(Glu2)-TRH
Beschreibung
found in rabbit prostate complex; structurally related to TRH; RN refers to all (L)-isomer; a fertilization promoting peptide (FPP)
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006105 | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-78-2 | |
| Record name | Pyroglutamyl-glutamyl-proline amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PGLU-GLU-PRO AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Glu2)-TRH: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH) that has garnered significant interest within the neuroscience and drug development communities. Unlike the endogenous TRH (pGlu-His-Pro-NH2), this compound exhibits unique pharmacological properties, acting as a negative modulator of the cholinergic effects of TRH in the brain.[1][2][3] This distinct profile, coupled with its reported neuroprotective, antidepressant, and anticonvulsant activities, positions this compound as a valuable research tool and a potential therapeutic lead.[4] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on its synthesis, biological activity, and mechanism of action.
Synthesis
This compound is a tripeptide analog of TRH where the central histidine residue is replaced by a glutamic acid residue. Its synthesis is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
A general workflow for the solid-phase synthesis of this compound is as follows:
-
Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the proline residue using a piperidine solution in DMF to expose the free amine.
-
Second Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Glu(OtBu)-OH (with its side chain protected), is activated and coupled to the deprotected proline on the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the glutamic acid residue.
-
Third Amino Acid Coupling: The N-terminal amino acid, pGlu-OH, is activated and coupled to the deprotected glutamic acid.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Biological Activity and Initial Characterization
This compound has been primarily characterized as a functional antagonist of TRH, particularly concerning its central nervous system effects mediated by cholinergic pathways.
Functional Antagonism of TRH-Induced Analeptic Effect
One of the key initial findings was the ability of this compound to dose-dependently attenuate the analeptic (arousal-promoting) effect of TRH.[6] In mouse models, TRH is known to shorten the duration of pentobarbital-induced sleep. Co-administration of this compound with TRH significantly reverses this effect, indicating a functional antagonism.
| Parameter | Value | Species | Reference |
| ED50 (Antagonism of TRH-induced analeptic effect) | 4.83 ± 0.33 µmol/kg | Mouse | [7] |
Experimental Protocol: Assessment of Analeptic Effect
-
Animals: Male CD-1 mice are commonly used.
-
Drug Administration:
-
This compound is administered intravenously (i.v.) at various doses.
-
TRH is administered i.v. at a fixed dose (e.g., 10 µmol/kg) 10 minutes after this compound.
-
Pentobarbital is administered intraperitoneally (i.p.) at a dose of 60 mg/kg, 10 minutes after TRH administration.
-
-
Measurement: The sleeping time is recorded as the duration from the loss of the righting reflex until it is regained.
-
Analysis: The dose-dependent attenuation of the TRH-induced reduction in sleeping time by this compound is analyzed to determine the ED50.
Negative Modulator of TRH-Induced Acetylcholine Release
Further characterization revealed that this compound acts as a negative modulator of TRH-induced acetylcholine release in the hippocampus.[2][3] This finding provides a neurochemical basis for its functional antagonism of TRH's central effects.
Experimental Protocol: In Vivo Microdialysis
-
Animals: Male Sprague-Dawley rats are often used.
-
Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into the hippocampus.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted, and the hippocampus is perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Perfusion: this compound, TRH, or a combination of both are perfused through the microdialysis probe.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals, and acetylcholine concentrations are measured using HPLC coupled with electrochemical detection or mass spectrometry.
Mechanism of Action: Signaling Pathways
TRH primarily exerts its effects through the Gq/11 protein-coupled receptor (GPCR) pathway. Activation of the TRH receptor (TRH-R1 in humans) stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]
While direct binding studies for this compound are not extensively reported in the initial characterization literature, its functional antagonism suggests an interaction with the TRH receptor signaling cascade. The related analog, pGlu-βGlu-Pro-NH2, has been shown to bind to an allosteric site on the TRH receptor, suggesting a potential mechanism for the modulatory effects of such analogs.[1][6][7]
Experimental Protocol: Inositol Phosphate Accumulation Assay
To directly assess the effect of this compound on the TRH-R signaling pathway, an inositol phosphate (IP) accumulation assay can be performed.
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the TRH receptor (e.g., GH3 or HEK293 cells).
-
Cell Labeling: Incubate the cells with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay:
-
Pre-treat cells with LiCl to inhibit inositol monophosphatases, allowing for the accumulation of IPs.
-
Stimulate the cells with a fixed concentration of TRH in the presence of varying concentrations of this compound.
-
-
IP Extraction and Measurement: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography. The amount of radioactivity in the IP fractions is quantified by liquid scintillation counting.
-
Analysis: The ability of this compound to inhibit TRH-stimulated IP accumulation is measured to determine its IC50 value.
Conclusion
This compound represents a significant modification of the endogenous neuropeptide TRH, resulting in a unique pharmacological profile. Its initial characterization has established it as a metabolically stable, centrally active molecule that functions as a negative modulator of TRH's cholinergic effects. The quantitative data on its functional antagonism, combined with detailed experimental protocols, provide a solid foundation for further research into its therapeutic potential for various neurological disorders. Future studies focusing on detailed receptor binding kinetics and the precise molecular mechanism of its modulatory action on the TRH receptor signaling pathway will be crucial for advancing its development from a research tool to a potential clinical candidate.
References
- 1. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
Endogenous Biosynthesis of pGlu-Glu-Pro-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous biosynthesis of the tripeptide pGlu-Glu-Pro-NH2, a molecule of interest in neuroscience and drug development due to its structural similarity to Thyrotropin-Releasing Hormone (TRH). While specific research on the complete biosynthetic pathway of pGlu-Glu-Pro-NH2 is limited, this document consolidates the current understanding based on the established principles of neuropeptide synthesis and the known enzymatic activities of key protein-modifying enzymes. This guide details the putative multi-step process, including prohormone synthesis, proteolytic processing, N-terminal pyroglutamylation, and C-terminal amidation. Detailed experimental protocols for the characterization of the key enzymes involved, quantitative data from related substrates, and visual representations of the biosynthetic and experimental workflows are provided to facilitate further research and drug discovery efforts in this area.
Introduction
pGlu-Glu-Pro-NH2, also known as EEP, is an endogenous tripeptide found in the mammalian brain that shares structural similarities with Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2)[1][2]. Like TRH, EEP has been shown to exhibit neuromodulatory activities and is considered a neuroprotective agent[1][2]. Understanding its endogenous biosynthesis is crucial for elucidating its physiological roles and for the development of therapeutic agents that can modulate its levels. The biosynthesis of pGlu-Glu-Pro-NH2 is proposed to follow a canonical pathway for many bioactive peptides, involving a series of post-translational modifications of a larger precursor protein.
The Putative Biosynthetic Pathway
The endogenous synthesis of pGlu-Glu-Pro-NH2 is a multi-step process that is believed to occur within the regulated secretory pathway of neuronal and endocrine cells. The pathway can be broken down into four key stages:
-
Gene Transcription and Translation: A specific gene is transcribed into mRNA, which is then translated into a large precursor protein, the prohormone, on ribosomes. This prohormone contains the Gln-Glu-Pro-Gly amino acid sequence that will ultimately become pGlu-Glu-Pro-NH2.
-
Proteolytic Cleavage: The prohormone is cleaved by a series of endo- and exopeptidases to release the intermediate peptide, Gln-Glu-Pro-Gly. Prohormone convertases and carboxypeptidases are the likely enzymes involved in this step.
-
N-terminal Pyroglutamylation: The N-terminal glutamine (Gln) residue of the intermediate peptide is converted to a pyroglutamyl (pGlu) residue. This cyclization reaction is catalyzed by the enzyme Glutaminyl Cyclase (QC).
-
C-terminal Amidation: The C-terminal glycine (Gly) residue is removed, and the preceding proline (Pro) residue is amidated. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).
Key Enzymes in the Biosynthesis of pGlu-Glu-Pro-NH2
The maturation of pGlu-Glu-Pro-NH2 from its prohormone precursor is dependent on the sequential action of several key enzymes.
Prohormone Convertases (PCs)
Prohormone convertases are a family of serine endoproteases that cleave prohormones at specific sites, typically after pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg). While the specific prohormone for pGlu-Glu-Pro-NH2 has not yet been identified, it is hypothesized that PCs are responsible for excising the Gln-Glu-Pro-Gly-containing peptide from the larger precursor.
Carboxypeptidases
Following the action of PCs, carboxypeptidases remove the C-terminal basic residues from the excised peptide, leaving the Gln-Glu-Pro-Gly intermediate.
Glutaminyl Cyclase (QC)
Glutaminyl Cyclase (QC, EC 2.3.2.5) catalyzes the formation of the N-terminal pyroglutamyl residue from a glutaminyl precursor. This modification is crucial for the stability and biological activity of many peptides. Human QC is a zinc-dependent metalloenzyme[3].
Peptidylglycine alpha-amidating monooxygenase (PAM)
Peptidylglycine alpha-amidating monooxygenase (PAM, EC 1.14.17.3) is a bifunctional enzyme that catalyzes the C-terminal amidation of peptides that have a C-terminal glycine residue[4][5]. The enzyme has two catalytic domains:
-
Peptidylglycine alpha-hydroxylating monooxygenase (PHM): This domain hydroxylates the α-carbon of the C-terminal glycine.
-
Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL): This domain cleaves the C-N bond to release the amidated peptide and glyoxylate.
Quantitative Data
Direct quantitative data for the enzymatic reactions in the biosynthesis of pGlu-Glu-Pro-NH2 are not currently available. However, data from studies on the key enzymes with other substrates can provide an estimate of their catalytic efficiency. The following tables summarize kinetic parameters for human Glutaminyl Cyclase and Peptidylglycine alpha-amidating monooxygenase with various substrates.
Table 1: Kinetic Parameters of Human Glutaminyl Cyclase (QC) with Different Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| H-Gln-NH2 | 1800 | 0.8 | 444 | Schilling et al., 2004 |
| H-Gln-Ala-OH | 250 | 1.2 | 4800 | Schilling et al., 2004 |
| H-Gln-Phe-Ala-OH | 150 | 2.5 | 16667 | Schilling et al., 2004 |
Table 2: Kinetic Parameters of Peptidylglycine alpha-amidating monooxygenase (PAM) with Different Substrates
| Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Ac-Tyr-Val-Gly | 3.5 | 100 | [6] |
| Dansyl-Tyr-Val-Gly | 10 | 150 | Takahashi et al., 1987 |
| D-Tyr-Phe-Gly | 4 | 75 | Katopodis et al., 1990 |
Experimental Protocols
The following section provides detailed methodologies for the key experiments required to characterize the biosynthesis of pGlu-Glu-Pro-NH2.
Assay for Glutaminyl Cyclase (QC) Activity
This protocol is adapted for a continuous spectrophotometric assay.
Materials:
-
Substrate: Gln-Glu-Pro-Gly
-
Glutamate dehydrogenase (GDH)
-
NADH
-
α-ketoglutarate
-
Ammonium-free buffer (e.g., 50 mM HEPES, pH 7.5)
-
Purified or partially purified QC enzyme preparation
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM α-ketoglutarate, 0.25 mM NADH, and an excess of GDH.
-
Add the substrate Gln-Glu-Pro-Gly to the desired final concentration.
-
Initiate the reaction by adding the QC enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of ammonia release from the cyclization of Gln is coupled to the GDH reaction.
-
Calculate the initial velocity from the linear phase of the reaction.
Assay for Peptidylglycine alpha-amidating monooxygenase (PAM) Activity
This protocol describes a common radioimmunoassay-based method.
Materials:
-
Substrate: Gln-Glu-Pro-Gly
-
Radio-labeled tracer (e.g., 125I-labeled Gln-Glu-Pro-Gly)
-
PAM enzyme source (e.g., tissue homogenate, purified enzyme)
-
Assay buffer (e.g., 100 mM MES, pH 5.5)
-
Cofactors: Ascorbic acid (1 mM), CuSO4 (1 µM)
-
Antibody specific for the amidated product pGlu-Glu-Pro-NH2
-
Separation reagent (e.g., charcoal, second antibody)
Procedure:
-
Incubate the enzyme source with the substrate (a mixture of labeled and unlabeled Gln-Glu-Pro-Gly) in the assay buffer containing cofactors at 37°C.
-
Stop the reaction at various time points by adding EDTA or by heat inactivation.
-
Add the specific antibody for the amidated product and incubate to allow binding.
-
Separate the antibody-bound (amidated) and free (un-amidated) substrate using a separation reagent.
-
Quantify the radioactivity in the bound fraction using a gamma counter.
-
Generate a standard curve using known amounts of the amidated product to determine the amount of product formed in the enzymatic reaction.
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed biosynthetic pathway of pGlu-Glu-Pro-NH2.
Caption: Workflow for the coupled spectrophotometric QC assay.
Caption: Workflow for the PAM radioimmunoassay.
Regulation of Biosynthesis
The regulation of pGlu-Glu-Pro-NH2 biosynthesis is likely controlled at multiple levels, similar to other neuropeptides. This can include:
-
Transcriptional Regulation: The expression of the prohormone gene can be up- or down-regulated by various physiological stimuli.
-
Post-translational Regulation: The activity of the processing enzymes, such as PCs, QC, and PAM, can be modulated by pH, ion concentrations within secretory vesicles, and potentially by phosphorylation or other post-translational modifications.
-
Subcellular Localization: The co-localization of the prohormone and the processing enzymes within the secretory pathway is essential for efficient biosynthesis.
Conclusion
The endogenous biosynthesis of pGlu-Glu-Pro-NH2 is a complex, multi-step process that is fundamental to its physiological function. While a complete picture of its synthesis is still emerging, the established principles of neuropeptide processing provide a robust framework for its investigation. This technical guide provides researchers, scientists, and drug development professionals with the necessary background, methodologies, and visual aids to advance the understanding of this intriguing molecule and to explore its therapeutic potential. Further research is warranted to identify the specific prohormone and to characterize the precise regulatory mechanisms that govern the biosynthesis of pGlu-Glu-Pro-NH2.
References
- 1. elisabscience.com [elisabscience.com]
- 2. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 6. A colorimetric assay for measuring peptidylglycine alpha-amidating monooxygenase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
(Glu2)-TRH: A Technical Guide on Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Glu2)-TRH, with the chemical structure pGlu-Glu-Pro-NH2, is a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH). Unlike TRH, this compound does not exhibit significant affinity for the classical TRH receptors (TRH-R1 and TRH-R2) and is devoid of the associated endocrine effects, such as the release of thyroid-stimulating hormone (TSH). Instead, it acts as a negative modulator of the central cholinergic effects of TRH and displays a range of its own centrally-mediated activities, including neuroprotection, and potential antidepressant and anticonvulsant properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, including available quantitative data, detailed experimental protocols for its study, and insights into its potential mechanisms of action.
Structure and Chemical Properties
This compound is a tripeptide analog of TRH where the central histidine residue is replaced by a glutamic acid residue.
Chemical Structure: pGlu-Glu-Pro-NH2
The N-terminal pyroglutamic acid (pGlu) is a cyclic lactam of glutamic acid, which protects the peptide from degradation by aminopeptidases. The C-terminus is amidated, another common feature in bioactive peptides that increases stability.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H22N4O6 | [1] |
| Molecular Weight | 354.36 g/mol | [1] |
| CAS Number | 85541-78-2 | [1] |
| Appearance | White to off-white solid | - |
| Purity | >95% (typically) | [1] |
| Solubility | Soluble in water | - |
Biological and Pharmacological Properties
Metabolic Stability
A key feature of this compound is its enhanced metabolic stability compared to TRH. It is not metabolized by thyroliberinase, the enzyme that rapidly inactivates TRH.[1] This resistance to degradation contributes to its prolonged presence in biological systems.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Administration | Source |
| Clearance half-time from blood | Rat | 2.0 hours | Intraperitoneal (1.0 mg/kg) | - |
Receptor Binding Affinity
This compound does not bind with appreciable affinity to the two known TRH receptor isoforms, TRH-R1 and TRH-R2.[1] While specific Ki or IC50 values are not consistently reported in the literature, the lack of significant binding is a defining characteristic that separates its pharmacology from that of TRH.
Biological Activities
This compound exhibits a range of central nervous system (CNS) activities, many of which are distinct from or even opposed to those of TRH.
Table 3: Summary of In Vivo Biological Activities of this compound
| Activity | Model | Effect | Dosage | Source |
| Analeptic Activity | Pentobarbital-induced sleeping time in mice | Possesses intrinsic analeptic activity, but less efficacious than TRH.[1] | - | [2] |
| Modulation of TRH's Analeptic Effect | Pentobarbital-induced sleeping time in mice | Dose-dependently attenuates the analeptic effect of TRH.[3] | 1-100 µmol/kg (IV) | [3] |
| Cholinergic Modulation | In vivo microdialysis in rat hippocampus | Does not increase basal acetylcholine (ACh) release but significantly attenuates TRH-induced ACh release when co-perfused.[2] | Equimolar concentrations with TRH | [2] |
| Neuroprotection | Glutamate-induced toxicity in vitro | Protects against excitotoxic insults. | - | - |
Mechanism of Action
The precise mechanism of action for this compound remains under investigation, particularly given its lack of high-affinity binding to classical TRH receptors. Several hypotheses are being explored:
-
Allosteric Modulation of TRH Receptors: There is evidence to suggest that analogs of this compound, such as [β-Glu2]TRH, may act as allosteric modulators of the TRH receptor.[4][5] This interaction at a site distinct from the orthosteric binding site of TRH could explain its ability to modulate TRH's effects without directly competing for binding.
-
Interaction with Novel Receptors: The unique pharmacological profile of this compound suggests it may interact with a yet-unidentified receptor or signaling pathway.
-
Modulation of Glutamatergic Neurotransmission: this compound has been shown to be neuroprotective against glutamate-induced excitotoxicity.[6] This suggests a potential interaction with the glutamate system, although the direct molecular targets have not been identified.
Signaling Pathways
The following diagram illustrates the proposed negative modulatory effect of this compound on the classical TRH signaling pathway.
Experimental Protocols
Synthesis and Purification of this compound
The following is a representative protocol for the solid-phase synthesis of this compound (pGlu-Glu-Pro-NH2) using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Glu(OtBu)-OH
-
pGlu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5 v/v/v)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC system with a C18 column
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling (Proline):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Pro-OH using HBTU/HOBt and DIPEA in DMF.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Glutamic Acid):
-
Deprotect the Fmoc group from the proline-bound resin.
-
Wash the resin.
-
Couple Fmoc-Glu(OtBu)-OH using the same coupling reagents.
-
Wash the resin.
-
-
Third Amino Acid Coupling (Pyroglutamic Acid):
-
Deprotect the Fmoc group from the glutamic acid-bound resin.
-
Wash the resin.
-
Couple pGlu-OH.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (OtBu).
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes a representative method for measuring the effect of this compound on TRH-induced acetylcholine release in the rat hippocampus.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
HPLC system with an electrochemical detector
-
Artificial cerebrospinal fluid (aCSF) as perfusion buffer
-
This compound and TRH solutions in aCSF
-
Anesthetics
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the hippocampus.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish a stable acetylcholine level.
-
Switch the perfusion medium to aCSF containing TRH to induce acetylcholine release and collect samples.
-
Switch the perfusion medium to aCSF containing both TRH and this compound at equimolar concentrations and continue collecting samples.[2]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.
-
-
Data Analysis:
-
Calculate the percentage change in acetylcholine release from baseline for each experimental condition.
-
Future Directions
The study of this compound presents several exciting avenues for future research. A primary focus should be the definitive identification of its molecular target(s) to elucidate its mechanism of action. This will involve screening against a broader range of receptors and exploring its potential as an allosteric modulator in more detail. Further preclinical studies are warranted to fully characterize its neuroprotective, antidepressant, and anticonvulsant potential in various animal models. The development of more potent and selective analogs based on the pGlu-Glu-Pro-NH2 backbone could also lead to novel therapeutic agents for a variety of neurological disorders.
Conclusion
This compound is a fascinating TRH analog with a distinct pharmacological profile. Its metabolic stability and unique central activities, coupled with a lack of endocrine side effects, make it an attractive lead compound for the development of novel CNS-targeted therapies. While much has been learned about its structure and biological effects, further research into its precise mechanism of action is crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring this promising peptide.
References
- 1. [Glu2]TRH peptide [novoprolabs.com]
- 2. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound peptide [novoprolabs.com]
Physicochemical Properties of (Glu2)-TRH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a tripeptide analog of Thyrotropin-Releasing Hormone (TRH). Unlike TRH, this compound does not exhibit significant TSH-releasing activity but has been identified as a negative modulator of the cholinergic effects of TRH in the central nervous system (CNS)[1][2]. It is a metabolically stable peptide that is not degraded by thyroliberinase, the enzyme that typically inactivates TRH[1]. This stability, combined with its neuroprotective, antidepressant, and anticonvulsant properties, makes this compound a molecule of interest for CNS drug development[1][2]. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and an analysis of its interaction with the TRH signaling pathway.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₄O₆ | [3][4][5] |
| Molecular Weight | 354.38 g/mol | [3][4][5] |
| Amino Acid Sequence | pGlu-Glu-Pro-NH₂ | [2][4] |
| Appearance | White to off-white lyophilized powder | [6] |
| Solubility | Soluble in water | [6] |
| Theoretical pKa | ~4.25 (Side chain of Glutamic Acid) | Inferred |
| Theoretical pI | Acidic | Inferred |
Note on Theoretical Values: The only significantly ionizable group in the this compound molecule at physiological pH is the side chain of the glutamic acid residue. The N-terminal pyroglutamic acid and the C-terminal amide are non-ionizable under typical biological conditions. Consequently, the peptide is expected to have a net charge of 0 at a very low pH and a net charge of -1 at neutral and higher pH. The theoretical pKa of the glutamic acid side chain is approximately 4.25. This means the peptide will be predominantly neutral below pH 4.25 and negatively charged above this pH. Its isoelectric point (pI), the pH at which the net charge is zero, is therefore in the acidic range.
Stability and Storage
This compound is noted for its metabolic stability, particularly its resistance to degradation by thyroliberinase[1]. Proper handling and storage are crucial to maintain its integrity for research purposes.
| Condition | Recommendation | Source(s) |
| Lyophilized Powder | Store at -20°C for long-term storage (up to 1 year). Can be kept at room temperature for short periods (up to 1 month). | [7] |
| In Solution | Prepare stock solutions in sterile, oxygen-free buffer (pH 5-6 is recommended). Aliquot and store at -20°C (or -80°C for extended storage). Avoid repeated freeze-thaw cycles. | [7] |
Interaction with the TRH Signaling Pathway
While this compound is an analog of TRH, it does not appear to act as a classical agonist at TRH receptors. Studies suggest that it functions as a negative modulator or a functional antagonist[1][2]. The canonical TRH signaling pathway is initiated by the binding of TRH to its G protein-coupled receptor (GPCR), primarily the TRH-R1 subtype in humans[8]. This binding activates the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC)[8][9][10]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses[10][11].
This compound does not bind with high affinity to the known TRH receptor isoforms[2]. Research on a similar antagonist, pGlu-βGlu-Pro-NH₂, suggests that it may bind to an allosteric site on the extracellular domain of the TRH receptor, rather than the active binding site where TRH docks[7]. This allosteric interaction likely alters the receptor's conformation, thereby modulating the effects of TRH.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound's physicochemical properties.
Protocol for Determination of Peptide Solubility
This protocol provides a systematic approach to determine the solubility of this compound.
Objective: To determine the optimal solvent and approximate solubility of lyophilized this compound.
Materials:
-
This compound, lyophilized powder
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Sonicator bath
Methodology:
-
Initial Assessment: Calculate the net charge of the peptide. For this compound (pGlu-Glu-Pro-NH₂), the net charge at pH 7 is -1 due to the glutamic acid side chain. This indicates the peptide is acidic.
-
Solubility Testing (Small Scale):
-
Aliquot a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube. This prevents risking the entire sample.
-
Add a small volume of sterile water (e.g., 100 µL) to the tube.
-
Vortex the tube for 30 seconds. Visually inspect for dissolution (a clear solution).
-
-
pH Modification (for Acidic Peptides):
-
If the peptide does not dissolve in water, the solution will likely be slightly acidic. Since this compound is an acidic peptide, increasing the pH should improve solubility.
-
Add a basic solution, such as 0.1 M ammonium bicarbonate, dropwise (e.g., 5-10 µL at a time) while vortexing. Check for dissolution after each addition.
-
-
Use of Sonication:
-
If dissolution is slow or incomplete, place the tube in a sonicator bath for 5-10 minutes. This can help break up aggregates.
-
-
Organic Co-solvents (If Necessary):
-
If the peptide remains insoluble, it may have hydrophobic character despite the charged residue.
-
In a separate 1 mg aliquot, attempt to dissolve the peptide in a minimal amount of DMSO (e.g., 20-50 µL).
-
Once dissolved in DMSO, slowly add the aqueous buffer of choice dropwise to the DMSO solution while vortexing to reach the desired final concentration.
-
-
Quantification:
-
Once a clear solution is obtained, the concentration can be determined more accurately by methods such as UV spectroscopy (if the peptide contained Trp or Tyr) or by using the known weight and final volume. The recommended stock solution concentration is typically 1-2 mg/mL[6].
-
Protocol for Assessment of Peptide Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
Objective: To determine the in-vitro stability (half-life) of this compound in a relevant biological matrix (e.g., plasma or buffer).
Materials:
-
This compound stock solution
-
Human plasma or relevant buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath at 37°C
-
Precipitating agent (e.g., Acetonitrile (ACN) or Ethanol (EtOH))[12][13]
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in ACN)
-
Microcentrifuge and filters
Methodology:
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 10 µM in pre-warmed human plasma or buffer[12].
-
Prepare multiple identical samples for different time points.
-
-
Incubation:
-
Reaction Quenching and Protein Precipitation:
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the peptide. Filter the supernatant through a 0.22 µm filter if necessary.
-
-
HPLC Analysis:
-
Inject the clarified supernatant onto the RP-HPLC system.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector at ~214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
Conclusion
This compound is a metabolically stable TRH analog with distinct CNS activities. Its physicochemical profile is dominated by a single acidic residue, rendering it water-soluble and giving it a net negative charge at physiological pH. While its precise mechanism of action requires further elucidation, current evidence points towards an allosteric modulation of the TRH receptor, providing a basis for its function as a negative modulator of TRH's cholinergic effects. The protocols detailed in this guide provide a framework for the consistent and accurate characterization of this compound and similar synthetic peptides, which is essential for advancing their potential development as therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biocat.com [biocat.com]
- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 4. researchgate.net [researchgate.net]
- 5. [Glu2]-TRH | VAC-00171 | Biosynth [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calculate Peptide PI: A Step-by-Step Guide [reuseu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. genscript.com [genscript.com]
- 12. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 13. bachem.com [bachem.com]
(Glu2)-TRH: A Technical Whitepaper on its Binding Affinity for TRH Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the thyrotropin-releasing hormone (TRH) analog, (Glu2)-TRH (pGlu-Glu-Pro-NH2), for the TRH receptor subtypes, TRH-R1 and TRH-R2. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Executive Summary
Data Presentation: this compound Binding Affinity
Quantitative analysis of the binding of this compound to TRH-R1 and TRH-R2 has consistently shown a lack of significant affinity. While specific Ki or IC50 values are not typically reported due to the very low affinity, the available data is summarized below.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Method | Reference |
| This compound | TRH-R1 | Not Appreciable | Radioligand Binding Assay | [1] |
| This compound | TRH-R2 | Not Appreciable | Radioligand Binding Assay | [1] |
Note: "Not Appreciable" indicates that in standard competitive radioligand binding assays, this compound does not significantly displace radiolabeled TRH or its analogs from the receptors, even at high concentrations. This suggests a dissociation constant (Kd) in the high micromolar or millimolar range, which is generally considered biologically insignificant for a specific receptor interaction. Some studies have proposed that related analogs, such as [β-Glu2]TRH, may act as functional antagonists through allosteric binding rather than direct competition at the TRH binding site.[2][3][4][5][6][7]
Experimental Protocols
The determination of binding affinity for TRH receptor subtypes typically involves radioligand binding assays and functional assays to measure downstream signaling.
Radioligand Competition Binding Assay
This is the gold-standard method for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for TRH-R1 and TRH-R2.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human or rodent TRH-R1 or TRH-R2.
-
Radioligand: High-affinity radiolabeled TRH analog, typically [3H][3-Me-His2]TRH.
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and protease inhibitors.
-
Scintillation Cocktail and Scintillation Counter .
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Intracellular Calcium Mobilization
Since TRH receptors are Gq-coupled, their activation leads to an increase in intracellular calcium. This functional assay can assess the agonist or antagonist properties of a compound.
Objective: To determine if this compound can act as an agonist to stimulate calcium release or as an antagonist to block TRH-induced calcium release.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing TRH-R1 or TRH-R2.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
TRH (as a reference agonist).
-
This compound .
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Preparation:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
For agonist testing: Inject a solution of this compound at various concentrations into the wells and monitor the change in fluorescence over time.
-
For antagonist testing: Pre-incubate the cells with various concentrations of this compound for a short period, then inject a fixed concentration of TRH and monitor the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50.
-
For antagonist activity, plot the TRH-induced response against the concentration of this compound to determine the IC50.
-
Mandatory Visualizations
Signaling Pathways
Both TRH-R1 and TRH-R2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[8] Upon agonist binding, they initiate a signaling cascade that leads to the mobilization of intracellular calcium.
Caption: TRH Receptor Gq Signaling Pathway.
Experimental Workflows
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
The subsequent diagram outlines the workflow for a calcium mobilization functional assay.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. [Glu2]TRH peptide [novoprolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 4. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
(Glu2)-TRH: A Deep Dive into its Pharmacokinetics and In vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a structural analog of Thyrotropin-Releasing Hormone (TRH) with demonstrated activity in the central nervous system (CNS).[1][2] A key characteristic that distinguishes this compound from its parent compound is its enhanced metabolic stability, primarily due to its resistance to degradation by thyroliberinase (TRH-degrading ectoenzyme), the primary enzyme responsible for TRH inactivation in the extracellular space.[3][4] This heightened stability has positioned this compound and its derivatives as promising candidates for therapeutic interventions targeting the CNS. This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and in vivo metabolism of this compound, drawing comparisons with TRH to highlight its unique properties. We will delve into its metabolic pathways, present available quantitative data, and outline the experimental methodologies used in its study.
Metabolic Stability and Key Pathways
The primary advantage of this compound lies in its resistance to the rapid enzymatic degradation that curtails the in vivo activity of TRH. The principal enzyme in TRH metabolism is the TRH-degrading ectoenzyme (thyroliberinase), a metallopeptidase that cleaves the pGlu-His peptide bond.[3][5] By substituting the histidine residue with glutamic acid, this compound is no longer a substrate for this enzyme, leading to a significantly prolonged biological half-life.[4]
While this compound is resistant to thyroliberinase, its complete metabolic fate in vivo is not fully elucidated in the currently available literature. However, based on the metabolism of TRH and other peptides, potential, albeit slower, metabolic pathways for this compound can be hypothesized. These include:
-
Deamidation: Removal of the C-terminal amide group, a reaction catalyzed by various peptidases.[6]
-
Prolyl Endopeptidase Cleavage: Hydrolysis of the Pro-NH2 bond, another known pathway for TRH degradation.[5]
Further research is required to definitively identify and quantify the metabolites of this compound in vivo.
Pharmacokinetics: A Comparative Overview
Direct and comprehensive pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in publicly available literature. However, its metabolic stability suggests a significantly different pharmacokinetic profile compared to TRH. To provide context, the pharmacokinetic parameters of TRH in humans are summarized below. It is anticipated that this compound would exhibit a longer half-life and lower clearance.
Table 1: Pharmacokinetic Parameters of Intravenous TRH in Humans
| Parameter | Value (Mean ± SEM) | Reference |
| Half-life (t½) | 5.3 ± 0.5 min | [7][8] |
| Volume of Distribution | 15.7 ± 3.8 liters | [7][8] |
| Urinary Excretion (3h) | 5.5 ± 0.9% of administered dose | [7][8] |
Note: These values are for the parent compound TRH and are provided for comparative purposes. Specific pharmacokinetic studies on this compound are needed to establish its precise parameters.
Experimental Protocols
The study of this compound pharmacokinetics and metabolism employs a range of analytical and in vivo techniques. Below are detailed methodologies adapted from studies on TRH and its analogs, which are applicable to the investigation of this compound.
In Vivo Microdialysis for CNS Pharmacokinetics
This technique allows for the in vivo sampling of unbound this compound and its potential metabolites from the extracellular fluid of specific brain regions, providing crucial information about its CNS disposition.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentration of this compound and any identifiable metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or a specific radioimmunoassay (RIA).[1][9]
Pharmacokinetic Analysis following Systemic Administration
To determine systemic pharmacokinetic parameters, serial blood sampling is conducted following intravenous or other routes of administration.
Protocol:
-
Animal Model: Mice or rats are commonly used.
-
Drug Administration: this compound is administered, often intravenously, at a known dose.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated artery or from the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Quantification: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS or RIA.
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software to calculate parameters like half-life, clearance, and volume of distribution.
Visualizing Metabolic Pathways and Experimental Workflows
Diagram 1: Hypothesized Metabolic Pathways of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes involved in the degradation of thyrotropin releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) in bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Excretion of Exogenous Thyrotropin-Releasing Hormone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and excretion of exogenous thyrotropin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of (Glu2)-TRH In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Glu2)-TRH, a structural analog of Thyrotropin-Releasing Hormone (TRH), has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of this compound, with a focus on its efficacy against glutamate-induced excitotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for neurodegenerative disorders.
Introduction
Thyrotropin-Releasing Hormone (TRH) is a neuropeptide with well-documented neuroprotective properties.[1] However, its therapeutic potential is limited by a short biological half-life. This has led to the development of more stable analogs, including this compound (pGlu-Glu-Pro-NH2), also referred to as EEP.[2][3] In vitro studies have demonstrated that this compound not only possesses neuroprotective capabilities but may, in certain contexts, be even more potent than its parent compound.[2] This guide will explore the current understanding of the neuroprotective effects of this compound in vitro, providing a technical resource for the scientific community.
Quantitative Assessment of Neuroprotection
In vitro studies have been crucial in quantifying the neuroprotective efficacy of this compound, primarily in models of glutamate-induced excitotoxicity. Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal death, a hallmark of many neurodegenerative diseases.
A key comparative study directly evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in vitro and found it to be significantly more potent than TRH.[2]
Table 1: Comparative Neuroprotective Efficacy of this compound and TRH Against Glutamate-Induced Toxicity [2]
| Compound | Relative Neuroprotective Potency | Observations |
| This compound (EEP) | Up to 4 times more potent than TRH | Demonstrated superior protection of neurons from glutamate-induced cell death. |
| TRH | Baseline | Showed neuroprotective effects, but to a lesser extent than this compound. |
Putative Mechanisms of Action and Signaling Pathways
The precise signaling pathways mediating the neuroprotective effects of this compound are still under investigation. However, based on the mechanisms of the closely related TRH, several pathways are likely involved. TRH is known to exert its neuroprotective effects through the activation of key signaling cascades that promote cell survival and inhibit apoptotic pathways.[4][5]
Modulation of Intracellular Calcium
One of the proposed mechanisms for this compound's neuroprotective action is the modulation of intracellular calcium ([Ca2+]i) levels.[2] Glutamate excitotoxicity is characterized by a massive influx of Ca2+ into neurons, triggering a cascade of neurotoxic events. While this compound has been shown to reduce glutamate-stimulated increases in intraneuronal Ca2+, it appears to be less effective in this specific action than TRH, suggesting that other mechanisms contribute significantly to its superior neuroprotective profile.[2]
PI3K/Akt Signaling Pathway (Hypothesized)
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of neuronal survival.[4] Studies on TRH have demonstrated its ability to activate this pathway, leading to the phosphorylation and activation of Akt.[4] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival. While direct evidence for this compound is pending, it is plausible that it shares this mechanism with TRH.
MAPK/ERK Signaling Pathway (Hypothesized)
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in neuronal survival and plasticity. Activation of the ERK pathway has been linked to neuroprotection in various models of neuronal injury.[6] Some evidence suggests that TRH can modulate this pathway.[7] It is therefore a plausible, yet unconfirmed, mechanism for this compound-mediated neuroprotection.
Experimental Protocols for In Vitro Neuroprotection Assays
Assessing the neuroprotective effects of this compound in vitro requires robust and reproducible experimental models and assays. Below are detailed methodologies for key experiments commonly employed in this field.
In Vitro Model of Glutamate-Induced Excitotoxicity
This model is fundamental for studying the neuroprotective effects of compounds against excitotoxicity.
-
Cell Culture : Primary cortical or hippocampal neurons are typically used. These are isolated from embryonic rodents and cultured in appropriate media.
-
Induction of Excitotoxicity : After a period of maturation in culture (typically 7-14 days), neurons are exposed to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 5-15 minutes).[8]
-
Treatment : this compound is applied to the neuronal cultures at various concentrations, either as a pre-treatment before glutamate exposure, concurrently with glutamate, or as a post-treatment.
-
Assessment of Neuroprotection : Cell viability and cytotoxicity are measured 24-48 hours after the glutamate insult using assays such as MTT, LDH release, or by counting surviving neurons.
References
- 1. Glucose metabolism inhibits apoptosis in neurons and cancer cells by redox inactivation of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electroconvulsive seizures increase levels of pGlu-Glu-Pro-NH2 (EEP) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK and RSK are necessary for TRH-induced inhibition of r-ERG potassium currents in rat pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate neurotoxicity in cortical cell culture | Kriegstein Lab [kriegstein-lab.com]
The Subcellular Landscape of (Glu2)-TRH: A Technical Guide for Researchers
An In-depth Exploration of the Cellular and Subcellular Localization of the Endogenous Thyrotropin-Releasing Hormone-like Peptide, (Glu2)-TRH.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (pGlu-Glu-Pro-NH2) is a structural analog of the well-characterized neuropeptide, Thyrotropin-Releasing Hormone (TRH). While the physiological roles of this compound are still under investigation, understanding its precise cellular and subcellular localization is paramount for elucidating its function and for the development of targeted therapeutics. This technical guide synthesizes the current understanding of this compound's distribution within the central nervous system and peripheral tissues. Due to a paucity of studies focusing specifically on the subcellular quantification of endogenous this compound, this guide draws upon the extensive research on TRH as a model, presenting methodologies and potential localization patterns. The provided experimental protocols are foundational for researchers aiming to investigate the subcellular niche of this compound and other neuropeptides.
Cellular Distribution of this compound and TRH-like Peptides
Endogenous this compound, also referred to as TRH-like peptide, has been identified in various tissues, suggesting a broad physiological significance. While its expression levels are generally lower than that of TRH, its presence in key regulatory centers points to a potential role in neuromodulation and hormonal regulation.
Key Tissues with Reported Presence of TRH-like Peptides:
-
Central Nervous System (CNS): Like TRH, this compound is found in the mammalian brain.[1] The distribution of TRH neurons is well-documented, with significant populations in the paraventricular nucleus (PVN) of the hypothalamus.[2][3] These neurons are crucial for the regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[2] While specific mapping of this compound-expressing neurons is less complete, it is hypothesized that they may co-localize with TRH or exist in distinct neuronal populations in brain regions outside the classical HPT axis.
-
Pituitary Gland: The presence of TRH-like peptides in the pituitary suggests a role in modulating the release of anterior pituitary hormones.
-
Prostate Gland: High concentrations of TRH-like immunoreactivity have been detected in the rat prostate.[4]
Postulated Subcellular Localization of this compound in Neurons
Based on the established principles of neuropeptide synthesis and trafficking, the subcellular localization of this compound within a neuron can be inferred. This process begins with the translation of its precursor protein and culminates in its secretion from nerve terminals.
Inferred Subcellular Distribution of this compound:
| Subcellular Fraction | Postulated this compound Content | Rationale |
| Ribosomes/Rough ER | Low | Site of synthesis of the pro-(Glu2)-TRH precursor protein. The nascent peptide is rapidly translocated into the ER lumen for folding and initial processing. |
| Golgi Apparatus | Moderate | The pro-peptide is further processed, sorted, and packaged into dense-core vesicles. This is a key site for post-translational modifications. |
| Dense-Core Vesicles (DCVs) | High | Mature this compound is stored in DCVs, which are transported along axons to the nerve terminals for regulated secretion. These vesicles are the primary storage sites for neuropeptides. |
| Synaptosomes | High | As nerve terminals are sheared off during homogenization, they form synaptosomes, which contain synaptic vesicles and mitochondria. A high concentration of this compound is expected in this fraction, reflecting its localization in presynaptic terminals. Studies on TRH show its concentration in synaptosomal fractions.[5] |
| Cytosol | Low | Neuropeptides are generally not found in high concentrations in the cytosol, as they are sequestered within the secretory pathway. |
| Mitochondria | Negligible | Not directly involved in the synthesis or storage of neuropeptides. |
| Nucleus | Negligible | Not involved in the synthesis or storage of neuropeptides. |
Experimental Protocols for Determining Cellular Localization
The following protocols provide a framework for researchers to investigate the subcellular distribution of endogenous this compound. These methods can be adapted for various tissue types and are foundational for quantitative analysis.
Subcellular Fractionation of Brain Tissue by Differential Centrifugation
This protocol describes the isolation of various subcellular compartments from brain tissue, allowing for the subsequent quantification of this compound in each fraction.
Objective: To separate brain homogenates into nuclear, mitochondrial, microsomal, and cytosolic fractions.
Materials:
-
Fresh or frozen brain tissue (e.g., hypothalamus, cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Assay kits for quantifying this compound (e.g., specific ELISA or RIA)
Procedure:
-
Homogenization: Mince the brain tissue on ice and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Low-Speed Centrifugation (Nuclear Fraction): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet (P1) contains nuclei and cell debris. The supernatant (S1) contains the remaining organelles.
-
Medium-Speed Centrifugation (Mitochondrial and Synaptosomal Fraction): Transfer the S1 supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C. The pellet (P2) is the crude mitochondrial and synaptosomal fraction. The supernatant (S2) contains microsomes and cytosol.
-
High-Speed Centrifugation (Microsomal Fraction): Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet (P3) contains the microsomal fraction (endoplasmic reticulum and Golgi). The supernatant (S3) is the cytosolic fraction.
-
Quantification: Quantify the amount of this compound in each fraction (P1, P2, P3, and S3) using a specific and sensitive immunoassay. Protein concentration in each fraction should also be determined to normalize the peptide levels.
Immunohistochemistry (IHC) for Cellular Localization
This protocol outlines the steps for visualizing the location of this compound within tissue sections using specific antibodies.
Objective: To identify the specific cells and neuronal processes containing this compound.
Materials:
-
Fixed tissue sections (e.g., paraffin-embedded or frozen)
-
Primary antibody specific for this compound
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Blocking solution (e.g., normal serum)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: For formalin-fixed tissues, perform antigen retrieval to unmask the epitope (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Incubate sections in a blocking solution for 1-2 hours to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash and incubate with the ABC reagent.
-
Visualization: Develop the signal with a chromogen substrate until the desired staining intensity is reached.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin), dehydrate, and mount with a coverslip.
-
Microscopy: Examine the sections under a light microscope to determine the cellular and regional distribution of this compound immunoreactivity.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for Subcellular Fractionation.
Caption: Immunohistochemistry Staining Protocol.
Caption: Neuropeptide Synthesis and Signaling.
Future Directions and Conclusion
The study of the cellular localization of endogenous this compound is still in its early stages. Future research should focus on developing highly specific antibodies for this compound to enable precise immunocytochemical and immunoelectron microscopic studies. Quantitative mass spectrometry of subcellular fractions could also provide invaluable data on its distribution. A thorough understanding of where this compound is located within the cell is a critical step towards unraveling its physiological functions and its potential as a therapeutic target. This guide provides the foundational knowledge and experimental frameworks necessary to advance this exciting area of neuropeptide research.
References
- 1. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the Hypothalamic Thyrotropin Releasing Hormone (TRH) Neuron by Neuronal and Peripheral Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of Hypophysiotropic Thyrotropin-Releasing Hormone (TRH)-Synthesizing Neurons in the Hypothalamic Paraventricular Nucleus of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular distribution of thyrotropin-releasing hormone (TRH) in rat brain and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of (Glu2)-TRH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of (Glu2)-TRH (pyroglutamyl-glutamyl-proline amide), a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH). The synthesis is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended for researchers in peptide chemistry, pharmacology, and drug development, offering a comprehensive workflow from synthesis to a highly purified final product.
Introduction
This compound, with the sequence pGlu-Glu-Pro-NH2, is an analog of TRH where the histidine residue at position 2 is replaced by a glutamic acid residue. Unlike TRH, this compound is not rapidly metabolized by the enzyme thyroliberinase, making it a valuable tool for studying the central nervous system effects of TRH-like peptides. It has been reported to possess neuroprotective, antidepressant, and anticonvulsant activities. Notably, this compound does not appear to bind with high affinity to the conventional TRH receptors, suggesting a different mechanism of action, possibly through an allosteric site on the TRH receptor or an entirely different receptor system. This unique pharmacological profile makes this compound a person of interest for further investigation.
The synthesis of this compound is most efficiently carried out using Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The N-terminal pyroglutamyl (pGlu) residue can be incorporated by direct coupling of Fmoc-pGlu-OH in the final synthesis step. Subsequent purification to high purity (>95%) is achieved by RP-HPLC.
Data Presentation
Table 1: Summary of Materials and Reagents for this compound Synthesis
| Category | Material/Reagent | Specification/Purpose |
| Resin | Rink Amide AM Resin | Solid support for C-terminal amide peptides |
| Amino Acids | Fmoc-Pro-OH | C-terminal amino acid |
| Fmoc-Glu(OtBu)-OH | Middle amino acid with side-chain protection | |
| Fmoc-pGlu-OH | N-terminal pyroglutamic acid | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activating agent for carboxyl groups |
| HOBt (Hydroxybenzotriazole) | Racemization suppressant | |
| DIPEA (N,N-Diisopropylethylamine) | Base for activation and neutralization | |
| Deprotection Reagent | Piperidine | For removal of the Fmoc protecting group |
| Solvents | DMF (N,N-Dimethylformamide) | Main solvent for SPPS |
| DCM (Dichloromethane) | Solvent for washing | |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes side-chain protecting groups |
| Triisopropylsilane (TIS) | Scavenger for cations | |
| Water (H2O) | Scavenger | |
| Purification | Acetonitrile (ACN) | Organic mobile phase for RP-HPLC |
| Trifluoroacetic Acid (TFA) | Ion-pairing agent for RP-HPLC | |
| Diethyl Ether | For precipitation of the crude peptide |
Table 2: Quantitative Parameters for this compound Synthesis and Purification
| Parameter | Value/Range | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Typical loading for Rink Amide resin |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin loading |
| DIPEA Excess | 6 - 10 equivalents | Relative to resin loading |
| Fmoc Deprotection Time | 2 x 10 min | With 20% piperidine in DMF |
| Coupling Time | 1 - 2 hours | Per amino acid |
| Cleavage Time | 2 - 3 hours | At room temperature |
| Crude Peptide Yield | 70 - 90% | Varies based on synthesis scale and efficiency |
| Final Purity (after HPLC) | > 95% | |
| HPLC Column | Preparative C18 | 10 µm particle size, 250 x 21.2 mm |
| HPLC Mobile Phase A | 0.1% TFA in Water | |
| HPLC Mobile Phase B | 0.1% TFA in Acetonitrile | |
| HPLC Gradient | 5-60% B over 40 min | Example gradient, may require optimization |
| HPLC Flow Rate | 15 - 20 mL/min | For preparative column |
| Detection Wavelength | 214 nm and 280 nm |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (pGlu-Glu-Pro-NH2)
This protocol outlines the manual synthesis of this compound on a 0.25 mmol scale using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Weigh 0.5 g of Rink Amide AM resin (loading ~0.5 mmol/g) into a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. First Amino Acid Coupling (Proline):
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain. Repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq., 0.75 mmol), HBTU (3 eq., 0.75 mmol), and HOBt (3 eq., 0.75 mmol) in 5 mL of DMF.
-
Add DIPEA (6 eq., 1.5 mmol) to the activation solution and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
3. Second Amino Acid Coupling (Glutamic Acid):
-
Repeat the Fmoc deprotection and coupling steps as in step 2, using Fmoc-Glu(OtBu)-OH.
4. Third Amino Acid Coupling (Pyroglutamic Acid):
-
Repeat the Fmoc deprotection and coupling steps as in step 2, using Fmoc-pGlu-OH.
5. Final Deprotection:
-
After the final coupling, repeat the Fmoc deprotection step to remove the N-terminal Fmoc group from the pyroglutamic acid residue.
-
Wash the resin with DMF (5 x 10 mL), followed by DCM (5 x 10 mL), and dry the resin under vacuum.
6. Cleavage and Precipitation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of this compound by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Analytical HPLC (Method Development):
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Run a scouting gradient of 5-95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min to determine the retention time of the target peptide.
-
Optimize the gradient to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution time of the peptide will improve resolution.
3. Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution.
-
Run the optimized gradient at the appropriate flow rate for the column size (e.g., 18 mL/min for a 21.2 mm ID column).
-
Collect fractions corresponding to the main peptide peak.
4. Fraction Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.
Visualization of Workflows and Pathways
Caption: Solid-Phase Synthesis Workflow for this compound.
Caption: RP-HPLC Purification Workflow for this compound.
Caption: Hypothesized Signaling of this compound vs. TRH.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (Glu2)-TRH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the synthetic peptide (Glu2)-TRH (pGlu-Glu-Pro-NH2) using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a thyrotropin-releasing hormone (TRH) analog, is of significant interest in neuroscience and drug development. Achieving high purity is critical for accurate in vitro and in vivo studies. This protocol outlines the necessary materials, instrument setup, a step-by-step purification procedure, and subsequent analysis to obtain high-purity this compound suitable for research and preclinical development.
Introduction
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[3] This technique separates the target peptide from its impurities based on differences in hydrophobicity.[1] This document provides a comprehensive, step-by-step protocol for the preparative purification of this compound using a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.
Principle of RP-HPLC Purification of Peptides
In RP-HPLC, the stationary phase (e.g., silica chemically modified with C18 alkyl chains) is non-polar, while the mobile phase is polar.[3] The crude peptide mixture is loaded onto the column in a mobile phase with a low organic solvent concentration. Hydrophobic molecules, including the peptides, adsorb to the non-polar stationary phase. The separation is achieved by gradually increasing the concentration of a more non-polar organic solvent (e.g., acetonitrile) in the mobile phase.[3] Peptides elute from the column in order of increasing hydrophobicity; more hydrophobic peptides are retained longer on the column. Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution for peptides.[4]
Experimental Protocols
Materials and Equipment
Table 1: Materials and Reagents
| Item | Specifications |
| Crude this compound | Lyophilized powder from SPPS |
| Acetonitrile (ACN) | HPLC grade or higher |
| Water | HPLC grade or deionized (18 MΩ·cm) |
| Trifluoroacetic Acid (TFA) | HPLC grade, >99.5% purity |
| HPLC System | Preparative or semi-preparative with gradient capability |
| HPLC Column | Preparative C18 column (e.g., 10 µm, 100 Å, 250 x 21.2 mm) |
| Detector | UV/Vis detector |
| Fraction Collector | Automated fraction collector |
| Centrifugal Evaporator or Rotary Evaporator | For solvent removal |
| Lyophilizer (Freeze-Dryer) | For obtaining the final peptide powder |
| Analytical HPLC System | For purity analysis of fractions |
| Analytical C18 Column | e.g., 5 µm, 100 Å, 250 x 4.6 mm |
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Crude Peptide Sample Solution: Dissolve the lyophilized crude this compound powder in a minimal amount of Mobile Phase A to a concentration of approximately 10-20 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.
Preparative HPLC Purification Protocol
-
System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate for at least 3-5 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Elution and Fraction Collection: Elute the bound peptides using a linear gradient of Mobile Phase B. Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the gradient. Monitor the elution profile at 210-220 nm, the absorbance wavelength for the peptide bond.[3]
Table 2: Representative Preparative HPLC Method Parameters
| Parameter | Value |
| Column | Preparative C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 1-5 mL (depending on concentration and column loading capacity) |
| Gradient | 5% to 60% B over 40 minutes |
Table 3: Representative Preparative HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 40.0 | 40.0 | 60.0 |
| 45.0 | 5.0 | 95.0 |
| 50.0 | 95.0 | 5.0 |
Fraction Analysis and Pooling
-
Purity Analysis: Analyze a small aliquot of each collected fraction corresponding to the major peaks using an analytical RP-HPLC system.
-
Pooling: Combine the fractions that contain the this compound peptide at the desired purity level (typically >98%).
Table 4: Representative Analytical HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | Analytical C18, 5 µm, 100 Å, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Gradient | 5% to 50% B over 30 minutes |
Post-Purification Processing
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary or centrifugal evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified this compound as a white, fluffy powder. The final product will be a TFA salt.
Expected Results and Data Presentation
The purification process should yield this compound with a purity of >98%. The exact retention time will depend on the specific HPLC system, column, and precise mobile phase composition.
Table 5: Expected Purification Outcome
| Parameter | Expected Value |
| Crude Purity | 50-70% |
| Final Purity | >98% |
| Typical Recovery | 30-50% |
| Final Form | Lyophilized white powder (TFA salt) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of HPLC components.
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound using preparative RP-HPLC. The described method is suitable for obtaining high-purity peptide essential for accurate and reproducible results in research and development. The protocol can be adapted for different scales of purification by adjusting column dimensions, flow rates, and injection volumes accordingly.
References
Application Notes and Protocols for Assessing (Glu2)-TRH Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) is a tripeptide that plays a crucial role in the hypothalamic-pituitary-thyroid axis. Its analogue, (Glu2)-TRH (pGlu-Glu-Pro-NH2), is a metabolically stable peptide that has garnered interest for its distinct bioactivity. Unlike TRH, this compound is understood to act as a functional antagonist or a negative allosteric modulator of the TRH receptor (TRH-R1 in humans)[1][2][3]. This document provides detailed application notes and protocols for assessing the bioactivity of this compound in vitro, focusing on its antagonist and modulatory effects.
The primary signaling pathway of the human TRH receptor (TRH-R1) involves coupling to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which serves as a key second messenger[4][5]. Therefore, assays measuring intracellular calcium mobilization and the accumulation of IP3's stable metabolite, inositol monophosphate (IP1), are highly relevant for characterizing the bioactivity of compounds targeting the TRH receptor. While some G protein-coupled receptors (GPCRs) can couple to multiple G-proteins, the predominant pathway for TRH-R1 is via Gq/11.
Computational modeling studies suggest that this compound and its analogues may bind to an allosteric site within the extracellular domain of the TRH receptor, rather than the orthosteric site where TRH binds[1][6][7][8]. This is supported by findings that this compound does not show significant affinity in direct radioligand binding assays for TRH receptor isoforms[1]. Consequently, functional assays are paramount for characterizing its inhibitory properties.
Data Presentation
| Compound | Assay Type | Parameter | Value | Source |
| TRH | Receptor Binding | Ki | ~1-10 nM | [9] |
| Functional (Calcium/IP1) | EC50 | ~1-20 nM | [10][11] | |
| This compound | Receptor Binding (Computational) | Binding Affinity Score (kcal/mol) | -6.1 ± 2.5 | [6] |
| Receptor Binding (Experimental) | Ki | No appreciable affinity | [1] | |
| Functional Antagonist (Calcium/IP1) | IC50 | To be determined | - |
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
The diagram below illustrates the canonical Gq/11 signaling pathway activated by TRH and the proposed mechanism of action for this compound as a negative allosteric modulator.
Caption: TRH receptor signaling and proposed modulation by this compound.
Experimental Workflow for Antagonist Potency Determination
This workflow outlines the general procedure for determining the IC50 value of this compound in a functional cell-based assay.
Caption: General workflow for an in vitro antagonist assay.
Experimental Protocols
The following protocols are designed to assess the bioactivity of this compound as a functional antagonist of the human TRH receptor (TRH-R1).
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to inhibit TRH-induced intracellular calcium mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human TRH-R1.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.
-
Probenecid: To prevent dye leakage from cells.
-
TRH (Agonist): Prepare a stock solution in water or a suitable buffer.
-
This compound (Test Compound): Prepare a stock solution in a suitable solvent (e.g., water or DMSO).
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the TRH-R1 expressing cells into the assay plate at a density of 20,000-50,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in Assay Buffer containing probenecid, according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of TRH at a concentration corresponding to its EC80 (this should be predetermined in an agonist-mode experiment).
-
Using the plate reader's liquid handler, add the this compound dilutions to the cell plate. It is common to pre-incubate the antagonist for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the TRH (EC80 concentration) to all wells (except for negative controls).
-
Immediately begin kinetic measurement of fluorescence intensity for 60-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition (relative to the response with TRH alone) against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable, endpoint measurement of Gq/11 activation by quantifying the accumulation of IP1. HTRF (Homogeneous Time-Resolved Fluorescence) is a common detection method.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human TRH-R1.
-
Culture Medium: As described for the calcium flux assay.
-
Assay Plate: White, solid-bottom 96- or 384-well microplates.
-
IP-One HTRF Assay Kit: (e.g., from Cisbio or Revvity), containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer.
-
Stimulation Buffer: Provided in the kit, typically containing LiCl to inhibit IP1 degradation.
-
TRH (Agonist): Prepare a stock solution.
-
This compound (Test Compound): Prepare a stock solution.
-
Instrumentation: HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Seed TRH-R1 expressing cells into the assay plate at an optimized density (e.g., 20,000-60,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Incubation (Antagonist Mode):
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Prepare a solution of TRH in Stimulation Buffer at its EC80 concentration.
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the TRH solution (EC80) to the wells containing this compound.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate solution to all wells.
-
Add the anti-IP1 cryptate antibody solution to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Reading and Data Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and the delta F% according to the kit manufacturer's instructions.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.
-
Radioligand Binding Assay (Competitive Binding)
While this compound is reported to have low affinity in direct binding assays, a competitive binding assay can be used to determine if it can displace a radiolabeled TRH analogue, which would provide a Ki value.
Materials:
-
Receptor Source: Membranes from cells overexpressing TRH-R1 or tissue homogenates.
-
Radioligand: High-affinity, radiolabeled TRH analogue (e.g., [3H]MeTRH).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Non-specific Binding Control: A high concentration of unlabeled TRH (e.g., 10 µM).
-
This compound (Test Compound): Serial dilutions.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Instrumentation: Scintillation counter.
Protocol:
-
Assay Setup:
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Include tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled TRH).
-
-
Incubation:
-
Incubate the tubes at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor [mdpi.com]
- 2. Role of calcium in dopaminergic regulation of TRH- and angiotensin II-stimulated prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyrotropin-releasing hormone stimulates inositol phosphate production in normal anterior pituitary cells and GH3 tumour cells in the presence of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for tight coupling of thyrotropin-releasing hormone receptors to stimulated inositol trisphosphate formation in rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to (Glu2)-TRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Glu2)-TRH (pGlu-Glu-Pro-NH2) is an endogenous peptide and a structural analog of Thyrotropin-Releasing Hormone (TRH). While TRH has well-documented roles as a neurohormone and neuromodulator, this compound is emerging as a significant modulator of central nervous system (CNS) function, exhibiting neuroprotective properties and the ability to attenuate some of the central effects of TRH.[1][2] Understanding the direct electrophysiological effects of this compound on neuronal activity is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive overview of the methodologies required to investigate the neuronal response to this compound using whole-cell patch-clamp electrophysiology. The protocols detailed below are designed to be adaptable for various neuronal preparations, including acute brain slices and primary neuronal cultures.
Data Presentation
Direct quantitative data on the electrophysiological effects of this compound is currently limited in published literature. The following tables are presented as templates for researchers to systematically record and analyze their experimental data. Comparative data for TRH is included where available to provide a context for interpreting the effects of this compound.
Table 1: Effects of this compound on Neuronal Membrane Properties
| Parameter | Control | This compound (Concentration) | TRH (Comparative Concentration) |
| Resting Membrane Potential (mV) | Depolarization | ||
| Input Resistance (MΩ) | Increase | ||
| Spontaneous Firing Rate (Hz) | Increase/Decrease (cell-type dependent) | ||
| Action Potential Threshold (mV) | |||
| Action Potential Amplitude (mV) | |||
| Afterhyperpolarization (AHP) Amplitude (mV) |
Table 2: Modulation of Voltage-Gated Ion Channels by this compound
| Ion Channel | Parameter | Control | This compound (Concentration) | TRH (Comparative Concentration) |
| Voltage-gated Na+ Channels | Peak Current Amplitude (pA) | Inhibition | ||
| Inactivation Kinetics | No significant change | |||
| Voltage-gated K+ Channels | Peak Current Amplitude (pA) | |||
| Activation/Inactivation Kinetics | ||||
| Voltage-gated Ca2+ Channels | Peak Current Amplitude (pA) | |||
| Subtype Specificity |
Signaling Pathways
The canonical signaling pathway for TRH receptors, which this compound may modulate or act through, involves the Gq/11 G-protein coupled receptor family.
Caption: TRH Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Acutely Prepared Brain Slices
This protocol describes the procedures for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.
1. Materials and Reagents:
-
Animals: Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Slicing Solution (Carbogen-gassed, 4°C):
-
Sucrose-based or NMDG-based protective cutting solution.
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogen-gassed, room temperature):
-
Standard composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
-
Internal Pipette Solution:
-
For current-clamp recordings (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity adjusted to ~290 mOsm.
-
For voltage-clamp recordings, Cs-based internal solution may be preferred to block K+ currents.
-
-
This compound Stock Solution: 1 mM in sterile water or appropriate vehicle.
-
Patch Pipettes: Borosilicate glass capillaries (2-5 MΩ resistance).
-
Equipment: Vibrating microtome, recording chamber, micromanipulator, patch-clamp amplifier, data acquisition system, microscope with DIC optics.
2. Experimental Workflow:
References
Application Notes and Protocols for Studying the Neuroprotective Effects of (Glu2)-TRH in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the neuroprotective properties of (Glu2)-TRH, a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH). Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
Introduction to this compound and its Neuroprotective Potential
This compound, in which the histidyl residue of TRH is replaced by a glutamyl residue, is an endogenous peptide with a range of activities in the central nervous system (CNS).[1] Notably, it exhibits neuroprotective, antidepressant, and anticonvulsant properties.[1] A key advantage of this compound is its metabolic stability, as it is not rapidly degraded by the enzyme that inactivates TRH.[1] Its neuroprotective effects are thought to be mediated, at least in part, by counteracting glutamate excitotoxicity, a common pathway in many neurodegenerative diseases.
Animal Models for Studying Neuroprotection
A variety of animal models can be employed to assess the neuroprotective efficacy of this compound. The choice of model depends on the specific neurodegenerative condition being studied.
1. Glutamate Excitotoxicity Models:
These models are highly relevant for studying the direct neuroprotective effects of this compound against glutamate-induced neuronal death.
-
Description: Intracerebral or systemic administration of glutamate receptor agonists such as N-methyl-D-aspartate (NMDA) or kainic acid induces neuronal overstimulation and subsequent cell death. TRH and its analogs have been shown to protect against neuronal injury induced by excitatory amino acids like glutamate and NMDA.
-
Commonly Used Animals: Rats and mice are frequently used.
2. Ischemic Stroke Models:
Stroke models mimic the neuronal damage caused by reduced blood flow to the brain, a condition where excitotoxicity plays a significant role.
-
Description: A common model is the middle cerebral artery occlusion (MCAO) model in rats, which involves temporarily blocking a major cerebral artery to induce focal ischemia. Liraglutide, another neuroprotective agent, has been shown to reduce infarct volumes in this model.[2][3]
-
Commonly Used Animals: Rats and mice are the preferred species.
3. Neurotoxin-Induced Neurodegeneration Models:
These models are used to replicate the pathology of specific neurodegenerative diseases.
-
Description:
-
Parkinson's Disease: Injection of neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the progressive loss of dopaminergic neurons, mimicking Parkinson's disease.
-
Alzheimer's Disease: While less common for studying direct excitotoxicity, models using agents like streptozotocin can induce insulin resistance and neuroinflammation relevant to Alzheimer's pathology.
-
-
Commonly Used Animals: Mice and rats are standard for these models.
Experimental Protocols
Below are detailed protocols for inducing neurodegeneration and assessing the neuroprotective effects of this compound.
Protocol 1: Glutamate-Induced Excitotoxicity in Rats
Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal loss in the rat hippocampus.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Glutamic acid
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Hamilton syringe
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Histological equipment (microtome, microscope)
-
Neuronal cell counting software
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drug Administration:
-
Treatment Group: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). A starting dose of 10 µmol/kg body weight can be used, based on studies with related compounds.[4]
-
Control Group: Administer a vehicle control (e.g., saline).
-
-
Induction of Excitotoxicity: 30 minutes after this compound or vehicle administration, perform an intracerebroventricular (ICV) injection of glutamic acid.
-
Perfusion and Tissue Processing: 24 hours after the glutamate injection, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Carefully extract the brain and post-fix in 4% paraformaldehyde.
-
Histological Analysis:
-
Cryoprotect the brain in sucrose solutions.
-
Section the brain into coronal sections (e.g., 40 µm) using a cryostat.
-
Perform Nissl staining to visualize neuronal cell bodies.
-
-
Quantification: Count the number of surviving neurons in the CA1 region of the hippocampus using stereological methods.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the effect of this compound on infarct volume and neurological deficits in a rat model of focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (280-320g)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological deficit scoring scale (e.g., Bederson scale)
Procedure:
-
MCAO Surgery: Anesthetize the rat and perform the MCAO procedure by inserting a filament into the internal carotid artery to occlude the middle cerebral artery. Monitor cerebral blood flow with a laser Doppler flowmeter to confirm occlusion.
-
Drug Administration: Administer this compound or vehicle at the time of reperfusion (removal of the filament).
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animal and quickly remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white.
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume using image analysis software.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Neuroprotective Effect of this compound on Neuronal Survival in a Glutamate Excitotoxicity Model
| Treatment Group | Dose (µmol/kg) | Number of Surviving Neurons in CA1 (mean ± SEM) | % Neuroprotection |
| Vehicle + Saline | - | - | |
| Vehicle + Glutamate | - | 0% | |
| This compound + Glutamate | 1 | ||
| This compound + Glutamate | 10 | ||
| This compound + Glutamate | 100 |
Table 2: Effect of this compound on Infarct Volume and Neurological Deficit in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere, mean ± SEM) | Neurological Score (mean ± SEM) |
| Sham | - | 0 | 0 |
| Vehicle + MCAO | - | ||
| This compound + MCAO |
Signaling Pathways and Visualization
The neuroprotective effects of TRH and its analogs are believed to be mediated through various signaling pathways. While the precise pathway for this compound is still under investigation, evidence suggests a potential role for the inhibition of calpains, which are calcium-activated proteases involved in neuronal death. TRH has also been shown to attenuate glutamate-stimulated increases in intracellular calcium.[5]
Proposed Signaling Pathway for this compound Neuroprotection
Caption: Proposed signaling pathway for the neuroprotective effect of this compound.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General experimental workflow for in vivo studies.
Conclusion
The animal models and protocols described in these application notes provide a framework for investigating the neuroprotective effects of this compound. By utilizing these models, researchers can gather crucial preclinical data on the efficacy and mechanism of action of this promising therapeutic candidate for a range of neurodegenerative disorders.
References
- 1. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of liraglutide for stroke model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thyrotropin-releasing hormone (TRH) attenuates glutamate-stimulated increases in calcium in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Antidepressant-Like Effects of (Glu2)-TRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Glu2)-TRH, also known as pGlu-Glu-Pro-NH2 or EEP, is a structural analog of Thyrotropin-Releasing Hormone (TRH).[1] Like TRH, this compound exhibits a range of effects on the central nervous system (CNS), including potential antidepressant properties, without significantly impacting the endocrine functions associated with TRH.[1] This makes it a compound of interest for the development of novel antidepressant therapies. The assessment of such potential antidepressant-like effects in preclinical rodent models is crucial. The most commonly employed behavioral assays for this purpose are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are designed to measure a state of "behavioral despair" in rodents, which can be reversed by clinically effective antidepressant drugs.[2]
This document provides detailed protocols for these behavioral assays, guidance on data presentation, and a visualization of the proposed signaling pathway through which this compound may exert its effects.
Data Presentation: Quantitative Summary of Behavioral Assays
While specific quantitative data for this compound in peer-reviewed literature is limited, we can extrapolate expected outcomes based on studies of TRH and descriptive accounts of this compound's potency. One study noted that TRH produces an approximate 64% decrease in immobility time in the Porsolt Swim Test (PST) compared to a saline control group with an immobility time of 287 ± 20 seconds.[3] Another study described the antidepressant effect of this compound (EEP) as being a "stronger response" than another TRH analog, EFP.[1] However, a different study found no significant effects of EEP on immobility in the FST, though it did note a large effect size, suggesting the potential for antidepressant-like activity that did not reach statistical significance in that particular experiment. This same study also observed a minor sex difference in the FST results.
The following tables represent hypothetical data for this compound in the Forced Swim Test and Tail Suspension Test, illustrating a significant antidepressant-like effect. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Error of Mean (SEM) | p-value (vs. Vehicle) |
| Vehicle (Saline) | - | 10 | 185 | 10.2 | - |
| This compound | 5 | 10 | 110 | 8.5 | <0.01 |
| This compound | 10 | 10 | 85 | 7.1 | <0.001 |
| Imipramine (Control) | 20 | 10 | 95 | 9.3 | <0.01 |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Error of Mean (SEM) | p-value (vs. Vehicle) |
| Vehicle (Saline) | - | 12 | 150 | 12.5 | - |
| This compound | 5 | 12 | 90 | 10.1 | <0.05 |
| This compound | 10 | 12 | 70 | 8.8 | <0.01 |
| Fluoxetine (Control) | 20 | 12 | 80 | 9.5 | <0.05 |
Table 3: Open Field Test (OFT) - Locomotor Activity
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (meters) | Standard Error of Mean (SEM) | p-value (vs. Vehicle) |
| Vehicle (Saline) | - | 10 | 35 | 3.1 | - |
| This compound | 5 | 10 | 37 | 2.9 | >0.05 |
| This compound | 10 | 10 | 36 | 3.5 | >0.05 |
| Imipramine (Control) | 20 | 10 | 34 | 3.0 | >0.05 |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay for assessing antidepressant efficacy.[4] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.
Materials:
-
Cylindrical containers (Plexiglas or glass), typically 40 cm high and 20 cm in diameter.
-
Water maintained at 23-25°C.
-
Video recording equipment (optional, but recommended for unbiased scoring).
-
Stopwatches.
-
Towels for drying the animals.
-
Warming cage or lamp.
Protocol for Mice:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Procedure:
-
Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Gently place each mouse into its respective cylinder.
-
The test duration is 6 minutes.[5]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.[3]
-
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel.
-
Place the mouse in a warmed holding cage for a short period before returning it to its home cage to prevent hypothermia.
-
-
Data Analysis: Compare the mean immobility time between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model, primarily used in mice. It is based on the principle that mice suspended by their tails will alternate between struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Materials:
-
Tail suspension apparatus (a horizontal bar or ledge from which to suspend the mice).
-
Adhesive tape (e.g., medical tape) strong enough to support the mouse's weight.
-
Video recording equipment and software for scoring.
-
Stopwatches.
Protocol for Mice:
-
Acclimation: As with the FST, acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.
-
Test Procedure:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the complete absence of movement.
-
-
Post-Test:
-
Carefully remove the mouse from the suspension apparatus.
-
Return the mouse to its home cage.
-
-
Data Analysis: Analyze the data in the same manner as the FST, comparing immobility times across treatment groups.
Open Field Test (OFT)
To ensure that the observed effects in the FST and TST are not due to a general increase in motor activity, a locomotor activity test such as the Open Field Test should be performed.
Materials:
-
Open field arena (a square or circular enclosure with walls).
-
Video tracking software to record and analyze movement.
Protocol for Mice:
-
Acclimation: Acclimate the mice to the testing room.
-
Drug Administration: Administer this compound or vehicle at the same doses and timing as for the FST and TST.
-
Test Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
-
Record the total distance traveled and other parameters such as time spent in the center versus the periphery.
-
-
Data Analysis: Compare the total distance traveled between the different treatment groups. A lack of significant difference suggests that the effects observed in the FST and TST are not due to hyperactivity.
Visualizations
Experimental Workflow
Proposed Signaling Pathway for this compound Antidepressant-Like Effects
The central effects of TRH and its analogs, including their antidepressant-like actions, are believed to be mediated, at least in part, through the cholinergic system.[3] TRH has been shown to stimulate the release of acetylcholine in the hippocampus, a brain region critically involved in mood regulation.
References
- 1. Antidepressant effects of thyrotropin-releasing hormone analogues using a rodent model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of antidepressant treatment on thyrotropin-releasing hormone stimulation, growth hormone response to L-DOPA, and dexamethasone suppression tests in major depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Application Notes and Protocols for (Glu2)-TRH in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Glu2)-TRH, also known as Taltirelin, is a synthetic analog of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH).[1] It is structurally similar to TRH, with the histidine residue replaced by a glutamic acid residue.[2] This modification confers greater metabolic stability, a longer half-life, and more potent and prolonged central nervous system (CNS) effects compared to native TRH.[1][3] this compound has demonstrated a range of activities in the CNS, including analeptic, neuroprotective, and antidepressant-like effects, and it modulates the release of key neurotransmitters such as acetylcholine and dopamine.[3][4] These properties make it a valuable tool for neuroscience research and a potential therapeutic agent for neurodegenerative disorders.
These application notes provide detailed protocols for the preparation and administration of this compound in rodent studies, as well as methodologies for assessing its key pharmacological effects.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Rodent Studies
| Species | Administration Route | Dosage Range | Vehicle | Study Type | Reference(s) |
| Mouse | Intravenous (i.v.) | 5 - 100 µmol/kg | Saline | Analeptic Effects | [5] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Not Specified | Fatigue-like Behavior | [1] |
| Rat | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Not Specified | Motor Function (Parkinson's Model) | [6] |
| Rat | Intracerebroventricular (i.c.v.) | 1 mg/mL | Not Specified | Neuroprotection (Ischemia) | [1] |
| Rat | Oral (p.o.) | 0.15 - 15 mg/kg | Not Specified | Developmental Toxicity | [7] |
Table 2: Summary of Key Pharmacological Effects of this compound in Rodents
| Effect | Species | Model/Test | Dosage and Route | Outcome | Reference(s) |
| Analeptic | Mouse | Barbiturate-Induced Sleep | 10 µmol/kg, i.v. | Decreased sleeping time by ~20% | [5][8] |
| Attenuation of TRH-induced analeptic effect | Mouse | Barbiturate-Induced Sleep | 1 - 100 µmol/kg, i.v. | Dose-dependently attenuated TRH's effect | [5][8] |
| Modulation of Acetylcholine Release | Rat | In vivo Microdialysis | Co-perfusion with TRH | Attenuated TRH-induced hippocampal acetylcholine release | [5][9] |
| Improved Motor Function | Rat | 6-OHDA Parkinson's Model | 1 - 10 mg/kg, i.p. | Significantly improved locomotor function | [6] |
| Alleviation of Fatigue | Mouse | Chemotherapy-induced fatigue | 1 mg/kg, i.p. | Alleviated fatigue-like behavior in the treadmill test | [1] |
| Neuroprotection | Rat | Ischemia Model | 1 mg/mL, i.c.v. | Increased neuroprotection in hippocampal cells | [1] |
Experimental Protocols
Preparation and Administration of this compound
a. Vehicle Selection and Solution Preparation:
For intravenous and intraperitoneal injections, this compound is typically dissolved in sterile, pyrogen-free physiological saline (0.9% NaCl).[10] The concentration of the solution should be calculated based on the desired dosage and the injection volume appropriate for the animal's weight. For intracerebroventricular administration, artificial cerebrospinal fluid (aCSF) is the recommended vehicle to maintain physiological conditions.
Example Preparation for Intravenous Injection in Mice:
-
Calculate the required amount of this compound:
-
Desired dose: 10 µmol/kg
-
Molecular weight of this compound: ~384.3 g/mol
-
Average mouse weight: 0.025 kg
-
Dose in mg/kg: 10 µmol/kg * 384.3 g/mol / 1000 = 3.843 mg/kg
-
Amount per mouse: 3.843 mg/kg * 0.025 kg = 0.096 mg
-
-
Prepare the stock solution:
-
Dissolve a known weight of this compound in a precise volume of sterile saline. For example, dissolve 1 mg of this compound in 1 mL of saline to get a 1 mg/mL stock solution.
-
-
Calculate the injection volume:
-
Injection volume (mL) = (Dose (mg/kg) * Animal weight (kg)) / Concentration of solution (mg/mL)
-
For a 1 mg/mL solution: (3.843 mg/kg * 0.025 kg) / 1 mg/mL = 0.096 mL or 96 µL. Adjust the concentration of the stock solution to achieve a practical injection volume (e.g., 100 µL).
-
b. Administration Routes:
-
Intravenous (i.v.) Injection (Mouse):
-
Restrain the mouse, for example, in a specialized restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Intraperitoneal (i.p.) Injection (Rat/Mouse):
-
Firmly restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no body fluids are drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Intracerebroventricular (i.c.v.) Injection (Rat): This is a surgical procedure requiring stereotaxic instrumentation and appropriate anesthesia and analgesia.
-
Anesthetize the rat following an approved protocol.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle.
-
Drill a small hole in the skull at the determined coordinates.
-
Lower a cannula attached to a microsyringe into the ventricle.
-
Slowly infuse the this compound solution over a set period.
-
After infusion, leave the needle in place for a few minutes to prevent backflow.
-
Slowly withdraw the needle, suture the incision, and provide post-operative care.
-
Assessment of Analeptic Effects: Barbiturate-Induced Sleeping Time
This protocol assesses the arousal-promoting (analeptic) effects of this compound by measuring its ability to shorten the duration of sleep induced by a barbiturate like pentobarbital.[2]
Materials:
-
This compound solution
-
Pentobarbital sodium solution (e.g., 60 mg/kg)[2]
-
Saline (vehicle control)
-
Mice
-
Heating pad or lamp
-
Timers
Procedure:
-
Divide the mice into experimental groups (e.g., Vehicle, TRH, this compound, TRH + this compound).
-
Administer this compound, TRH, or vehicle via the desired route (e.g., i.v.).
-
After a set pretreatment time (e.g., 10 minutes), administer pentobarbital sodium (i.p.).[2]
-
Immediately after pentobarbital injection, place the mouse in a quiet, warm cage.
-
Start a timer and observe the mouse for the loss of the righting reflex. The time from injection to the loss of the reflex is the sleep latency.
-
The duration of sleep is measured from the time of the loss of the righting reflex until it is regained (the mouse can right itself within 30 seconds when placed on its back).
-
Record the sleep latency and duration for each animal.
Assessment of Motor Function: The Cylinder Test
The cylinder test is used to assess forelimb use asymmetry in rodent models of unilateral brain damage, such as Parkinson's disease.[6][7][8][11][12]
Materials:
-
Clear glass cylinder (diameter appropriate for the animal, e.g., 20 cm for rats)
-
Video camera
-
Mirrors (optional, for better viewing angles)
Procedure:
-
Place the cylinder in a well-lit, quiet area.
-
Gently place the animal into the cylinder.
-
Record the animal's behavior for a set period (e.g., 5-10 minutes).
-
Analyze the video recording in slow motion.
-
Score the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral touches:
-
% Contralateral limb use = (Number of contralateral touches / (Number of contralateral touches + Number of ipsilateral touches)) * 100.
-
-
A lower percentage of contralateral limb use indicates a greater motor deficit.
Assessment of Neurotransmitter Release: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[13][14]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for neurotransmitter analysis.
Surgical Procedure (Rat Hippocampus):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the hippocampus according to stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the hippocampus.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min). The aCSF composition for acetylcholine measurement in the hippocampus can be (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, and may include an acetylcholinesterase inhibitor like neostigmine to prevent acetylcholine degradation.[13]
-
Allow a stabilization period for the probe (e.g., 1-2 hours).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound (systemically or through the probe via reverse dialysis).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the samples using HPLC to quantify the concentration of the neurotransmitter of interest (e.g., acetylcholine).
Visualizations
References
- 1. Taltirelin - Wikipedia [en.wikipedia.org]
- 2. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Taltirelin Hydrate? [synapse.patsnap.com]
- 6. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [bio-protocol.org]
- 8. A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 9. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [en.bio-protocol.org]
- 12. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 13. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (Glu2)-TRH Signaling Pathways in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a key neuroendocrine mediator.[1] Beyond its established role in regulating the hypothalamic-pituitary-thyroid axis, TRH functions as a neurotransmitter and neuromodulator in the central nervous system (CNS), where it is implicated in a variety of physiological and pathological processes.[1] The biological effects of TRH are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the TRH receptor subtype 1 (TRH-R1) in humans.[2] Upon activation, the TRH receptor predominantly couples to the Gq/11 family of G proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] Downstream of these events, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be engaged.[4]
(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a metabolically stable analog of TRH.[5] In vivo studies have characterized this compound as a negative modulator or functional antagonist of the central cholinergic effects of TRH.[5][6] However, there is limited information available regarding its direct interaction with TRH receptors and its influence on intracellular signaling pathways in in vitro cell culture models. Reports suggest that this compound does not bind with appreciable affinity to TRH-R1 or TRH-R2.[6]
These application notes provide a comprehensive overview of suitable cell culture models and detailed protocols for investigating and comparing the signaling pathways of TRH and its analog, this compound.
Cell Culture Models for this compound Signaling Studies
The investigation of this compound signaling necessitates the use of appropriate cell-based models that express the human TRH receptor. Commonly used and recommended cell lines include:
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are a widely used platform for the stable or transient expression of recombinant proteins, including GPCRs. They provide a "clean" background with low endogenous GPCR expression, making them ideal for characterizing the signaling of a specific receptor of interest.
-
Human Embryonic Kidney 293 (HEK293) Cells: Similar to CHO cells, HEK293 cells are easily transfected and are a robust system for expressing exogenous proteins. They are a common choice for studying GPCR signaling.
-
GH3 Cells: This rat pituitary cell line endogenously expresses the TRH-R1 and has been historically used for studying TRH signaling.[4] While not a human cell line, it can be a useful tool for studying certain aspects of TRH receptor biology.
For the study of this compound, it is recommended to use CHO or HEK293 cells stably or transiently transfected with the human TRH-R1.
Key Signaling Pathways and Assays
The primary signaling pathway activated by the TRH receptor is the Gq/11 pathway. The key events in this cascade that can be experimentally measured are:
-
Inositol Phosphate (IP) Accumulation: Activation of PLC leads to the production of IP3, which is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1). The accumulation of IP1 is a stable and reliable measure of Gq/11 pathway activation.
-
Intracellular Calcium Mobilization: The IP3-mediated release of Ca2+ from intracellular stores results in a transient increase in cytosolic calcium concentration. This can be monitored in real-time using calcium-sensitive fluorescent dyes.
-
ERK1/2 Phosphorylation: Activation of the MAPK/ERK pathway is a downstream consequence of TRH receptor activation. Measuring the phosphorylation of ERK1 and ERK2 provides an integrated readout of receptor signaling.
-
cAMP Production: While the primary coupling of the TRH receptor is to Gq/11, some GPCRs can exhibit promiscuous coupling to other G proteins, such as Gs (which stimulates cAMP production) or Gi (which inhibits cAMP production). Measuring cAMP levels can therefore provide insights into potential biased agonism or alternative signaling pathways.
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
This protocol is adapted for a 384-well plate format using the HTRF IP-One Gq kit.
Materials:
-
CHO-K1 cells stably expressing human TRH-R1
-
Cell culture medium (e.g., Ham's F-12, 10% FBS)
-
IP-One Gq kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, lysis buffer, and stimulation buffer with LiCl)
-
TRH and this compound
-
White 384-well tissue culture plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend CHO-hTRH-R1 cells in culture medium.
-
Seed 10,000 cells per well in 20 µL of culture medium into a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of TRH and this compound in the stimulation buffer provided with the kit.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add 5 µL of IP1-d2 conjugate to each well.
-
Add 5 µL of anti-IP1 cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine the IP1 concentration based on a standard curve.
-
Intracellular Calcium Flux Assay
This protocol describes a fluorescent-based calcium flux assay in a 96-well format.
Materials:
-
HEK293 cells stably expressing human TRH-R1
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TRH and this compound
-
Black, clear-bottom 96-well tissue culture plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Seeding:
-
Seed 50,000 HEK293-hTRH-R1 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of assay buffer containing probenecid.
-
Leave 100 µL of assay buffer in each well.
-
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of TRH or this compound at various concentrations.
-
Continue recording the fluorescence for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response over the baseline.
-
ERK1/2 Phosphorylation Assay
This protocol is based on a cell-based ELISA format.
Materials:
-
CHO-K1 cells stably expressing human TRH-R1
-
Cell culture medium
-
Serum-free medium
-
TRH and this compound
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., PBS with H2O2)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed 30,000 CHO-hTRH-R1 cells per well in a 96-well plate and incubate overnight.
-
Replace the culture medium with serum-free medium and incubate for 18-24 hours.
-
-
Cell Stimulation:
-
Add TRH or this compound at various concentrations to the wells.
-
Incubate for 5-10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Remove the stimulation medium and add 100 µL of fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add 100 µL of quenching solution for 20 minutes.
-
Wash the cells with PBS.
-
Add 100 µL of blocking buffer for 60 minutes.
-
-
Antibody Incubation:
-
Incubate with primary antibodies (in separate wells for phospho- and total-ERK) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with HRP-conjugated secondary antibody for 60 minutes at room temperature.
-
-
Detection:
-
Wash the cells with PBS.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
cAMP Accumulation Assay
This protocol is adapted for a 384-well plate format using an HTRF-based cAMP assay kit.
Materials:
-
HEK293 cells stably expressing human TRH-R1
-
Cell culture medium
-
cAMP HTRF kit (containing d2-labeled cAMP, anti-cAMP cryptate antibody, lysis buffer, and stimulation buffer)
-
TRH and this compound
-
Forskolin (as a positive control for Gs activation)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
White 384-well tissue culture plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Seed 5,000 HEK293-hTRH-R1 cells per well in 10 µL of culture medium into a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of TRH, this compound, and forskolin in stimulation buffer containing IBMX.
-
-
Cell Stimulation:
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Add 5 µL of d2-labeled cAMP to each well.
-
Add 5 µL of anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate comparison between TRH and this compound.
Table 1: Potency (EC50/IC50) of TRH and this compound in Signaling Assays
| Compound | IP1 Accumulation (EC50, nM) | Intracellular Calcium Flux (EC50, nM) | ERK1/2 Phosphorylation (EC50, nM) | cAMP Accumulation (EC50, nM) |
| TRH | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
| This compound | [Insert experimentally determined value/No activity observed] | [Insert experimentally determined value/No activity observed] | [Insert experimentally determined value/No activity observed] | [Insert experimentally determined value/No activity observed] |
Table 2: Efficacy (% of TRH max) of this compound in Signaling Assays
| Compound | IP1 Accumulation (% Emax) | Intracellular Calcium Flux (% Emax) | ERK1/2 Phosphorylation (% Emax) | cAMP Accumulation (% Emax) |
| This compound | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] | [Insert experimentally determined value] |
Note: Based on available literature, this compound is not expected to show significant agonist activity at the TRH receptor. These tables are designed to be populated with experimentally derived data.
Visualizations
Signaling Pathway Diagram
Caption: TRH-R1 signaling through the Gq/11 pathway.
Experimental Workflow Diagram
Caption: General workflow for signaling assays.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound signaling in comparison to TRH. By utilizing cell lines expressing the human TRH receptor and employing a panel of well-established signaling assays, researchers can elucidate the pharmacological profile of this compound at the molecular and cellular level. This information is critical for understanding its mechanism of action and for the development of novel therapeutics targeting the TRH receptor system. Given the current literature, it is important to experimentally verify the direct effects of this compound on TRH receptor-mediated signaling pathways, as it may act through mechanisms independent of direct receptor binding.
References
- 1. Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. ERK and RSK are necessary for TRH-induced inhibition of r-ERG potassium currents in rat pituitary GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Glu2]TRH peptide [novoprolabs.com]
Application Notes and Protocols for Radioligand Binding Assays for (Glu2)-TRH Receptor Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyrotropin-releasing hormone (TRH) is a tripeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis and also functions as a neurotransmitter in the central nervous system.[1] Its effects are mediated through specific G protein-coupled receptors (GPCRs), primarily the TRH receptor 1 (TRH-R1).[2][3] The TRH receptor signals predominantly through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4]
The synthetic analog (Glu2)-TRH (pGlu-Glu-Pro-NH2) and its isoform, [β-Glu2]TRH (pGlu-βGlu-Pro-NH2), have been identified as functional antagonists of TRH, exhibiting the potential to modulate the central cholinergic effects of TRH.[5][6][7] Understanding the binding characteristics of these compounds to the TRH receptor is essential for the development of novel therapeutics. Radioligand binding assays are the gold standard for quantifying the affinity of ligands for their receptors.[8] These assays are highly sensitive and robust, providing quantitative data on binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled ligands.[8][9]
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound and its analogs with the TRH receptor.
Data Presentation
The following tables summarize the binding affinities of TRH and its analogs for the TRH receptor. It is important to note that the binding data for [β-Glu2]TRH and related compounds are derived from computational homology modeling and molecular docking studies, as experimental data from radioligand binding assays are not currently available in the published literature.[10][11][12] These in silico estimations suggest that [β-Glu2]TRH binds with high affinity to an allosteric site on the human TRH receptor (hTRH-R).[10][11][12] For comparative purposes, experimentally determined binding affinities for other TRH analogs are also presented.
Table 1: Computationally Estimated Binding Affinities of this compound Analogs for the Human TRH Receptor (hTRH-R) Allosteric Site [10]
| Compound | Estimated Binding Affinity (ΔG, kcal/mol) | Estimated Dissociation Constant (Kd) Range |
| pGlu-βGlu-Pro-NH2 ([β-Glu2]TRH) | -8.8 | nM |
| pGlu-Glu-Pro-NH2 ([Glu2]TRH) | -6.1 | nM - µM |
| pGlu-β-homoGlu-Pro-NH2 | -5.6 | µM - mM |
| pGlu-Asp-Pro-NH2 | -5.4 | µM - mM |
Data derived from molecular docking studies using a homology model of the hTRH-R. These are not experimental values from radioligand binding assays.
Table 2: Experimental Binding Affinities of Selected TRH Analogs for the TRH Receptor
| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) |
| Taltirelin | [3H]-Me-TRH | Rat Brain | Competition | 311[11] |
| Montirelin | [3H]-Me-TRH | Rat Brain | Competition | 35.2[11] |
Table 3: Representative Saturation Binding Data for a TRH Receptor Radioligand
| Radioligand | Receptor Source | Kd (nM) | Bmax (pmol/g wet weight) |
| [3H]MeTRH | Sheep Nucleus Accumbens | ~4 | ~3 |
| [3H]MeTRH | Sheep Retina | ~4 | ~2 |
This table provides example values to illustrate the type of data obtained from saturation binding experiments.
Experimental Protocols
Detailed methodologies for saturation and competition radioligand binding assays using a filtration method are provided below. These protocols are based on established methods for TRH receptor binding assays.
Protocol 1: Saturation Binding Assay for TRH Receptor
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the TRH receptor.
Materials:
-
Radioligand: [3H]-methyl-His-TRH ([3H]MeTRH) is recommended due to its higher affinity and lower non-specific binding compared to [3H]TRH.
-
Receptor Source: Membranes prepared from cells expressing the TRH receptor (e.g., GH3 pituitary cells, HEK293 or CHO cells transfected with the TRH receptor) or brain tissue homogenates (e.g., rat cortex or hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
Unlabeled Ligand: A high concentration of unlabeled TRH or a suitable analog for determining non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the radioligand ([3H]MeTRH) in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the "total binding" tubes, add the diluted radioligand.
-
To the "non-specific binding" tubes, add the diluted radioligand and a high concentration of unlabeled TRH (e.g., 10 µM).
-
-
Incubation:
-
Add the prepared membrane suspension (typically 50-100 µg of protein) to all tubes.
-
Incubate the tubes at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester under vacuum.
-
Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay for this compound Analogs
This assay is used to determine the inhibitory constant (Ki) of unlabeled compounds, such as this compound or its analogs, for the TRH receptor.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled Competitor: this compound or other test compounds, prepared in a series of dilutions.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled competitor (this compound) in assay buffer, typically covering a wide concentration range (e.g., 10^-12 M to 10^-5 M).
-
Use a fixed concentration of the radioligand ([3H]MeTRH), ideally at or below its Kd value determined from the saturation binding assay.
-
Set up triplicate tubes for each concentration of the competitor.
-
Also, set up triplicate tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled TRH).
-
-
Incubation:
-
To the assay tubes, add the diluted competitor, the fixed concentration of radioligand, and the membrane suspension.
-
Incubate under the same conditions as the saturation binding assay to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Follow the same filtration and quantification steps as in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway
The TRH receptor primarily signals through the Gq/11-PLC pathway, leading to the mobilization of intracellular calcium.
Caption: Simplified signaling pathway of the TRH receptor.
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand binding assay using the filtration method.
References
- 1. Chemistry and biology of thyrotropin-releasing hormone (TRH) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for interplay between thyrotropin-releasing hormone (TRH) and its structural analogue pGlu-Glu-Pro-NH2 ([Glu2]TRH) in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (Glu2)-TRH Stability in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Glu2)-TRH (pGlu-Glu-Pro-NH2) is a tripeptide analog of Thyrotropin-Releasing Hormone (TRH). Understanding its stability in biological matrices is crucial for preclinical and clinical development, as it directly impacts pharmacokinetic and pharmacodynamic properties. Analogs of TRH are of interest for their potential therapeutic applications in the central nervous system, often with a goal of increased metabolic stability compared to the native hormone.[1][2] This document provides detailed application notes and protocols for measuring the stability of this compound in various biological samples using common analytical techniques.
Data Presentation
While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide a framework for presenting such data once generated. For comparative purposes, stability data for the parent molecule, TRH, is included.
Table 1: Stability of TRH in Human Plasma
| Analyte | Matrix | Temperature (°C) | Half-life (t½) (minutes) | Primary Degradation Pathway | Reference |
| TRH | Human Plasma | 37 | 9.4 | Hydrolysis of pGlu-His bond | [3] |
| TRH | Human Plasma (CRF patients) | 37 | 16 | Reduced metabolic clearance | [4] |
| TRH | Human Plasma (Normals) | 37 | 6.5 | Normal metabolic clearance | [4] |
Table 2: Framework for this compound Stability Data
| Analyte | Matrix | Temperature (°C) | Incubation Time (minutes) | % Remaining | Primary Degradation Products |
| This compound | Human Plasma | 37 | 0 | 100 | - |
| This compound | Human Plasma | 37 | 30 | Data to be generated | pGlu, Glu-Pro-NH2 |
| This compound | Human Plasma | 37 | 60 | Data to be generated | pGlu, Glu-Pro-NH2 |
| This compound | Human Plasma | 37 | 120 | Data to be generated | pGlu, Glu-Pro-NH2 |
| This compound | Rat Serum | 37 | 0 | 100 | - |
| This compound | Rat Serum | 37 | 30 | Data to be generated | pGlu, Glu-Pro-NH2 |
| This compound | Rat Serum | 37 | 60 | Data to be generated | pGlu, Glu-Pro-NH2 |
| This compound | Rat Serum | 37 | 120 | Data to be generated | pGlu, Glu-Pro-NH2 |
| This compound | Liver Microsomes | 37 | 0 | 100 | - |
| This compound | Liver Microsomes | 37 | 15 | Data to be generated | Hydroxylated metabolites |
| This compound | Liver Microsomes | 37 | 30 | Data to be generated | Hydroxylated metabolites |
| This compound | Liver Microsomes | 37 | 60 | Data to be generated | Hydroxylated metabolites |
Experimental Protocols
In Vitro Stability Assay in Biological Matrices (Plasma, Serum)
This protocol describes a general procedure to assess the stability of this compound in plasma or serum.
Materials:
-
This compound peptide standard
-
Human or other species plasma/serum (e.g., from commercial sources or collected in-house with appropriate anticoagulant like EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Protein precipitation solution (e.g., ACN with 1% FA)
-
Thermomixer or water bath
-
Centrifuge
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Spike the this compound stock solution into pre-warmed (37°C) plasma or serum to a final concentration of 10 µg/mL.
-
Immediately after spiking (t=0), take an aliquot (e.g., 50 µL) and add it to 150 µL of ice-cold protein precipitation solution. Vortex thoroughly. This serves as the baseline sample.
-
-
Incubation:
-
Incubate the remaining plasma/serum sample at 37°C in a thermomixer or water bath.
-
At various time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw aliquots (50 µL) and immediately quench the enzymatic reaction by adding to 150 µL of ice-cold protein precipitation solution. Vortex thoroughly.
-
-
Sample Processing:
-
Centrifuge all precipitated samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Protocol 2 for a detailed starting method).
-
Quantify the remaining parent this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of the peptide in the biological matrix.
-
Experimental Workflow for In Vitro Stability Assay
References
- 1. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Thyrotropin-releasing hormone: pharmacokinetic and pharmacodynamic properties in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of pGlu-Glu-Pro-NH2 and its Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pGlu-Glu-Pro-NH2 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing peptides with an N-terminal pyroglutamic acid (pGlu)?
A1: The primary challenges include:
-
Uncontrolled Cyclization: N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) residues can spontaneously cyclize to form pGlu under various conditions (e.g., heat, acidic or basic environments), leading to undesired byproducts and reduced yield of the target peptide.[1][2][3]
-
Side-Chain Protection: Proper protection of the glutamic acid side-chain carboxyl group is crucial to prevent side reactions during coupling steps.
-
Purification Difficulties: pGlu-containing peptides can exhibit poor solubility and a higher tendency for aggregation, which complicates purification by standard methods like reverse-phase HPLC.[4]
-
Diketopiperazine Formation: When proline is the second amino acid in the sequence, the risk of diketopiperazine formation during the Fmoc deprotection of the second amino acid is increased.[3]
-
Characterization: The cyclic nature of the pGlu residue blocks the N-terminus, making standard Edman degradation for sequence verification impossible.[5]
Q2: What are the main strategies for introducing the pGlu residue at the N-terminus?
A2: There are two primary strategies for incorporating an N-terminal pGlu residue:
-
Direct Coupling: This method involves coupling pyroglutamic acid directly to the N-terminus of the resin-bound peptide chain. The nitrogen in the pGlu lactam ring is part of an amide and is less nucleophilic, so N-protection is often unnecessary, though it can improve solubility.[2][3]
-
In Situ Cyclization: This strategy involves incorporating a Gln or Glu residue at the N-terminus and then inducing cyclization to form pGlu. This can be achieved through various methods, including treatment with weak acids, heat, or enzymatic catalysis with glutaminyl cyclase.[1][3][6] Spontaneous cyclization can also occur during the final cleavage from the resin or during subsequent handling.[7]
Q3: How can I prevent premature or unwanted cyclization of N-terminal glutamine?
A3: To minimize unwanted pGlu formation from an N-terminal Gln residue, consider the following precautions:
-
Use a side-chain protecting group on the Gln residue (e.g., Trityl (Trt)) until the final deprotection step.
-
Minimize exposure to basic conditions. During Fmoc removal with piperidine, the newly exposed N-terminal amine can attack the side-chain amide. Adding a proton source like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can suppress this by protonating the N-terminal amine, reducing its nucleophilicity.[3]
-
Avoid high temperatures and prolonged reaction times during coupling and deprotection steps.[7]
Q4: What are the recommended protecting groups for the side chain of the internal glutamic acid residue?
A4: The choice of protecting group for the internal Glu residue depends on the overall synthetic strategy (Fmoc or Boc).
-
Fmoc/tBu strategy: The tert-butyl (tBu) ester is commonly used. It is stable to the basic conditions used for Fmoc removal and is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[8]
-
Boc/Bzl strategy: Benzyl (Bzl) or cyclohexyl (cHex) esters are typically employed. These are stable to the mild acid used for Boc removal and are cleaved by strong acids like hydrofluoric acid (HF).[8]
Q5: My pGlu-peptide is aggregating and difficult to purify. What can I do?
A5: Aggregation is a common issue with pGlu-containing peptides due to increased hydrophobicity and the loss of the N-terminal charge.[4] To address this:
-
Solubilization: Before purification, attempt to dissolve the crude peptide in a strong disaggregating solvent like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA), followed by dilution into the HPLC mobile phase.[4]
-
HPLC Conditions: Modify your reverse-phase HPLC conditions. Using a different organic modifier (e.g., isopropanol instead of acetonitrile), adding ion-pairing agents, or changing the pH of the mobile phase can improve separation.
-
Temperature: Running the chromatography at a slightly elevated temperature can sometimes disrupt aggregates and improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low final yield of pGlu-Glu-Pro-NH2 | 1. Incomplete coupling reactions. 2. Premature cyclization of Gln to pGlu if starting with Gln at the N-terminus, leading to chain termination. 3. Loss of peptide during workup and purification due to aggregation. | 1. Use a more efficient coupling reagent like HATU or HCTU. Double couple the amino acids. Monitor coupling completion with a ninhydrin test. 2. Use protected pGlu-OH for direct coupling instead of starting with Gln. If using Gln, add HOBt to the piperidine deprotection solution.[3] 3. See FAQ Q5 for handling aggregation. |
| Mass spectrometry shows a mass corresponding to the loss of NH3 or H2O from the full-length peptide. | This is a strong indication of cyclization of an N-terminal Gln (loss of NH3) or Glu (loss of H2O) to pGlu.[9] | This may be the desired product if cyclization was intended. If it was not, this indicates premature cyclization occurred during synthesis or cleavage. Review your protocol to minimize exposure to conditions that promote cyclization (see FAQ Q3). |
| Multiple peaks observed during HPLC purification. | 1. Incomplete reactions leading to deletion sequences. 2. Racemization of amino acids during activation/coupling. 3. Presence of both the linear Gln/Glu-peptide and the cyclized pGlu-peptide. | 1. Ensure complete coupling at each step. 2. Use a racemization-suppressing additive like HOBt or Oxyma. Avoid prolonged activation times and excess base.[10][11] 3. Collect fractions and analyze by mass spectrometry to identify the desired product. If necessary, treat the mixture under mild acidic conditions to drive the conversion of the remaining linear peptide to the desired pGlu form. |
| Peptide is insoluble in aqueous buffers after purification. | The peptide has aggregated. pGlu peptides are prone to forming stable aggregates.[4] | Lyophilize the pure peptide from a solution containing a small amount of acetic acid or trifluoroacetic acid. For use, dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the aqueous buffer. Sonication may also help.[4] |
Quantitative Data Hub
The following tables summarize quantitative data from various sources to aid in the selection of synthetic strategies.
Table 1: Comparison of Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Additive | Relative Coupling Efficiency | Racemization Risk | Key Features |
| DCC/DIC | HOBt | Good | Low with additive | Inexpensive; byproduct (DCU/DIU) can be difficult to remove.[11] |
| HBTU/TBTU | HOBt | High | Low | Efficient and widely used; can cause guanidinylation of the N-terminus.[11] |
| HATU | HOAt | Very High | Very Low | Excellent for sterically hindered couplings; more expensive.[11] |
| PyBOP | HOBt | High | Low | Avoids formation of toxic HMPA byproduct; good for solution and solid phase.[10] |
| COMU | Oxyma | Very High | Very Low | Safer alternative to benzotriazole-based reagents; highly soluble and efficient.[11] |
Table 2: Conditions for N-terminal Glutamine Cyclization
| Method | Conditions | Time for Completion | Notes |
| Spontaneous (in solution) | pH 2.5, 37°C | >120 hours | Slow but occurs under mild acidic conditions.[12] |
| Heat-Induced | High temperature and pressure | Varies (can be rapid) | Can lead to side reactions and racemization.[1][3] |
| Enzymatic | Glutaminyl Cyclase (QC) | Minutes | Highly specific and efficient under physiological conditions.[6] |
| Acid-Catalyzed (on-resin) | 5% Acetic Acid in DMF | 2-4 hours | A common method for on-resin cyclization. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of pGlu-Glu-Pro-NH2 via Direct Coupling
This protocol utilizes standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a Rink Amide resin (0.4-0.8 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Pro-OH Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, then for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
In a separate vessel, pre-activate 4 equivalents of Fmoc-Pro-OH with 3.9 equivalents of HCTU and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor with a ninhydrin test.
-
-
Fmoc-Glu(OtBu)-OH Coupling:
-
Repeat the deprotection and washing steps as in 2a and 2b.
-
Pre-activate and couple 4 equivalents of Fmoc-Glu(OtBu)-OH as described in 2c and 2d.
-
-
pGlu-OH Coupling:
-
Repeat the deprotection and washing steps as in 2a and 2b.
-
Pre-activate and couple 4 equivalents of L-Pyroglutamic acid as described in 2c and 2d.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, then dichloromethane (DCM). Dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Improving the solubility and stability of (Glu2)-TRH for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of (Glu2)-TRH in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native TRH?
This compound is an analog of Thyrotropin-Releasing Hormone (TRH). Its amino acid sequence is pyroglutamyl-glutamyl-proline amide (pGlu-Glu-Pro-NH2). It differs from native TRH (pGlu-His-Pro-NH2) by the substitution of the histidine residue at position 2 with a glutamic acid residue. This modification significantly enhances its stability in vivo.
Q2: I am having trouble dissolving the lyophilized this compound powder. What solvents should I use?
This compound is an acidic peptide due to the presence of the glutamic acid residue. Therefore, it is expected to have better solubility in aqueous solutions with a slightly basic pH. For initial solubilization, it is recommended to test a small amount of the peptide first. If you encounter issues, refer to the detailed solubility testing protocol in the "Experimental Protocols" section.
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation. Do not use this solution for in vivo experiments as it can lead to inaccurate dosing and potential adverse effects. Refer to the troubleshooting guide below for steps to improve solubility.
Q4: What is the expected stability of this compound in vivo?
This compound is significantly more stable in vivo than native TRH. Native TRH has a very short plasma half-life of approximately 6 minutes due to rapid degradation by the TRH-degrading ectoenzyme (TRH-DE)[1][2]. The substitution of histidine with glutamic acid makes this compound resistant to this enzyme[3]. It has been reported to be stable in rat serum for at least 4 hours[3].
Q5: How should I store the lyophilized powder and reconstituted solutions of this compound?
For long-term storage, lyophilized this compound should be kept at -20°C or lower. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Troubleshooting Guides
Issue: Poor Solubility of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Lyophilized powder does not dissolve in water or PBS. | This compound is an acidic peptide and may require a slightly basic pH for optimal solubility. | 1. Try dissolving in a small amount of a slightly basic buffer, such as 0.1M ammonium bicarbonate, and then dilute with your desired buffer. 2. Gentle warming or brief sonication can also aid in dissolution. |
| Solution is cloudy or contains precipitates. | Peptide aggregation or incomplete dissolution. | 1. Centrifuge the solution to pellet any undissolved material before use. 2. Attempt to redissolve the peptide using the steps mentioned above. 3. Consider using a small amount of a co-solvent like DMSO (less than 1% in the final solution for most biological assays), followed by dilution with an aqueous buffer. |
Issue: Inconsistent Experimental Results In Vivo
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable or lower-than-expected efficacy. | Inaccurate peptide concentration due to incomplete solubilization or degradation of the stock solution. | 1. Ensure the peptide is fully dissolved before administration. A clear solution should be obtained. 2. Use freshly prepared solutions or properly stored aliquots to minimize degradation. 3. Quantify the peptide concentration in your stock solution using a validated method (see protocols below). |
| Unexpected adverse effects. | Presence of aggregates or particulates in the injected solution. | 1. Always visually inspect the solution for clarity before injection. 2. Centrifuge the solution to remove any potential micro-aggregates. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | pGlu-Glu-Pro-NH2 |
| Molecular Formula | C15H22N4O6 |
| Molar Mass | 354.36 g/mol [4] |
| Predicted Charge at pH 7.4 | Acidic |
| Predicted XLogP3 | -2.7[4] |
Table 2: Recommended Solvents for this compound Solubilization
| Solvent | Expected Solubility | Notes |
| Sterile Water | Moderate | May require pH adjustment or sonication. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | A common vehicle for in vivo studies. |
| 0.1M Ammonium Bicarbonate | High | Useful for preparing concentrated stock solutions. Can be lyophilized off if necessary. |
| Dimethyl Sulfoxide (DMSO) | High | Use minimal amounts to dissolve and then dilute with aqueous buffer. Check compatibility with your experimental system. |
Table 3: Comparative In Vivo Stability of TRH and this compound
| Peptide | Key Structural Difference | Primary Degrading Enzyme | Plasma Half-Life |
| TRH | Histidine at position 2 | TRH-degrading ectoenzyme (TRH-DE)[2] | ~6 minutes[1] |
| This compound | Glutamic acid at position 2 | Resistant to TRH-DE[3] | Stable for at least 4 hours in rat serum[3] |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
-
Preparation: Weigh a small, accurately known amount of lyophilized this compound (e.g., 1 mg).
-
Initial Solvent: Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex gently.
-
Observation: Observe for complete dissolution (a clear solution).
-
pH Adjustment (if necessary): If the peptide does not dissolve, add a small volume of a dilute basic solution (e.g., 0.1% ammonium hydroxide) dropwise while vortexing until the peptide dissolves.
-
Co-solvent (if necessary): For highly concentrated solutions or if aqueous methods fail, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by a stepwise dilution with the desired aqueous buffer.
-
Final Dilution: Once dissolved, dilute the stock solution to the desired final concentration with your experimental buffer (e.g., PBS).
-
Final Check: Visually inspect the final solution for clarity. If any particulates are visible, centrifuge the solution before use.
Protocol 2: In Vitro Plasma Stability Assay
-
Materials:
-
This compound stock solution of known concentration.
-
Control peptide with known stability (optional).
-
Plasma from the relevant species (e.g., rat, human).
-
Incubator at 37°C.
-
Precipitating solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or mass spectrometer).
-
-
Procedure: a. Pre-warm plasma to 37°C. b. Spike the this compound stock solution into the plasma to achieve the desired final concentration. c. Incubate the mixture at 37°C. d. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture. e. Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic degradation and precipitate plasma proteins. f. Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. g. Collect the supernatant containing the peptide.
-
Analysis: a. Analyze the supernatant from each time point by HPLC. b. Quantify the peak area corresponding to the intact this compound.
-
Data Interpretation: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide in plasma. For this compound, you would expect to see minimal degradation over several hours.
Visualizations
Caption: A workflow diagram for troubleshooting the solubility of this compound.
Caption: A diagram illustrating the enhanced stability of this compound compared to TRH.
Caption: A workflow for the in vitro plasma stability assay of this compound.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamyl-glutamyl-proline amide | C15H22N4O6 | CID 122148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Glu2)-TRH Dosage for Maximal Neuroprotective Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the thyrotropin-releasing hormone (TRH) analog, (Glu2)-TRH. The focus is on optimizing its dosage to achieve the maximum neuroprotective effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of neuroprotection?
A1: this compound is an analog of the naturally occurring tripeptide, Thyrotropin-Releasing Hormone (TRH). TRH and its analogs are known to exert neuroprotective effects in the central nervous system.[1][2][3] The proposed mechanisms of neuroprotection for TRH analogs include:
-
Anti-apoptotic effects: They can counteract the toxic effects of various cytotoxins.[1]
-
Reduction of Oxidative Stress: Some analogs have been shown to reduce the generation of reactive oxygen species (ROS).[1]
-
Modulation of Signaling Pathways: Activation of pro-survival signaling cascades, such as the ERK1/2 pathway, is a potential mechanism.[1][4]
-
Inhibition of Glutamate Toxicity: TRH analogs may protect against glutamate-induced excitotoxicity.[2]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: For novel TRH analogs, a wide concentration range should be initially screened to determine the optimal dose. Based on studies with other TRH analogs, a starting range of 0.1 µM to 10 µM is often used in in vitro neuronal cultures.[2] It is crucial to perform a dose-response analysis to identify the most effective concentration for your specific experimental model.
Q3: How should I design a dose-response experiment to find the optimal this compound concentration?
A3: A standard dose-response study involves treating your neuronal cell culture or animal model with a range of this compound concentrations. It is important to include both a vehicle control (no this compound) and a positive control if available. The concentrations should be spaced logarithmically (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to cover a broad range. Key readouts for neuroprotection, such as cell viability (MTT assay), cytotoxicity (LDH assay), or specific markers of apoptosis (caspase activity), should be measured.
Q4: Are there any known side effects or toxicity associated with high doses of TRH analogs?
A4: While TRH and its analogs are generally considered to have a good safety profile, high doses may lead to unwanted effects. Natural TRH has a short half-life and can cause neuroendocrine and autonomic effects.[5] It is important to note that many neuroprotective agents exhibit a biphasic or hormetic dose-response, where low doses are protective and high doses can be ineffective or even toxic.[6][7] Therefore, it is critical to identify the optimal therapeutic window for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No neuroprotective effect observed at tested concentrations. | The concentrations tested are outside the therapeutic window (either too low or too high). The experimental model is not sensitive to TRH-mediated neuroprotection. The this compound compound may have degraded. | Expand the concentration range in your dose-response study (e.g., from nanomolar to high micromolar). Verify the responsiveness of your cell model to other known neuroprotective agents. Check the stability and purity of your this compound stock solution. |
| High variability in experimental results. | Inconsistent cell seeding density. Variability in treatment duration or timing of insult. Pipetting errors. | Ensure a uniform cell density across all wells/plates. Standardize all experimental timings meticulously. Use calibrated pipettes and proper pipetting techniques. Increase the number of replicates for each condition. |
| Observed toxicity or a decrease in cell viability at higher concentrations. | This may be indicative of a hormetic dose-response, where high concentrations become toxic.[6][7] The compound may have off-target effects at high concentrations. | This is a key finding of your dose-response curve. Focus on the lower concentrations that showed a protective effect. Investigate potential off-target effects through further pharmacological profiling if necessary. |
| Difficulty dissolving this compound. | The peptide may have specific solubility requirements. | Refer to the manufacturer's instructions for the recommended solvent. Sonication or gentle warming may aid in dissolution. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water, DMSO) and then dilute to the final concentration in your culture medium. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
This protocol outlines a general procedure to assess the neuroprotective effect of this compound against a neurotoxic insult (e.g., glutamate, H₂O₂, MPP+) in a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution
-
Neurotoxin (e.g., Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for a specific duration (e.g., 2-24 hours) before inducing toxicity. Include a vehicle control group.
-
Neurotoxic Insult: Add the neurotoxin to all wells except the control group to induce cell death.
-
Incubation: Incubate the plate for the required time for the toxin to take effect.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Data Presentation
Table 1: Example Dose-Response Data for this compound Neuroprotection
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0 (Toxin Control) | 52.3 | ± 4.8 |
| 0.01 | 65.7 | ± 3.9 |
| 0.1 | 78.4 | ± 4.1 |
| 1 | 89.2 | ± 3.5 |
| 10 | 75.1 | ± 4.5 |
| 100 | 55.8 | ± 5.0 |
This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for TRH analog-mediated neuroprotection.
Experimental Workflow
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Analog of Thyrotropin-Releasing Hormone (TRH) is Neuroprotective Against Glutamate-Induced Toxicity In Fetal Rat Hippocampal Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Efforts to Demonstrate the Successful Use of TRH as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting in vivo microdialysis experiments with neuropeptides like (Glu2)-TRH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing in vivo microdialysis for the study of neuropeptides, with a special focus on (Glu2)-TRH (pGlu-Glu-Pro-NH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest in neuroscience research?
A1: this compound, also known as pGlu-Glu-Pro-NH2, is a structural and metabolic analog of Thyrotropin-Releasing Hormone (TRH). It is of significant interest because it exhibits various central nervous system (CNS) actions characteristic of TRH, such as neuroprotective, antidepressant, and anticonvulsant effects, but without the endocrine effects.[1] This separation of CNS and hormonal activities makes it a valuable tool for studying the neurological roles of TRH-like peptides. One notable characteristic of this compound is its metabolic stability; it is not metabolized by thyroliberinase, the enzyme that degrades TRH.[1]
Q2: I am new to in vivo microdialysis for neuropeptides. What are the primary challenges I should anticipate?
A2: The primary challenges in neuropeptide microdialysis include:
-
Low In Vivo Concentrations: Neuropeptides are typically present in the picomolar range (1-100 pM) in the extracellular fluid.
-
Low Probe Recovery: The recovery of neuropeptides by the microdialysis probe is often low, typically less than 20%.
-
Adsorption: Neuropeptides can adsorb to the surfaces of the microdialysis probe, tubing, and collection vials, leading to significant sample loss.[2][3]
-
Enzymatic Degradation: Peptidases in the tissue can degrade the target neuropeptide before it is collected.
-
Analytical Sensitivity: Highly sensitive analytical techniques are required to detect the low concentrations of neuropeptides in the collected dialysate.[4]
Q3: What are the key factors that influence the recovery of neuropeptides in microdialysis?
A3: Several factors affect the recovery of neuropeptides:
-
Flow Rate: Lower perfusion flow rates generally result in higher relative recovery (concentration in the dialysate), but lower absolute recovery (total amount of substance collected per unit of time).[4][5]
-
Membrane Properties: The molecular weight cut-off (MWCO), length, and diameter of the dialysis membrane are critical. A larger surface area can increase recovery.[5]
-
Analyte Properties: The size, charge, and hydrophobicity of the neuropeptide influence its ability to diffuse across the membrane and its propensity for adsorption.
-
Tissue Tortuosity: The complexity of the extracellular space in the tissue can impede the diffusion of the neuropeptide to the probe.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in Dialysate Samples
Possible Cause 1.1: Low Probe Recovery
-
Question: My analytical method is sensitive enough, but I'm still not detecting this compound. How can I improve my probe recovery?
-
Answer:
-
Optimize Flow Rate: Start with a low flow rate (e.g., 0.2-1.0 µL/min) to maximize the relative recovery of this compound.[4][6] Be mindful that lower flow rates yield smaller sample volumes, so ensure your analytical method can accommodate this.
-
Select an Appropriate Probe: Use a probe with the largest possible membrane surface area suitable for your target brain region. Consider the probe's MWCO; for a tripeptide like this compound (MW: 354.38 g/mol ), a 20 kDa MWCO membrane should be adequate.[3][7]
-
In Vitro Recovery Test: Before in vivo experiments, perform an in vitro recovery test by placing the probe in a standard solution of this compound. This will help you determine the baseline performance of your probe and troubleshoot any issues with the setup.
-
Possible Cause 1.2: Adsorption of this compound to Surfaces
-
Question: I suspect my this compound is sticking to the probe, tubing, or collection vials. What can I do to prevent this?
-
Answer:
-
Surface Passivation: The N-terminal pyroglutamate (pGlu) on this compound can increase its hydrophobicity, leading to adsorption.[7] To counteract this, consider the following:
-
Probe Membrane Treatment: Treating the dialysis membrane with a solution like polyethylenimine (PEI) can reduce electrostatic interactions, especially for positively charged peptides.[1]
-
Tubing Material: Use biocompatible tubing with low protein binding properties, such as PEEK or fused silica.
-
-
Perfusate and Sample Additives:
-
Acetonitrile: Adding a small percentage of acetonitrile to your sample after collection can significantly reduce carryover and improve detection by preventing adsorption to analytical column surfaces.[1]
-
Acidification: Adding acetic acid to a final concentration of 5% in the collected dialysate can help stabilize peptides and prevent adsorption during storage.[4][6]
-
-
Possible Cause 1.3: Enzymatic Degradation
-
Question: Could this compound be degrading in the tissue before I can collect it?
-
Answer: While this compound is known to be resistant to thyroliberinase, other peptidases in the brain could potentially degrade it.[1]
-
Include Peptidase Inhibitors: Consider adding a cocktail of broad-spectrum peptidase inhibitors to your perfusion fluid. However, be aware that this can alter the physiological environment.
-
Minimize Collection Time: Use the shortest possible collection intervals that still provide sufficient volume for your analysis to minimize the time the peptide is exposed to degradative enzymes.
-
Issue 2: High Variability in this compound Measurements
-
Question: My this compound levels are highly variable between samples and between animals. How can I improve the consistency of my results?
-
Answer:
-
Ensure Stable Flow Rate: Use a high-precision syringe pump and ensure there are no leaks in the system. Calibrate the pump for the specific syringe you are using.[5]
-
Consistent Probe Placement: Inconsistent probe placement can lead to sampling from slightly different neurochemical environments. Use a stereotaxic frame for accurate and reproducible implantation of the guide cannula.
-
Equilibration Period: Allow for a sufficient equilibration period (at least 1-2 hours) after probe insertion to allow the tissue to recover from the initial trauma of implantation.
-
Animal Handling: Minimize stress to the animal, as this can cause physiological changes that may affect neuropeptide release. Handle animals consistently across all experiments.
-
Quantitative Data Summary
Table 1: Effect of Flow Rate on Neuropeptide Recovery
| Flow Rate (µL/min) | Relative Recovery | Absolute Recovery | Sample Volume | Recommendation |
| Low (e.g., 0.2) | High | Low | Low | Best for maximizing dialysate concentration when analytical sensitivity is a concern.[4][6] |
| High (e.g., 2.0) | Low | High | High | Suitable when a larger sample volume is required and the analytical method is highly sensitive. |
Note: The optimal flow rate is a trade-off between relative and absolute recovery and should be determined empirically for your specific experimental setup and analytical method.
Experimental Protocols
Protocol 1: In Vitro Probe Recovery Assessment for this compound
-
Prepare a Standard Solution: Dissolve this compound in artificial cerebrospinal fluid (aCSF) to a known concentration (e.g., 10 nM).
-
Set up the Microdialysis System: Assemble the microdialysis probe, syringe pump, and collection vials as you would for an in vivo experiment.
-
Immerse the Probe: Place the microdialysis probe in the this compound standard solution, ensuring the entire membrane is submerged.
-
Perfusion and Collection: Begin perfusing the probe with aCSF at a set flow rate (e.g., 1 µL/min). Collect the dialysate in fractions over a defined period (e.g., 20-minute intervals).
-
Analysis: Analyze the concentration of this compound in the collected dialysate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Recovery: Calculate the relative recovery using the formula: Relative Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100
Protocol 2: Sample Handling and Stabilization for this compound Dialysates
-
Collection: Collect dialysate samples in low-binding polypropylene vials.
-
Acidification: Immediately after collecting each fraction, add a pre-determined volume of acetic acid to achieve a final concentration of 5%. This helps to stabilize the peptide.[4][6]
-
Storage: If analysis is not performed immediately, store the acidified samples at -80°C. Samples stabilized with acetic acid have been shown to be stable for up to 5 days.[4][6]
-
Analysis Preparation: If using LC-MS, consider adding acetonitrile to the sample just before injection to minimize adsorption to the analytical column and autosampler components.[1]
Visualizations
Caption: In vivo microdialysis experimental workflow.
Caption: Proposed antagonistic action of this compound on the TRH signaling pathway.
References
- 1. Chemistry and biology of thyrotropin-releasing hormone (TRH) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. High concentrations of p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone) occur in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of (Glu2)-TRH in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Glu2)-TRH. The information is designed to help address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from TRH?
A1: this compound (pGlu-Glu-Pro-NH2) is a structural analog of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). The key difference is the substitution of the central histidine (His) residue in TRH with a glutamic acid (Glu) residue. This modification significantly alters its biological activity profile. While this compound shares some of the central nervous system (CNS) effects of TRH, such as neuroprotective, antidepressant, and anticonvulsant activities, it notably lacks the endocrine effects of TRH, such as the release of thyroid-stimulating hormone (TSH).[1]
Q2: Does this compound bind to TRH receptors (TRHR1 and TRHR2)?
A2: this compound does not bind with appreciable affinity to the known TRH receptor isoforms, TRHR1 and TRHR2.[1] This lack of direct binding is a critical factor to consider when interpreting experimental results. Any observed effects are likely not mediated by direct agonism at these receptors.
Q3: What are the known biological activities of this compound?
A3: this compound has been reported to have several CNS activities.[1] It can also act as a negative modulator or a functional antagonist of TRH's cholinergic effects in the brain.[2] This means it can attenuate the effects of TRH on acetylcholine release.
Q4: Why is it important to consider off-target effects when using this compound?
A4: Since this compound's primary mechanism of action is not through direct binding to TRH receptors, any observed biological effect could be due to interactions with other, currently unknown, molecular targets. Identifying and characterizing these off-target effects is crucial for accurate interpretation of experimental data and for understanding its true mechanism of action.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides strategies to differentiate on-target from off-target effects.
Issue 1: Unexpected or contradictory results in cell-based assays.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound on an unknown receptor or signaling pathway present in your specific cell line.
-
Troubleshooting Steps:
-
Confirm Lack of TRH Receptor Activation: Run a control experiment in cells expressing TRHR1 or TRHR2 to confirm that this compound does not elicit a response (e.g., calcium mobilization or cAMP accumulation) at the concentrations used.
-
Use a Structurally Unrelated Control Peptide: Employ a control peptide with a scrambled or unrelated sequence to determine if the observed effect is specific to the this compound structure.
-
Perform a Counter-Screen: Test this compound in a cell line that does not express the hypothesized target or pathway components. If the effect persists, it is likely an off-target effect.
-
Broad Receptor Screening: If resources permit, screen this compound against a commercially available panel of common off-target receptors (e.g., GPCRs, ion channels) to identify potential unintended interactions.
-
Issue 2: In vivo effects do not align with in vitro data.
-
Possible Cause: The in vivo effects could be due to metabolites of this compound, interactions with targets not present in your in vitro models, or complex physiological responses. Although this compound is more stable than TRH, metabolism can still occur.[1]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound in your animal model to understand its distribution, metabolism, and clearance.
-
Use a Functional Antagonist Approach: In co-administration experiments with TRH, if this compound antagonizes a known TRH effect, it supports a functional interaction rather than a direct off-target agonistic effect.
-
Employ Knockout Animal Models: If a specific off-target is suspected, use a knockout animal model lacking that target to see if the effect of this compound is abolished.
-
In Vivo Microdialysis: To investigate effects on neurotransmitter systems directly in the brain, use in vivo microdialysis to measure changes in neurotransmitter levels (e.g., acetylcholine) in specific brain regions following this compound administration.
-
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for this compound to illustrate its receptor binding profile and functional activity. Note: This data is for illustrative purposes only and should be experimentally determined.
Table 1: Hypothetical Receptor Binding Affinity of this compound vs. TRH
| Compound | Receptor | Ki (nM) |
| TRH | TRHR1 | 5.2 |
| TRHR2 | 8.7 | |
| This compound | TRHR1 | >10,000 |
| TRHR2 | >10,000 |
Table 2: Hypothetical Functional Activity of this compound vs. TRH in a Calcium Flux Assay
| Compound | Cell Line | EC50 (nM) |
| TRH | HEK293-TRHR1 | 12.5 |
| HEK293-TRHR2 | 21.3 | |
| This compound | HEK293-TRHR1 | No response |
| HEK293-TRHR2 | No response |
Experimental Protocols
Competitive Radioligand Binding Assay for TRH Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for TRHR1 and TRHR2.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human TRHR1 or TRHR2.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: Use a high-affinity radiolabeled TRH analog (e.g., [³H]-MeTRH).
-
Competition Assay: Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound or TRH (as a positive control) and the cell membranes.
-
Incubation: Incubate at a specified temperature and time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
-
Calcium Flux Assay for GPCR Activation
-
Objective: To assess the ability of this compound to activate Gq-coupled GPCRs, such as TRH receptors.
-
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-TRHR1) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound or a known agonist (e.g., TRH) to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ value.
-
In Vivo Microdialysis for Acetylcholine Measurement
-
Objective: To measure the effect of this compound on acetylcholine release in a specific brain region (e.g., hippocampus) in vivo.
-
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after administration of this compound.
-
Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection or mass spectrometry.
-
Data Analysis: Compare the acetylcholine levels before and after treatment to determine the effect of this compound.
-
Visualizations
Caption: this compound's differential interaction with cellular pathways compared to TRH.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Minimizing peptide degradation in (Glu2)-TRH stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of (Glu2)-TRH stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Troubleshooting Guide
Q1: I prepared a stock solution of this compound in water, and after a few weeks at 4°C, I'm seeing a loss of activity in my experiments. What could be the cause?
A1: Loss of biological activity in aqueous solutions of this compound, a TRH analog with the structure pGlu-Glu-Pro-NH2, can primarily be attributed to chemical degradation. The most likely culprits are hydrolysis of the peptide bonds, particularly the pGlu-Glu linkage, and deamidation of the C-terminal prolinamide. Storing peptide solutions at 4°C for extended periods is generally not recommended for long-term stability. Peptides in solution are significantly less stable than in their lyophilized form. For storage longer than a few days, freezing the stock solution is crucial.
Q2: My this compound stock solution, prepared in a neutral pH buffer, appears cloudy or shows precipitates after freeze-thawing. Why is this happening and how can I fix it?
A2: Cloudiness or precipitation after freeze-thaw cycles can indicate several issues, including peptide aggregation or reduced solubility at the buffer's freezing point. The N-terminal pyroglutamic acid (pGlu) can increase the hydrophobicity of the peptide, potentially leading to aggregation.[1][2] To address this, consider the following:
-
pH Adjustment: Prepare your stock solution in a slightly acidic buffer (pH 5-6), which can improve the stability of many peptides.[3]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can promote aggregation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[3][4]
-
Solvent Choice: If solubility in aqueous buffers is an issue, consider dissolving the peptide in a minimal amount of an organic solvent like DMSO before diluting it with your aqueous buffer.[4]
Q3: I suspect my this compound stock solution has degraded. How can I confirm this?
A3: The most reliable method to confirm peptide degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[5][6] An HPLC analysis will allow you to quantify the amount of intact this compound remaining and identify any degradation products that have formed. A shift in the retention time or the appearance of new peaks compared to a freshly prepared standard would indicate degradation.
Frequently Asked Questions (FAQs)
Q4: What is the optimal way to prepare a this compound stock solution for long-term storage?
A4: For maximum stability, follow these steps:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture absorption.[4]
-
Reconstitute the peptide in a sterile, slightly acidic buffer (pH 5-6) or sterile distilled water.[3] If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially.[4]
-
Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or, for even better long-term stability, at -80°C.[4][7]
Q5: What are the primary chemical degradation pathways for this compound in solution?
A5: The main degradation pathways for this compound in solution are:
-
Pyroglutamate Ring Opening: The N-terminal pyroglutamic acid ring can be hydrolyzed, leading to the formation of a glutamic acid residue at the N-terminus. This is a common degradation pathway for pyroglutamyl peptides.[8][9]
-
Peptide Bond Hydrolysis: The peptide bonds, particularly the pGlu-Glu linkage, can be cleaved through hydrolysis, especially at extreme pH values.[10]
-
Deamidation: The C-terminal prolinamide can undergo deamidation to form a carboxylic acid, which can alter the peptide's biological activity.[10]
-
Oxidation: Although this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long periods, especially if the solution is exposed to air and light.[11]
Q6: How long can I store my this compound stock solution at different temperatures?
A6: The stability of your stock solution is highly dependent on the storage conditions. The following table provides general guidelines:
| Storage Temperature | Recommended Solvent/Buffer | Estimated Stability |
| 4°C | Sterile, slightly acidic buffer (pH 5-6) | Up to 1-2 weeks[7] |
| -20°C | Aliquots in sterile, slightly acidic buffer (pH 5-6) | Several months[4][7] |
| -80°C | Aliquots in sterile, slightly acidic buffer (pH 5-6) | Up to a year or longer[7] |
Note: These are estimates. For critical applications, it is recommended to perform periodic stability checks using analytical methods like HPLC.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
-
Choice of solvent:
-
Sterile, distilled water
-
Sterile buffer, pH 5-6 (e.g., 10 mM acetate buffer)
-
DMSO (for hydrophobic peptides)
-
-
-
Procedure:
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.[4]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the desired volume of your chosen solvent to achieve the target stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Once the peptide is fully in solution, immediately prepare single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles of the same tube.
-
Label each aliquot clearly with the peptide name, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage.[4][7]
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound Stock Solutions
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | 4°C | Suitable for short-term storage (days to a week). | For storage longer than a week, freezing is recommended. |
| -20°C | Good for medium-term storage (months).[7] | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Optimal for long-term storage (months to years).[7] | Preferred for archiving stock solutions. | |
| pH | Acidic (pH < 5) | May increase the rate of peptide bond hydrolysis.[10] | Avoid strongly acidic conditions. |
| Slightly Acidic (pH 5-6) | Generally offers the best stability for many peptides in solution.[3] | Recommended for stock solution preparation. | |
| Neutral (pH 7) | Increased risk of pyroglutamate formation from N-terminal glutamine (less so for glutamic acid).[12] | Use with caution for long-term storage. | |
| Basic (pH > 8) | Significantly increases the rate of deamidation and other degradation pathways.[10] | Avoid basic conditions. | |
| Freeze-Thaw Cycles | Repeated Cycles | Can lead to peptide aggregation and degradation.[4] | Aliquot stock solutions into single-use volumes. |
| Solvent | Aqueous Buffers | Prone to hydrolysis and microbial growth if not sterile. | Use sterile buffers and store frozen. |
| Organic Solvents (e.g., DMSO) | Can improve solubility of hydrophobic peptides. | Use minimal amounts and dilute with aqueous buffer. Be aware of solvent compatibility with your assay. | |
| Light and Oxygen | Exposure | Can promote oxidation of susceptible amino acid residues.[11] | Store in opaque tubes and minimize air exposure in the headspace. |
Visualizations
Caption: Troubleshooting workflow for reduced this compound activity.
Caption: Key degradation pathways for this compound in solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 4. biomatik.com [biomatik.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. veeprho.com [veeprho.com]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Parameters for Behavioral Studies Involving TRH Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their behavioral studies involving thyrotropin-releasing hormone (TRH) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral assays used to assess the effects of TRH analogs, and what are their expected outcomes?
A1: TRH and its analogs are evaluated in a variety of behavioral paradigms to assess their potential as antidepressants, anxiolytics, and cognitive enhancers. Common assays include:
-
Forced Swim Test (Porsolt Swim Test): This is a primary screening tool for antidepressant-like activity.[1][2][3] A reduction in immobility time is indicative of an antidepressant effect.[2][4] TRH and its analogs, such as DN-1417 and MK-771, have been shown to dose-dependently decrease immobility in rats.[4]
-
Elevated Plus Maze (EPM): This test is used to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze suggests a reduction in anxiety.
-
Novel Object Recognition (NOR) Test: This assay evaluates cognitive function, specifically recognition memory. An increased preference for a novel object over a familiar one indicates improved memory.
-
Rotarod Test: This test is used to assess motor coordination and balance. An increased latency to fall from the rotating rod suggests improved motor function.[5]
-
Defensive Burying Test (DBT): This paradigm can be used to assess anxiety-like behaviors. A reduction in burying behavior can be indicative of an anxiolytic effect.[6]
Q2: How do I select the appropriate dose and route of administration for a novel TRH analog?
A2: Selecting the optimal dose and administration route is a critical step.
-
Dose-Response Studies: It is essential to conduct dose-response studies to determine the effective dose range. For example, the TRH analog taltirelin has shown efficacy in improving motor function in a dose-dependent manner.[7]
-
Route of Administration: The choice of administration route depends on the pharmacokinetic properties of the analog and the experimental design. Common routes include:
-
Intravenous (i.v.): Provides rapid and complete bioavailability. Plasma concentrations of taltirelin and montirelin peak immediately after i.v. injection.[8]
-
Intraperitoneal (i.p.): A common route for preclinical studies, offering good systemic absorption.
-
Subcutaneous (s.c.): Can provide a slower and more sustained release compared to i.v. or i.p. injections.
-
Oral (p.o.): Taltirelin is an orally effective TRH analog.[5][9]
-
Intracerebroventricular (i.c.v.): Bypasses the blood-brain barrier to directly target the central nervous system.
-
-
Pharmacokinetics: Consider the half-life of the analog. TRH has a short half-life, while analogs like taltirelin have a much longer duration of action.[5][9] The plasma half-life of taltirelin in rats is approximately 23 minutes, while montirelin's is about 14.1 minutes.[8]
Q3: What are the known side effects of TRH analogs in animal models?
A3: While TRH analogs are being developed to minimize side effects compared to native TRH, some have been reported. Taltirelin, for instance, has been associated with:
At high doses (>5 mg/kg), taltirelin has been observed to cause involuntary shaking and repeated jaw actions in rats, potentially related to stimulation of the 5-HT system.[7] It can also elevate serum levels of thyroid hormones (TT3, TT4, FT3, and FT4) at these higher doses.[7]
Troubleshooting Guide
Problem 1: High variability in behavioral results between subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques (e.g., injection volume, site, and speed). |
| Handling Stress | Acclimate animals to the experimental procedures and handling to minimize stress-induced variability. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time of day for all subjects to control for diurnal variations in behavior and drug response. |
| Individual Differences in Metabolism | Increase the sample size to account for natural biological variability. |
Problem 2: Lack of a significant behavioral effect with a TRH analog.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Conduct a full dose-response study to identify the optimal therapeutic window. The initial dose may be too low or too high (leading to a U-shaped dose-response curve). |
| Poor Bioavailability/Brain Penetration | Consider a different route of administration (e.g., i.c.v.) to bypass the blood-brain barrier or select an analog with better pharmacokinetic properties. Taltirelin is a brain-penetrating TRH analog.[12] |
| Incorrect Timing of Behavioral Testing | Align the timing of the behavioral test with the peak plasma concentration or brain receptor occupancy of the analog. For taltirelin and montirelin, maximum brain receptor occupancy is reached around 60 minutes post-i.v. injection and is sustained for at least 120 minutes.[8] |
| Assay Insensitivity | Ensure the chosen behavioral assay is sensitive enough to detect the expected effect. Consider using a different, more sensitive behavioral paradigm. |
Problem 3: Observing unexpected or contradictory behavioral effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The analog may be interacting with other receptor systems. Conduct receptor binding assays to determine the selectivity of the analog. |
| Metabolites with Different Activity | The analog may be metabolized into active compounds with different behavioral profiles. Investigate the metabolic profile of the analog. |
| Interaction with Endocrine System | Some TRH analogs can still stimulate the hypothalamic-pituitary-thyroid (HPT) axis.[7] Measure thyroid hormone levels to assess endocrine effects. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Receptor Binding Properties of Select TRH Analogs in Rats
| Analog | Route | Dose Range | Plasma Half-life (t½) | Brain TRH Receptor Ki (nM) | Reference |
| Taltirelin | i.v. | 0.1 - 3 mg/kg | 23.0 min | 311 | [8] |
| Montirelin | i.v. | 0.1 - 3 mg/kg | 14.1 min | 35.2 | [8] |
Table 2: Efficacy of TRH Analogs in the Forced Swim Test in Rats
| Analog | Minimum Effective Dose | Observed Effect | Potency Relative to TRH | Reference |
| TRH | - | Dose-dependent decrease in immobility | - | [4] |
| DN-1417 | Similar to TRH | Dose-dependent decrease in immobility | Similar to TRH | [4] |
| MK-771 | 40-fold lower than TRH | Dose-dependent decrease in immobility | 40-fold stronger than TRH | [4] |
Experimental Protocols
Forced Swim Test (Porsolt Swim Test) Protocol
Objective: To assess the antidepressant-like effects of a TRH analog.
Materials:
-
Cylindrical container (40 cm high, 20 cm in diameter)
-
Water (25 ± 1°C) filled to a depth of 15 cm
-
TRH analog and vehicle solutions
-
Video recording equipment
Procedure:
-
Pre-test Session (Day 1):
-
Individually place each rat in the cylinder filled with water for a 15-minute session.
-
This session is for habituation and to induce a state of behavioral despair.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration (Day 2):
-
Administer the TRH analog or vehicle at the desired dose and route. Typically, injections are given at 24, 5, and 1 hour before the test session.[4]
-
-
Test Session (Day 2):
-
One hour after the final injection, place the rat back into the water-filled cylinder for a 5-minute test session.[4]
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test. Immobility is defined as the rat floating motionless or making only small movements necessary to keep its head above water.[2]
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group indicates an antidepressant-like effect.[2]
-
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
The biological effects of TRH and its analogs are mediated through G protein-coupled TRH receptors (TRH-R).[13][14] The primary signaling cascade involves the Gq/11 protein.[15][16]
Caption: TRH analog signaling pathway via the Gq/11-PLC cascade.
Experimental Workflow for a Behavioral Study
The following diagram outlines a typical workflow for a preclinical behavioral study investigating a novel TRH analog.
References
- 1. Antidepressant effects of thyrotropin-releasing hormone analogues using a rodent model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 4. Potential anti-depressive effects of thyrotropin releasing hormone (TRH) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the anxiolytic-like effect of TRH and the response of amygdalar TRHergic neurons in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 8. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taltirelin - Wikipedia [en.wikipedia.org]
- 10. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 11. What are the side effects of Taltirelin Hydrate? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 15. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Strategies to reduce variability in animal models of (Glu2)-TRH action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal models studying the actions of (Glu2)-TRH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from TRH?
This compound, or pGlu-Glu-Pro-NH2, is a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH).[1][2] Unlike TRH, which has a short half-life, this compound is resistant to degradation by the enzyme thyroliberinase, making it more stable in serum.[1] While TRH has well-known endocrine effects, this compound exhibits a range of central nervous system (CNS) actions, including neuroprotective, antidepressant, and anticonvulsant effects, with minimal impact on the hypothalamic-pituitary-thyroid axis.[3]
Q2: What is the primary mechanism of action of this compound in the CNS?
This compound acts as a negative modulator or functional antagonist of the cholinergic effects of TRH in the brain.[2] It significantly attenuates TRH-induced release of acetylcholine in the hippocampus.[2][4] This modulation of the cholinergic system is believed to underlie many of its observed CNS effects.[3]
Q3: Which TRH receptor subtype does this compound primarily interact with?
Studies suggest that the CNS effects of TRH and its analogs are primarily mediated by the TRH receptor type 1 (TRH-R1). While another receptor, TRH-R2, exists, research indicates that TRH-R1 is the predominant receptor in the brain mediating the analeptic and antidepressant-like actions of TRH analogs.[5]
Q4: What are the known CNS effects of this compound in animal models?
This compound has been shown to have several effects on the central nervous system, including:
-
Analeptic (arousal-promoting) effects: It can reduce the duration of pentobarbital-induced sleep.[3][4]
-
Antidepressant-like effects: It can reduce immobility time in the forced swim test.
-
Neuroprotective properties.
-
Anticonvulsant activity. [5]
Troubleshooting Guides
Issue 1: High Variability in Analeptic Effect (Pentobarbital-Induced Sleep Test)
Question: We are observing significant variability in sleeping times in our pentobarbital-induced sleep test with this compound. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Drug Administration:
-
Issue: Intravenous (IV) tail vein injections in mice can be challenging, leading to incomplete or subcutaneous dosing.
-
Solution: Ensure all personnel are thoroughly trained in IV injection techniques. Use a warming lamp to dilate the tail veins for easier access. Always visually confirm that the entire dose was delivered intravenously.
-
-
Animal Strain and Sex Differences:
-
Issue: Different mouse strains can exhibit varying sensitivities to both pentobarbital and this compound.[6][7] Sex differences in drug metabolism can also contribute to variability.[7][8]
-
Solution: Use a single, well-characterized mouse strain for all experiments. Report the strain and sex of the animals in all publications. If using both sexes, analyze the data separately to identify any sex-specific effects.
-
-
Environmental Stressors:
-
Issue: Noise, improper handling, and changes in light cycles can induce stress, which can affect the animal's physiological response to drugs.
-
Solution: Maintain a consistent and controlled environment for animal housing and testing. Handle animals gently and habituate them to the experimental room before testing.
-
-
Inconsistent Fasting Period:
-
Issue: The presence of food in the stomach can alter drug absorption and metabolism.
-
Solution: Implement a consistent fasting period (e.g., 12 hours) with free access to water before administering pentobarbital.
-
Issue 2: Inconsistent Results in the Forced Swim Test
Question: Our results from the forced swim test to assess the antidepressant-like effects of this compound are not reproducible. What could be the problem?
Possible Causes and Troubleshooting Steps:
-
Water Temperature:
-
Issue: Water temperature that is too cold or too warm can affect the animal's mobility irrespective of the drug's effect.
-
Solution: Maintain a constant water temperature between 23-25°C. Use a thermometer to verify the temperature before each trial.
-
-
Pre-test Acclimation:
-
Issue: A lack of a pre-test session can lead to high initial activity that masks the drug's effect.
-
Solution: Conduct a 15-minute pre-test swim 24 hours before the 5-minute test session to allow for habituation.[9]
-
-
Observer Bias:
-
Issue: Subjective scoring of immobility can introduce variability.
-
Solution: Use automated video-tracking software to score immobility. If manual scoring is necessary, ensure the observer is blinded to the treatment groups and has been trained to use a clear and consistent definition of immobility.
-
-
Animal Handling:
-
Issue: Stress from handling immediately before the test can alter behavior.
-
Solution: Handle mice gently by the base of the tail. Allow for a brief acclimation period in the testing room before placing them in the water.
-
Issue 3: this compound Solubility and Stability Problems
Question: We are having difficulty dissolving this compound and are concerned about its stability in our vehicle solution. What are the best practices?
Possible Causes and Troubleshooting Steps:
-
Improper Vehicle:
-
Issue: this compound may not be readily soluble in all vehicles.
-
Solution: this compound is typically soluble in saline. If solubility issues persist, consider using a small amount of a solubilizing agent like DMSO, followed by dilution in saline. Always perform a vehicle-only control to rule out any effects of the solvent.
-
-
Degradation of the Peptide:
-
Issue: Although more stable than TRH, this compound is still a peptide and can degrade over time, especially if not stored properly.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store the stock powder at -20°C or -80°C. Once in solution, keep it on ice and use it within a few hours.
-
Quantitative Data Summary
Table 1: Dosage and Analeptic Effect of TRH Analogs in Mice
| Compound | Dose (µmol/kg, i.v.) | Pentobarbital Dose (mg/kg, i.p.) | Reduction in Sleeping Time (%) | Reference |
| TRH | 10 | 60 | ~50% | [10] |
| This compound | 10 | 60 | ~17.5% | [10] |
| [β-Glu2]TRH | 10 | 60 | No significant reduction | [10] |
Table 2: Comparative Affinity of TRH Analogs for Spinal Cord TRH Receptors
| Compound | Ki (nM) in Rat Spinal Cord | Reference |
| MeTRH | 4.2 | [1] |
| TRH | 14.2 | [1] |
| RX77368 | 113 | [1] |
| CG3703 | 117 | [1] |
| MK-771 | 122 | [1] |
Experimental Protocols
Protocol 1: Pentobarbital-Induced Sleep Test
Objective: To assess the analeptic (arousal-promoting) effects of this compound.
Materials:
-
This compound
-
Pentobarbital sodium
-
Sterile saline
-
Male mice (e.g., C57BL/6 strain), 8-10 weeks old
-
Warming lamp
-
Stopwatches
Procedure:
-
Fast mice for 12 hours with free access to water.
-
Prepare fresh solutions of this compound in sterile saline.
-
Administer this compound or vehicle (saline) via intravenous (IV) tail vein injection. A typical dose range to explore is 1-100 µmol/kg.[4]
-
Ten minutes after the this compound or vehicle injection, administer pentobarbital sodium (e.g., 60 mg/kg) via intraperitoneal (i.p.) injection.[4]
-
Immediately place the mouse in a clean, quiet cage and start a stopwatch.
-
Record the time to the loss of the righting reflex (onset of sleep) and the time to the return of the righting reflex (awakening). The duration of sleep is the time between these two events.
-
Monitor animals closely until they have fully recovered.
Protocol 2: Forced Swim Test
Objective: To evaluate the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Sterile saline
-
Male mice (e.g., CD-1 strain), 8-10 weeks old
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water bath to maintain temperature
-
Video recording equipment and analysis software (optional, but recommended)
Procedure:
-
Day 1 (Pre-test):
-
Fill the beakers with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into a beaker for a 15-minute swim session.
-
After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Day 2 (Test):
-
Prepare fresh solutions of this compound in sterile saline.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Refill the beakers with fresh water at 23-25°C.
-
Place the mice in the beakers for a 6-minute test session.[11]
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.[11]
-
After the test, remove the mice, dry them, and return them to their home cages.
-
Visualizations
Caption: this compound/TRH signaling via the Gq/11 pathway.
Caption: Workflow for the pentobarbital-induced sleep test.
Caption: Troubleshooting logic for experimental variability.
References
- 1. Differential affinities of TRH analogs at the mammalian spinal cord TRH receptor: implications for therapy in spinal injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of TRH receptors as possible mediators of analeptic actions of TRH-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain and sex influence on pain sensitivity after plantar incision in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of murine strain and sex on postnatal development after maternal dietary restriction during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding pitfalls in the interpretation of (Glu2)-TRH dose-response curves
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thyrotropin-releasing hormone (TRH) analog, (Glu2)-TRH. Our goal is to help you avoid common pitfalls in the interpretation of dose-response curves and ensure the accuracy and reproducibility of your experimental findings.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the characterization of this compound.
Q1: Why is my this compound dose-response curve flat or showing minimal response?
A1: A lack of response can stem from several factors related to the assay setup, reagents, or the biological system itself. Consider the following troubleshooting steps:
-
Cell Line Health and Receptor Expression:
-
Compound Integrity:
-
Confirm the identity and purity of your this compound stock.
-
This compound is a peptide; ensure it has been stored correctly (e.g., at -20°C or -80°C) to prevent degradation.[3] Perform fresh dilutions for each experiment from a validated stock.
-
-
Assay Sensitivity and Endpoint:
-
The chosen assay may not be sensitive enough to detect the response. TRH receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[4][5] Assays measuring downstream second messengers like inositol monophosphate (IP1) or intracellular calcium are typically robust.[6][7]
-
Ensure your detection reagents (e.g., calcium-sensitive dyes, HTRF reagents) have not expired and are functioning correctly.
-
-
Experimental Conditions:
Q2: My dose-response curve for this compound is biphasic (inverted U-shape). What is the underlying mechanism?
A2: Biphasic, or non-monotonic, dose-response curves are a common phenomenon in pharmacology and can be particularly relevant for peptides like this compound.[9][10] An inverted U-shaped curve, where the response decreases at higher concentrations, can be caused by several factors:
-
Receptor Desensitization: At high agonist concentrations, G protein-coupled receptors (GPCRs) can undergo rapid desensitization through phosphorylation and β-arrestin recruitment, leading to signal termination and receptor internalization.[5] This effectively reduces the number of available receptors at the cell surface, causing the response to drop.
-
Off-Target Effects: At high concentrations, this compound may bind to other receptors or targets that elicit an opposing physiological response, confounding the primary signal.
-
Cellular Toxicity: High concentrations of any compound, including the peptide or its vehicle (e.g., DMSO), can induce cytotoxicity, leading to a general decrease in cellular health and signal output. A separate cell viability assay is recommended to rule this out.
-
Negative Modulation: this compound is known to be a negative modulator of TRH's cholinergic effects in the brain.[11][12] While this is a specific in vivo observation, it highlights the compound's potential for complex interactions. In a recombinant system, high concentrations could potentially favor receptor conformations that lead to the recruitment of inhibitory signaling partners.
To investigate a biphasic response, consider diluting the compound further to fully define the inhibitory phase, testing for cell viability, and using antagonist studies to confirm the involvement of the target receptor in both phases of the curve.
Troubleshooting a Biphasic Dose-Response Curve
Caption: A logical workflow for troubleshooting biphasic dose-response curves.
Q3: How can I distinguish between the intrinsic agonistic effects of this compound and its potential modulatory effects on endogenous TRH?
A3: This is a crucial question given that this compound can attenuate certain effects of TRH.[11][12] A well-designed experimental plan is necessary to dissect these activities.
-
Characterize Intrinsic Activity: First, run a full dose-response curve of this compound alone to determine its intrinsic efficacy and potency (EC50) in your assay system.
-
Characterize TRH Activity: Run a full dose-response curve for the parent compound, TRH, to establish the reference maximal response.
-
Co-administration Experiment: Perform a TRH dose-response curve in the presence of a fixed concentration of this compound (e.g., its EC50 value). A negative modulator would cause a rightward shift in the TRH EC50 or a decrease in the maximal response. Conversely, co-administering a fixed concentration of TRH (e.g., its EC80) with a full dose-response of this compound can also reveal modulatory effects.[12]
Q4: My calculated EC50 value for this compound is inconsistent across different experiments or assays. What could be the cause?
A4: Variability in potency measurements is a common challenge. Key sources of variation include:
-
Assay Endpoint: The potency of a ligand can differ depending on the signaling pathway being measured. For example, the EC50 for Gq/11-mediated calcium release may differ from the EC50 for β-arrestin recruitment or MAPK/ERK activation.[1][13] This phenomenon, known as "biased agonism," is an important aspect of modern GPCR pharmacology.[13]
-
Experimental Conditions: Minor variations in cell density, serum concentration, incubation times, and temperature can all impact the biological response and shift EC50 values.[8]
-
Reagent Stability: As mentioned in Q1, ensure consistent handling and storage of peptide stocks and assay reagents.
-
Data Analysis: Use a consistent, appropriate non-linear regression model to fit your dose-response curves.[14] Ensure that top and bottom plateaus are well-defined by your concentration range.
Quantitative Data Summary
The following tables provide reference data for TRH and its analogs. Note that absolute values can vary significantly based on the specific assay conditions and cell system used.
Table 1: In Vivo Analeptic Effects of TRH and this compound
| Compound | Dose (IV) | Effect on Pentobarbital-Induced Sleeping Time | Reference |
| TRH | 10 µmol/kg | Significant reduction (analeptic effect) | [12] |
| This compound | 10 µmol/kg | Significant reduction (analeptic effect) | [12] |
| This compound + TRH | 10 µmol/kg each | Attenuation of TRH's analeptic effect | [11][12] |
Table 2: Example Potency Data for TRH Receptor Agonists
| Compound | Assay Type | Readout | Potency (EC50) | Reference |
| rhTRH | Functional GPCR | Calcium Flux | 1.26 x 10⁻⁶ mg/ml (~3.5 µM) | [7] |
| TRH | Radioreceptor | ³H-TRH Binding | Km: 4 x 10⁻⁹ M (4 nM) | [15] |
Key Signaling & Experimental Workflows
Understanding the underlying biology and experimental process is key to accurate data interpretation.
Canonical TRH Receptor Signaling Pathway
Caption: TRH receptors primarily signal via the Gq/11 pathway to mobilize calcium.[1][5]
Standard Dose-Response Experimental Workflow
Caption: A generalized workflow for cell-based dose-response experiments.
Detailed Experimental Protocols
Protocol 1: Calcium Flux Functional Assay
This protocol measures the activation of the Gq/11 pathway by quantifying intracellular calcium release.
-
Cell Plating: Seed a stable cell line expressing the human TRH receptor (e.g., HEK293 or CHO) into black-walled, clear-bottom 96-well or 384-well microplates. Allow cells to adhere and form a confluent monolayer overnight.
-
Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at a concentration that is 5-10 times the final desired concentration. Also prepare vehicle and positive control (e.g., TRH) wells.
-
Signal Detection: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument will automatically add the compound dilutions to the corresponding wells.
-
Measurement: Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.
-
Data Analysis: Calculate the maximal peak response minus the baseline for each well. Normalize the data and plot against the logarithm of the compound concentration to determine the EC50.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.[16]
-
Membrane Preparation: Grow cells expressing the TRH receptor to a high density. Harvest the cells, lyse them via hypotonic shock, and homogenize. Isolate the membrane fraction by differential centrifugation and store pellets at -80°C.
-
Assay Setup: On ice, combine the cell membranes, [³⁵S]GTPγS (final concentration ~0.1 nM), GDP (to reduce basal binding), and varying concentrations of this compound in an assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for nucleotide exchange.
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: After subtracting non-specific binding, plot the specific binding (in counts per minute) against the logarithm of the compound concentration to determine the EC50 and Emax for G protein activation.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Persistent signaling by thyrotropin-releasing hormone receptors correlates with G-protein and receptor levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. revvity.com [revvity.com]
- 9. kineon.io [kineon.io]
- 10. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. graphpad.com [graphpad.com]
- 15. [Radio-receptor assay for thyrotropin releasing hormone (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 16. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Functional Antagonism of (Glu2)-TRH and [β-Glu2]TRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional antagonism of two thyrotropin-releasing hormone (TRH) analogs: (Glu2)-TRH and [β-Glu2]TRH. The information presented is collated from preclinical studies to support research and drug development in the field of neuropharmacology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The functional effects of this compound and [β-Glu2]TRH have been primarily characterized through in vivo pharmacological assays. While direct, comparative in vitro binding affinity data is limited, the following tables summarize the key quantitative findings from studies assessing their antagonistic properties against TRH-induced central nervous system (CNS) effects.
Table 1: Antagonism of TRH-Induced Analeptic Effects (Reversal of Pentobarbital-Induced Narcosis)
| Compound | Intrinsic Effect on Sleeping Time (Alone) | Antagonism of TRH's Analeptic Effect (Co-administered with TRH) | ED50 for Antagonism (µmol/kg) |
| This compound | Modest, statistically significant reduction (weak agonist) | Partial reversal | 4.83 ± 0.33 |
| [β-Glu2]TRH | No significant effect (inert) | Complete counteraction | 2.93 ± 2.31 |
Data derived from studies in CD-1 mice. Sleeping time was measured after a pentobarbital challenge.
Table 2: Modulation of TRH's Antidepressant-Like Effects (Forced Swim Test)
| Compound | Intrinsic Effect on Immobility Time (Alone) | Antagonism of TRH's Antidepressant-Like Effect (Co-administered with TRH) |
| This compound | Modest innate agonist activity | Modest functional antagonism |
| [β-Glu2]TRH | No innate antidepressant-like effect (inert) | Complete antagonism |
Data from studies assessing immobility time in a forced swim test paradigm in rodents.
Table 3: Effect on TRH-Stimulated Acetylcholine (ACh) Turnover in the Hippocampus
| Compound | Intrinsic Effect on ACh Turnover (Alone) | Antagonism of TRH-Stimulated ACh Turnover (Co-perfused with TRH) |
| This compound | No intrinsic ACh-stimulatory effect | Moderate attenuation |
| [β-Glu2]TRH | No cholinergic activity of its own | Complete reversal |
Findings from in vivo microdialysis studies in the rat hippocampus.
Table 4: Estimated Binding Affinities to an Allosteric Site on the Human TRH Receptor (hTRH-R) from Molecular Docking Studies
| Compound | Estimated Binding Affinity (ΔG, kcal/mol) | Estimated Dissociation Constant (Kd) |
| [β-Glu2]TRH | -8.8 | Lower nM range |
| This compound | Not explicitly stated, but ranked lower than [β-Glu2]TRH | Not explicitly stated |
These values are predictions from computational modeling and not direct experimental measurements.
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
Thyrotropin-releasing hormone (TRH) mediates its effects through G protein-coupled receptors (GPCRs), primarily the TRH-R1 subtype in the CNS. The canonical signaling pathway involves the activation of a Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and neurotransmitter release, including acetylcholine. [β-Glu2]TRH is proposed to act as a functional antagonist, potentially through an allosteric mechanism, thereby inhibiting the downstream effects of TRH binding.
Caption: TRH receptor signaling cascade and the antagonistic action of [β-Glu2]TRH.
Experimental Workflow: In Vivo Functional Antagonism Assessment
The functional antagonism of this compound and [β-Glu2]TRH is typically assessed through a series of in vivo experiments in rodent models. The general workflow involves animal preparation, administration of the test compounds and TRH, followed by behavioral or neurochemical analysis.
Caption: Workflow for assessing the in vivo functional antagonism of TRH analogs.
Experimental Protocols
Pentobarbital-Induced Narcosis Reversal Assay (Analeptic Effect)
This assay assesses the ability of a compound to reverse the sedative effects of pentobarbital, a CNS depressant.
Animals: Male CD-1 mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water and are allowed to acclimatize for at least one week before the experiment.
Procedure:
-
Mice are randomly assigned to treatment groups (e.g., vehicle, TRH, this compound, [β-Glu2]TRH, TRH + this compound, TRH + [β-Glu2]TRH).
-
Test compounds are administered, typically via intravenous (i.v.) injection.
-
After a short pre-treatment period (e.g., 10 minutes), a hypnotic dose of pentobarbital sodium (e.g., 60 mg/kg) is administered intraperitoneally (i.p.).
-
Immediately after pentobarbital injection, each mouse is placed on its back in a V-shaped trough.
-
The time to the onset of sleep (loss of righting reflex, defined as the inability to right itself within 30 seconds when placed on its back) is recorded.
-
The duration of sleep (the time from the loss to the spontaneous recovery of the righting reflex) is measured.
-
A shorter duration of sleep compared to the vehicle control indicates an analeptic effect. An attenuation of the TRH-induced shortening of sleep duration by a co-administered analog indicates functional antagonism.
Forced Swim Test (Antidepressant-Like Effect)
This test is a widely used rodent behavioral model to screen for antidepressant-like activity.
Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
Procedure:
-
Mice are randomly assigned to treatment groups.
-
Test compounds are administered at a specified time before the test.
-
Each mouse is individually placed into the cylinder of water for a 6-minute session.
-
The entire session is typically video-recorded for later analysis.
-
The duration of immobility (the time the mouse spends floating passively, making only small movements to keep its head above water) is scored, usually during the last 4 minutes of the 6-minute test.
-
A decrease in immobility time is indicative of an antidepressant-like effect. An increase in immobility time when an analog is co-administered with TRH, compared to TRH alone, suggests functional antagonism.
In Vivo Microdialysis for Hippocampal Acetylcholine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Animals and Surgery:
-
Male Sprague-Dawley rats are typically used.
-
Under anesthesia, a guide cannula is stereotaxically implanted, targeting the hippocampus.
-
Animals are allowed to recover from surgery for several days.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, the perfusion medium can be switched to one containing the test compounds (TRH, this compound, [β-Glu2]TRH, or a combination).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The concentration of acetylcholine in the dialysate is determined using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
An increase in acetylcholine levels compared to baseline indicates a stimulatory effect, while an attenuation of the TRH-induced increase by a co-perfused analog demonstrates antagonism.
A Comparative Analysis of (Glu2)-TRH and Other Neuroprotective Peptides
For Immediate Release
A COMPREHENSIVE GUIDE FOR RESEARCHERS AND DRUG DEVELOPMENT PROFESSIONALS
This publication provides a detailed comparison of the neuroprotective efficacy of (Glu2)-TRH with other prominent neuroprotective peptides: NA-1 (Nerinetide), Cyclo-L-glycyl-L-proline (CGP), and ARA-290. This guide synthesizes available experimental data to offer an objective overview of their mechanisms of action, therapeutic potential, and performance in preclinical and clinical models of neurological damage.
Executive Summary
Neuroprotective peptides represent a promising therapeutic avenue for a range of debilitating neurological disorders. This guide focuses on this compound, a metabolically stable analog of Thyrotropin-Releasing Hormone (TRH), and compares its neuroprotective profile with three other notable peptides. While direct comparative studies are limited, this analysis of existing data provides valuable insights into their relative strengths and potential applications. NA-1 (Nerinetide) has shown efficacy in acute ischemic stroke, ARA-290 in neuropathic pain, and Cyclo-L-glycyl-L-proline (CGP) in models of ischemic brain injury. This compound and other TRH analogs have demonstrated neuroprotection against glutamate-induced toxicity and in models of traumatic brain injury.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from various experimental studies on the neuroprotective effects of this compound and its counterparts.
Table 1: In Vitro Neuroprotective Efficacy
| Peptide | Model System | Insult | Concentration | Outcome Measure | Efficacy |
| This compound Analog (3Me-H TRH) | Primary rat fetal hippocampal neurons | Glutamate (500 µM) | 0.1, 1, 10 µM | Cell Viability (Trypan Blue), LDH Release | Concentration-dependent protection against cell death[1][2] |
| NA-1 (Nerinetide) | Not explicitly detailed in the provided clinical trial results | Ischemia-reperfusion | N/A | N/A | Preclinical studies demonstrated neuroprotective effects in rodent and non-human primate models of ischemia-reperfusion[3][4][5][6] |
| Cyclo-L-glycyl-L-proline (CGP) analog (GZK-111) | Parkinson's disease cell model | Not specified | 10⁻⁷–10⁻⁶ M | Cell Survival | Increased cell survival by 28%[7] |
| ARA-290 | Not explicitly detailed in the provided results | Not specified | N/A | N/A | Preclinical models show ARA-290 reduces inflammation and stimulates nerve fiber regrowth[2] |
Table 2: In Vivo Neuroprotective Efficacy
| Peptide | Animal Model | Injury Model | Dosage | Outcome Measure | Efficacy |
| This compound | Mice | Barbiturate-induced narcosis | 1-100 µmol/kg (IV) | Analeptic action | Dose-dependently attenuated TRH-induced analeptic action[8] |
| NA-1 (Nerinetide) | Acute Ischemic Stroke Patients (ESCAPE-NA1 Trial, no alteplase subgroup) | Large Vessel Occlusion | 2.6 mg/kg (IV) | Favorable functional outcome (mRS 0-2) at 90 days | 59.3% in Nerinetide group vs. 49.8% in placebo group[4] |
| Mortality at 90 days | 7.5% absolute risk reduction[4] | ||||
| Infarct Volume Reduction | Significant reduction compared to placebo[9] | ||||
| Cyclo-L-glycyl-L-proline (CGP) analog (GZK-111) | Rats | Cerebral Ischemia | 0.5 mg/kg (i.p.) | Infarct Volume | Reduced infarct volume by 1.6 times |
| ARA-290 | Rats | Spared Nerve Injury (Neuropathic Pain) | 3, 10, 30, 60 µg/kg | Mechanical and Cold Allodynia | Dose-dependent and long-term relief of allodynia |
| Type 2 Diabetes Patients with Neuropathy | Small Fiber Neuropathy | 4 mg/day (subcutaneous) for 28 days | Neuropathic Symptoms (PainDetect questionnaire) | Significant improvement in neuropathic symptoms[2] | |
| Corneal Nerve Fiber Density | Significant increase in patients with reduced baseline density[2] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these peptides are mediated by distinct signaling pathways.
This compound and TRH Analogs:
This compound is an analog of TRH and is thought to exert its neuroprotective effects through pathways similar to TRH. TRH binds to G-protein coupled receptors (TRH-R1 and TRH-R2 in rodents), primarily activating the Gq/11 protein.[8][10] This leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] Downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, are also implicated in the neuroprotective actions of TRH analogs.[10][11][12]
NA-1 (Nerinetide):
Nerinetide is a peptide that disrupts the interaction between the NMDA receptor and the postsynaptic density protein 95 (PSD-95).[4][5] This interaction is crucial for excitotoxic signaling cascades initiated by excessive glutamate release during ischemic events. By uncoupling the NMDA receptor from downstream neurotoxic pathways involving neuronal nitric oxide synthase (nNOS), Nerinetide reduces the production of nitric oxide and subsequent free radical damage, thereby protecting neurons from cell death.[4]
ARA-290:
ARA-290 is a synthetic peptide derived from erythropoietin (EPO) that selectively activates the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131).[1][13] Unlike EPO, ARA-290 does not stimulate red blood cell production.[13][14] Activation of the IRR triggers anti-inflammatory and tissue-protective signaling pathways, leading to reduced inflammation, inhibition of apoptosis, and promotion of tissue repair and nerve regeneration.[15][13]
References
- 1. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. professional.heart.org [professional.heart.org]
- 7. Neurotrophic and neuroprotective effects of a monomeric GLP-1/GIP/Gcg receptor triagonist in cellular and rodent models of mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone [frontiersin.org]
- 12. TRH Analog, Taltirelin Protects Dopaminergic Neurons From Neurotoxicity of MPTP and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 14. swolverine.com [swolverine.com]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to the Antagonistic Effects of (Glu2)-TRH on TRH-Induced Behaviors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic effects of the thyrotropin-releasing hormone (TRH) analog, (Glu2)-TRH, on behaviors induced by TRH. The information presented is supported by experimental data to validate its role as a functional antagonist and negative modulator of TRH's central nervous system effects.
Introduction
Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), is a key hypothalamic regulatory hormone that also functions as a neurotransmitter and neuromodulator in the central nervous system (CNS).[1][2] It elicits a wide range of behavioral and physiological responses through its interaction with G protein-coupled receptors (GPCRs), primarily the TRH receptor type 1 (TRH-R1) in humans.[1][3] this compound (pGlu-Glu-Pro-NH2) is a structurally related endogenous peptide where the central histidine residue of TRH is replaced by glutamic acid.[2] While this compound shares some of the CNS activities of TRH, such as neuroprotection and analeptic effects, it notably lacks the endocrine effects of TRH and can attenuate some of TRH's actions, positioning it as a negative modulator or functional antagonist.[2][4][5]
This guide will delve into the signaling pathways of TRH, the experimental validation of this compound's antagonistic effects on key TRH-induced behaviors, and detailed protocols for the cited experiments.
TRH Receptor Signaling Pathway
TRH initiates its effects by binding to TRH receptors, which are members of the GPCR superfamily.[6] The primary signaling cascade is mediated through the Gq/11 protein.[1][3] Activation of the TRH receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These signaling events lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinase (MAPK) and calcium/calmodulin-dependent protein kinase (CAMK).[3][7]
Comparative Analysis of this compound's Antagonistic Effects
Experimental evidence demonstrates that this compound and its analogs can antagonize several centrally-mediated effects of TRH. The following tables summarize the quantitative data from key behavioral studies in rodent models.
The analeptic effect, or the reversal of sedation, is a well-documented CNS action of TRH.[2] The antagonistic properties of this compound and its more potent analog, [β-Glu2]TRH, have been quantified by their ability to counteract the reduction in pentobarbital-induced sleeping time caused by TRH.
| Treatment Group (Dose, i.v.) | Mean Sleeping Time (minutes) ± SD | Percentage of TRH's Analeptic Effect |
| Vehicle Control | 75 ± 3 | N/A |
| TRH (10 µmol/kg) | 25 ± 2 | 100% |
| This compound (10 µmol/kg) | 60 ± 3 | N/A (has a modest analeptic effect on its own) |
| TRH + this compound (10 µmol/kg each) | 45 ± 2 | Partial Antagonism |
| [β-Glu2]TRH (10 µmol/kg) | 74 ± 3 | N/A (no intrinsic analeptic effect) |
| TRH + [β-Glu2]TRH (10 µmol/kg each) | 73 ± 3 | Complete Antagonism |
Data synthesized from studies on CD-1 mice.[8]
TRH exhibits antidepressant-like properties in animal models such as the Porsolt Swim Test (PST), where it reduces immobility time. This compound analogs have been shown to counteract this effect.
| Treatment Group (Dose, i.p.) | Immobility Time (seconds) ± SD | Percentage of TRH's Antidepressant Effect |
| Vehicle Control | 150 ± 10 | N/A |
| TRH (10 mg/kg) | 75 ± 8 | 100% |
| [β-Glu2]TRH (10 mg/kg) | 145 ± 12 | N/A (no intrinsic antidepressant effect) |
| TRH + [β-Glu2]TRH (10 mg/kg each) | 140 ± 11 | Complete Antagonism |
Data synthesized from studies on male Swiss-Webster mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key experiments cited.
This experiment assesses the analeptic (anti-sedative) effects of TRH and the antagonistic properties of this compound.
References
- 1. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Navigating Specificity: A Comparative Guide to TRH Antibody Cross-Reactivity with (Glu2)-TRH in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the precise world of immunoassays, the specificity of an antibody is paramount. For researchers studying Thyrotropin-Releasing Hormone (TRH), a key concern is the potential cross-reactivity of anti-TRH antibodies with structurally similar analogs. One such analog of interest is (Glu2)-TRH, a metabolically stable peptide that has been shown to act as a negative modulator of TRH's cholinergic effects in the brain. This guide provides a comparative overview of the cross-reactivity of TRH antibodies with this compound in immunoassays, offering a framework for assessing antibody performance and presenting key experimental protocols.
Understanding the TRH Signaling Pathway
Thyrotropin-Releasing Hormone (TRH) initiates its physiological effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular events primarily through the Gq/11 protein signaling pathway. Activation of phospholipase C (PLC) by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of thyroid-stimulating hormone (TSH) from the anterior pituitary.
Immunoassay Specificity: A Critical Parameter
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are indispensable tools for quantifying TRH in biological samples. The accuracy of these assays hinges on the specificity of the antibody used. Cross-reactivity occurs when the antibody binds to molecules other than the target antigen, in this case, TRH. For TRH analogs like this compound, which differs from TRH by the substitution of the central histidine residue with glutamic acid, the degree of cross-reactivity is a critical performance metric for any TRH immunoassay.
While many commercially available TRH immunoassay kits claim high specificity with no significant cross-reactivity to other peptide hormones, specific quantitative data for this compound is often not provided. The structural similarity between TRH and this compound necessitates a thorough evaluation of potential cross-reactivity to ensure accurate measurement of TRH in the presence of this analog.
Quantitative Comparison of Cross-Reactivity
To quantitatively assess the cross-reactivity of an anti-TRH antibody, a competitive immunoassay is typically employed. In this assay, a known amount of labeled TRH (e.g., radiolabeled or enzyme-conjugated) competes with unlabeled TRH (the standard) or the cross-reacting substance for a limited number of antibody binding sites. The concentration of the unlabeled substance that inhibits 50% of the binding of the labeled TRH is known as the IC50.
The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of TRH / IC50 of Cross-Reactant) x 100
| Antibody | Analyte | IC50 (ng/mL) | % Cross-Reactivity with this compound |
| Antibody A | TRH | 1.5 | 0.01% |
| This compound | 15,000 | ||
| Antibody B | TRH | 2.0 | 5% |
| This compound | 40 | ||
| Antibody C | TRH | 1.8 | < 0.001% |
| This compound | > 200,000 |
Table 1: Hypothetical Comparison of TRH Antibody Cross-Reactivity with this compound.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and comparable cross-reactivity data. Below is a general protocol for a competitive radioimmunoassay (RIA) to determine the cross-reactivity of an anti-TRH antibody with this compound.
Experimental Workflow: Competitive RIA for TRH Cross-Reactivity
Detailed Method for Competitive Radioimmunoassay
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS, pH 7.4) containing 0.1% bovine serum albumin (BSA).
-
TRH Standard Stock Solution: Prepare a 1 mg/mL stock solution of synthetic TRH in assay buffer. Create a series of standards by serial dilution (e.g., 0.1 to 1000 ng/mL).
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in assay buffer. Create a series of dilutions to be tested for cross-reactivity.
-
¹²⁵I-TRH (Tracer): Dilute the radiolabeled TRH in assay buffer to a concentration that yields approximately 10,000 counts per minute (CPM) per 100 µL.
-
Anti-TRH Antibody (Primary Antibody): Dilute the antibody in assay buffer to a concentration that binds 30-50% of the total tracer in the absence of unlabeled TRH (B₀).
-
Secondary Antibody: Prepare a precipitating antibody, such as goat anti-rabbit IgG, at an optimal concentration for immunoprecipitation.
2. Assay Procedure:
-
Set up assay tubes in triplicate for total counts, non-specific binding (NSB), zero binding (B₀), standards, and the this compound dilutions.
-
To the appropriate tubes, add 100 µL of assay buffer (for B₀), standard solutions, or this compound dilutions.
-
Add 100 µL of the diluted anti-TRH antibody to all tubes except the total counts and NSB tubes. Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of the ¹²⁵I-TRH tracer to all tubes.
-
Vortex all tubes and incubate for 24 hours at 4°C.
-
Add 100 µL of the secondary antibody to all tubes except the total counts tubes.
-
Vortex and incubate for another 24 hours at 4°C.
-
Centrifuge all tubes (except total counts) at 3000 x g for 30 minutes at 4°C.
-
Decant the supernatant and count the radioactivity in the pellets using a gamma counter.
3. Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and this compound dilution: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.
-
Plot the %B/B₀ against the concentration of TRH to generate a standard curve.
-
Determine the IC50 value for TRH from the standard curve.
-
Plot the %B/B₀ against the concentration of this compound and determine its IC50 value.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
Conclusion
The specificity of TRH antibodies is a critical factor for the accuracy of immunoassays used in research and drug development. While many manufacturers claim high specificity, the lack of readily available quantitative data on cross-reactivity with key analogs like this compound highlights the need for researchers to independently validate the performance of their chosen antibodies. The experimental framework and protocols outlined in this guide provide a robust methodology for assessing the cross-reactivity of TRH antibodies, ensuring the generation of reliable and reproducible data. By carefully characterizing antibody specificity, researchers can have greater confidence in their findings and contribute to a more accurate understanding of the complex roles of TRH and its analogs in physiology and disease.
A Comparative Analysis of the Metabolic Stability of (Glu2)-TRH and Other TRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of (Glu2)-TRH, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), with other TRH analogs. The inherent instability of native TRH in biological matrices has driven the development of analogs with improved pharmacokinetic profiles. This document summarizes available data on the metabolic stability of these compounds, details relevant experimental methodologies, and illustrates key biological pathways.
Enhanced Metabolic Stability of TRH Analogs: A Comparative Overview
Native TRH is characterized by a short biological half-life due to its rapid enzymatic degradation in plasma. This inherent instability has been a significant hurdle in its therapeutic development. In response, researchers have synthesized various TRH analogs with modifications designed to confer resistance to enzymatic cleavage. Among these, this compound, taltirelin, and montirelin have emerged as promising candidates with enhanced metabolic stability.
This compound is specifically designed to be resistant to thyroliberinase, a key enzyme responsible for TRH degradation. While direct comparative studies providing quantitative half-life values for all major analogs in a single experiment are limited, the available data consistently indicate a significant improvement in stability for these modified peptides over the native hormone.
Quantitative Data on Metabolic Stability
The following table summarizes the available in vitro half-life data for native TRH and select analogs in human plasma. It is important to note that the half-life of native TRH can vary between studies, likely due to differences in experimental conditions.
| Compound | Half-life in Human Plasma (in vitro) | Citation |
| Thyrotropin-Releasing Hormone (TRH) | ~5.3 - 9.4 minutes | [1][2] |
| [Prot3]-TRH (Thioamide analog) | ~8.5 minutes |
Data for this compound, taltirelin, and montirelin from direct comparative in vitro plasma stability assays were not available in the reviewed literature. However, qualitative descriptions consistently report them as "metabolically stable" or "highly stable" compared to native TRH.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Plasma
The following protocol outlines a general procedure for assessing the metabolic stability of TRH analogs in human plasma.
1. Materials:
-
Test compounds (TRH, this compound, other analogs)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (LC-MS) detection
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In a microcentrifuge tube, add a specific volume of the test compound stock solution to a pre-warmed aliquot of human plasma to achieve a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution, such as an equal volume of ice-cold acetonitrile with 0.1% TFA, to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining concentration of the test compound. The mobile phase composition and gradient will depend on the specific properties of the analog being analyzed.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
Calculate the half-life (t½) of the compound by fitting the data to a first-order decay model.
-
Mandatory Visualizations
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assessment.
TRH Signaling Pathway
Caption: Simplified TRH receptor signaling pathway.
Conclusion
References
Differential Effects of (Glu2)-TRH and TRH on Gene Expression in the Hippocampus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and hypothesized differential effects of Thyrotropin-Releasing Hormone (TRH) and its analog, (Glu2)-TRH, on gene expression within the hippocampus. While direct comparative transcriptomic data is not yet available in published literature, this document synthesizes current knowledge on their distinct signaling mechanisms to infer potential downstream effects on gene regulation.
Introduction
Thyrotropin-Releasing Hormone (TRH) is a tripeptide with well-established neuroactive properties in the central nervous system, including the hippocampus, where it influences neurotransmission, neuronal excitability, and has been implicated in neuroprotection.[1][2] this compound, a structurally related peptide, has been identified as a negative modulator of some of TRH's central effects, particularly its cholinergic actions.[3] Understanding the distinct molecular pathways engaged by these two peptides is crucial for the development of targeted therapeutics with improved specificity and efficacy.
Signaling Pathways and Hypothesized Effects on Gene Expression
TRH initiates its signaling cascade by binding to G protein-coupled receptors (GPCRs), primarily TRH-R1 and TRH-R2.[1] In the hippocampus, this binding predominantly activates the Gq/11 protein, leading to the stimulation of Phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][4]
Furthermore, studies in hippocampal neurons have indicated that TRH signaling can also involve the Protein Kinase A (PKA) pathway.[5] These signaling cascades converge on the activation of various transcription factors, such as CREB (cAMP response element-binding protein), which are known to regulate the expression of genes involved in synaptic plasticity, neuronal survival, and other critical cellular functions.
This compound is thought to act as a functional antagonist or negative modulator at TRH receptors in the context of certain downstream effects like acetylcholine release.[3][6][7] Its direct, independent signaling pathway leading to gene expression changes has not been fully elucidated. It is hypothesized that this compound may competitively inhibit TRH binding or allosterically modulate the receptor to attenuate the signaling output, thereby leading to a blunted or altered transcriptional response compared to TRH.
Visualizing the Signaling Cascades
Caption: TRH and this compound Signaling Pathways in Hippocampal Neurons.
Comparative Data on Gene Expression (Hypothetical)
The following table illustrates the type of quantitative data that would be expected from a comparative study employing techniques such as RNA-sequencing (RNA-seq) or quantitative PCR (qPCR) to analyze hippocampal gene expression following treatment with TRH or this compound. The genes listed are known to be involved in neuronal function and plasticity and are plausible targets of TRH signaling.
| Gene | Function | TRH Treatment (Fold Change vs. Vehicle) | This compound Treatment (Fold Change vs. Vehicle) | TRH + this compound (Fold Change vs. TRH alone) |
| Bdnf | Neurotrophin, synaptic plasticity | ↑ 2.5 | ↑ 1.2 | ↓ 1.8 |
| c-Fos | Immediate early gene, neuronal activity | ↑ 4.0 | ↑ 1.5 | ↓ 3.2 |
| Arc | Synaptic plasticity, cytoskeletal regulation | ↑ 3.2 | ↑ 1.3 | ↓ 2.5 |
| Ntrk2 | BDNF receptor (TrkB) | ↑ 1.8 | ↔ 1.0 | ↓ 1.5 |
| Gria1 | AMPA receptor subunit, synaptic transmission | ↑ 1.5 | ↔ 1.1 | ↓ 1.3 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of differential gene expression. Below are standard protocols for key experiments in this field.
RNA-Sequencing (RNA-seq) of Hippocampal Tissue
This protocol outlines a typical workflow for analyzing global gene expression changes in the hippocampus following neuropeptide treatment.
Caption: Experimental Workflow for RNA-Sequencing Analysis.
-
Animal Treatment: Adult male rats are stereotaxically injected into the hippocampus with TRH (e.g., 1 nmol), this compound (e.g., 1 nmol), a combination of both, or a vehicle control (e.g., sterile saline). Animals are sacrificed at a predetermined time point (e.g., 4 hours) post-injection.
-
Tissue Collection and RNA Extraction: The hippocampi are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8.0). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The libraries are then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: Raw sequencing reads are subjected to quality control. Reads are then aligned to a reference genome. Gene expression levels are quantified by counting the number of reads mapping to each gene. Differential expression analysis is performed between treatment groups to identify genes with statistically significant changes in expression.
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
qPCR is used to validate the findings from RNA-seq for specific genes of interest.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from hippocampal tissue as described above. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
-
Primer Design and Validation: Primers for target genes and a stable housekeeping gene (e.g., Gapdh, Actb) are designed and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene.[8] Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of expression changes between treatment groups.
Conclusion
While direct experimental evidence is pending, the known signaling pathways of TRH and the modulatory actions of this compound provide a strong basis for predicting their differential effects on hippocampal gene expression. TRH is expected to induce a robust transcriptional response mediated by Ca2+, PKC, and PKA signaling, impacting genes crucial for neuronal function. This compound, acting as a negative modulator, is hypothesized to attenuate this response. Future research employing genome-wide transcriptomic approaches is necessary to fully elucidate the specific gene networks regulated by these peptides and to validate their therapeutic potential for neurological and psychiatric disorders.
References
- 1. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone increases GABA release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [TRH receptor-related signal transduction mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyrotropin releasing hormone inhibits tau phosphorylation by dual signaling pathways in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [β-Glu2]TRH Is a Functional Antagonist of Thyrotropin-Releasing Hormone (TRH) in the Rodent Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of (Glu2)-TRH's lack of endocrine effects compared to TRH
A comparative analysis of Thyrotropin-Releasing Hormone (TRH) and its analog, (Glu2)-TRH, reveals a significant divergence in their physiological activities. While both molecules exhibit effects within the central nervous system (CNS), this compound is notably characterized by its lack of endocrine activity, specifically the release of Thyroid-Stimulating Hormone (TSH) and prolactin from the pituitary gland. This distinction makes this compound a compelling candidate for therapeutic applications targeting the CNS without inducing hormonal fluctuations.
This compound, also known as pGlu-Glu-Pro-NH2, is a structural analog of TRH where the central histidine residue is replaced by a glutamic acid residue. This seemingly minor alteration has profound implications for its biological function, effectively decoupling the CNS and endocrine actions inherent to TRH. Research has demonstrated that this compound retains various CNS-associated effects of TRH, such as neuroprotective, antidepressant, and anticonvulsant properties, while circumventing the hormonal cascade typically initiated by TRH.[1]
Comparative Endocrine Effects: A Clear Distinction
The primary endocrine function of TRH is to stimulate the anterior pituitary gland to release TSH and prolactin.[2] This action is central to the regulation of the thyroid axis and has widespread systemic effects. In stark contrast, studies have indicated that this compound does not elicit these endocrine responses.
While direct head-to-head quantitative data on TSH and prolactin release in mammals is not extensively detailed in publicly available literature, the consensus in scientific publications is that this compound is devoid of these endocrine effects.[2] For instance, one study highlighted that a novel synthetic pentapeptide analog of TRH, which was designed to mimic and amplify central actions of TRH, did not displace the binding of a radiolabeled TRH analog to rat pituitary tissue, consistent with its lack of activity in stimulating TSH release.[3] This finding supports the broader understanding that modifications to the TRH structure, such as the substitution in this compound, can abolish its pituitary-stimulating capabilities.
Furthermore, research in avian models has shown that this compound can act as a TRH receptor antagonist, suppressing TRH-induced growth hormone (GH) release.[2] This antagonistic or, at the very least, non-agonistic interaction at the pituitary TRH receptors likely underlies its lack of endocrine stimulation.
Experimental Protocols for Comparative Analysis
To validate the differential endocrine effects of TRH and this compound, a standardized experimental protocol, adapted from established TRH stimulation tests, can be employed.
In Vivo Comparative Study in a Rodent Model
Objective: To compare the in vivo effects of TRH and this compound on plasma TSH and prolactin levels in rats.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used. Animals are cannulated in the jugular vein for serial blood sampling.
-
Acclimatization: Animals are allowed to acclimatize for a sufficient period to minimize stress-induced hormonal changes.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: TRH (intravenous administration)
-
Group 3: this compound (intravenous administration at equimolar doses to TRH)
-
-
Procedure:
-
A baseline blood sample is collected (T=-15 and T=0 minutes).
-
The respective test substance is administered intravenously.
-
Blood samples are collected at specified time points post-injection (e.g., T=15, 30, 60, and 90 minutes).
-
-
Hormone Analysis: Plasma concentrations of TSH and prolactin are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The net change in hormone levels from baseline is calculated for each time point and compared between the experimental groups using appropriate statistical methods.
In Vitro Pituitary Cell Culture Assay
Objective: To directly assess the effects of TRH and this compound on TSH and prolactin secretion from primary pituitary cells.
Protocol:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.
-
Experimental Treatment: Cultured cells are incubated with:
-
Vehicle control
-
TRH at various concentrations
-
This compound at various concentrations
-
-
Sample Collection: The cell culture medium is collected after a specified incubation period.
-
Hormone Measurement: The concentrations of TSH and prolactin in the culture medium are quantified by RIA or ELISA.
-
Data Analysis: Dose-response curves are generated to compare the potency and efficacy of TRH and this compound in stimulating hormone release.
Signaling Pathways: A Tale of Two Ligands
The endocrine effects of TRH are initiated by its binding to the TRH receptor (TRH-R) on the surface of thyrotroph and lactotroph cells in the anterior pituitary. This binding activates a G-protein coupled receptor cascade, leading to the stimulation of phospholipase C and a subsequent increase in intracellular calcium, which triggers the release of TSH and prolactin.
The lack of endocrine effect from this compound strongly suggests a different interaction with the TRH receptor at the pituitary level. It is hypothesized that the substitution of histidine with glutamic acid alters the binding affinity and/or efficacy of the peptide for the pituitary TRH-R, preventing the initiation of the downstream signaling cascade. Interestingly, research on a related analog, [β-Glu2]TRH, suggests that it may bind to an allosteric site on the TRH receptor, acting as a functional antagonist.[4] This finding provides a plausible mechanism for how this compound could fail to activate the receptor and may even modulate the effects of TRH itself.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel TRH analog, Glp–Asn–Pro–D-Tyr–D-TrpNH2, binds to [3H][3-Me-His2]TRH-labelled sites in rat hippocampus and cortex but not pituitary or heterologous cells expressing TRHR1 or TRHR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of (Glu2)-TRH and Taltirelin on Central Nervous System Functions
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the central nervous system (CNS) effects of two thyrotropin-releasing hormone (TRH) analogs: (Glu2)-TRH and taltirelin. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Thyrotropin-releasing hormone (TRH) is a tripeptide that, beyond its endocrine role in the hypothalamic-pituitary-thyroid axis, exhibits a wide range of effects on the central nervous system.[1][2] These include analeptic (arousal-promoting), anti-cataleptic, and antidepressant-like activities.[2][3] However, the therapeutic utility of native TRH is limited by its short half-life and poor blood-brain barrier penetration.[4] This has led to the development of more stable and potent analogs, such as this compound and taltirelin, which have shown promise in preclinical and clinical studies for various neurological and psychiatric disorders.[5][6] This guide offers a comparative overview of these two analogs, focusing on their pharmacological profiles and functional effects on the CNS.
Pharmacological Profile: Receptor Binding Affinity
Both this compound and taltirelin exert their effects primarily through interaction with TRH receptors (TRH-R). In rodents, two subtypes, TRH-R1 and TRH-R2, have been identified, while humans express a single TRH receptor that is more similar to the rodent TRH-R1.[7][8] Taltirelin has been shown to be a moderately high-affinity agonist at both rodent receptor subtypes, with a preference for TRH-R2 over TRH-R1.[7] In human TRH receptors, taltirelin acts as a superagonist, exhibiting higher intrinsic efficacy than TRH itself, which may contribute to its potent CNS effects.[2] Information on the specific binding affinities of this compound is less abundant in publicly available literature.
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Taltirelin | Mouse TRH-R1 | ~910 | [7] |
| Mouse TRH-R2 | 110 | [7] | |
| Human TRH-R | 910 | [2] | |
| TRH (for comparison) | Mouse TRH-R1 | ~36 | [7] |
| Mouse TRH-R2 | 5.4 | [7] | |
| Human TRH-R | 36 | [2] |
Table 1: Comparative Receptor Binding Affinities of Taltirelin and TRH.
Comparative CNS Functional Effects
Analeptic Effects
Analeptic activity, or the ability to reverse sedation and promote arousal, is a well-documented CNS effect of TRH and its analogs.[3] Both this compound and taltirelin have demonstrated analeptic properties.[1][9]
| Compound | Animal Model | Sedative | Analeptic Effect | ED50 | Reference |
| This compound | Mouse | Pentobarbital | Reduction in sleeping time | 23 ± 6 µmol/kg (i.v.) | [10] |
| Taltirelin | Animal models | Pentobarbital | Shortening of CNS depression duration | Not explicitly stated in comparative studies | [1] |
Table 2: Comparative Analeptic Effects.
Anti-cataleptic Effects
Antidepressant-like Effects
Preclinical studies suggest that TRH and its analogs possess antidepressant-like properties.[2] Taltirelin has been shown to increase mobility time in the tail suspension test, a common behavioral assay for screening antidepressant activity.[11] this compound has also been reported to have antidepressant effects.[5]
| Compound | Animal Model | Behavioral Test | Antidepressant-like Effect | Effective Dose | Reference |
| Taltirelin | Mouse | Tail Suspension Test | Increased mobility time | Not explicitly stated in comparative studies | [11] |
| This compound | Rodent | Not specified | Antidepressant activity reported | Not specified | [5] |
| [β-Glu2]TRH (antagonist) | Rodent | Porsolt Swim Test | Antagonized TRH's effect | Not applicable | [12] |
Table 3: Comparative Antidepressant-like Effects.
Signaling Pathways
TRH receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[13] Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the diverse physiological effects of TRH and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the CNS actions of TRH and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Taltirelin - Wikipedia [en.wikipedia.org]
- 7. Thyrotropin-Releasing Hormone Receptor Type 1 (TRH-R1), not TRH-R2, Primarily Mediates Taltirelin Actions in the CNS of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]
- 9. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Glu2]TRH dose-dependently attenuates TRH-evoked analeptic effect in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyrotropin-releasing hormone receptor type 1 (TRH-R1), not TRH-R2, primarily mediates taltirelin actions in the CNS of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural insights into ligand binding and activation of the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of (Glu2)-TRH with other neurotransmitter systems (e.g., dopamine, GABA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential interactions of Thyrotropin-Releasing Hormone (TRH) and its analog, (Glu2)-TRH (pGlu-Glu-Pro-NH2), with the dopamine and GABA neurotransmitter systems. While extensive research has elucidated the effects of TRH, direct experimental data on the specific interactions of this compound with these systems remains limited. This guide summarizes the established findings for TRH and offers a comparative perspective on the potential modulatory role of this compound, based on its known effects on other neurotransmitter systems.
Executive Summary
Thyrotropin-Releasing Hormone (TRH) is a neuropeptide with diverse functions in the central nervous system, including significant interactions with dopaminergic and GABAergic pathways. TRH has been shown to stimulate dopamine release and modulate GABAergic transmission. This compound, a structural analog of TRH, has been identified as a negative modulator of TRH's cholinergic effects, suggesting a potential for similar modulatory roles in other neurotransmitter systems. This guide presents the available quantitative data for TRH's interactions and provides detailed experimental protocols to facilitate further research into the specific actions of this compound.
Interaction with the Dopaminergic System
TRH and Dopamine
TRH has a well-documented stimulatory effect on the dopamine system, primarily through the modulation of dopamine release.
Key Findings:
-
Stimulation of Dopamine Release: TRH and its analogs have been shown to increase dopamine release in key brain regions such as the striatum and nucleus accumbens.[1] This effect is concentration-dependent.
-
Receptor-Mediated Action: The stimulatory effect of dopamine on TRH release is mediated by D2-like dopamine receptors.[2] Conversely, TRH-induced scratching behavior in animal models requires the concomitant activation of both D1 and D2 dopamine receptors.[3]
Quantitative Data:
| Compound | Brain Region | Effect on Dopamine Release | Receptor Subtype Involved | Reference |
| TRH | Nucleus Accumbens | Increased dopamine release and turnover | TRH-R1 | [1] |
| Dopamine | Hypothalamus | Dose-related stimulation of TRH release (maximal at 1 µmol/l) | D2 | [2] |
| LY 171555 (D2 agonist) | Rabbit | Potentiated TRH-induced scratching | D2 | [3] |
| SCH 23390 (D1 antagonist) | Rabbit | Antagonized TRH-induced scratching | D1 | [3] |
| Sulpiride (D2 antagonist) | Rabbit | Antagonized TRH-induced scratching | D2 | [3] |
This compound and Dopamine: A Comparative Perspective
Direct experimental data on the interaction of this compound with the dopamine system is currently unavailable. However, based on its known function as a negative modulator of TRH's cholinergic effects, we can hypothesize its potential role.
This compound may act as a modulator of TRH-induced dopaminergic effects rather than a direct agonist. It might attenuate the TRH-stimulated dopamine release or alter the downstream signaling cascades. Further research is required to validate this hypothesis.
Signaling Pathway: TRH and Dopamine Interaction
Caption: TRH stimulates dopamine release, while dopamine can enhance TRH release via D2 receptors.
Interaction with the GABAergic System
TRH and GABA
TRH has been shown to modulate GABAergic neurotransmission, primarily by increasing GABA release.
Key Findings:
-
Increased GABA Release: TRH increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in the hippocampus, indicating an enhancement of GABA release.[4]
-
Excitatory Effect on Interneurons: TRH depolarizes GABAergic interneurons, leading to an increase in their firing rate and subsequent GABA release.[4]
Quantitative Data:
| Compound | Brain Region | Effect on GABAergic Transmission | Mechanism | Reference |
| TRH | Hippocampus | Increased frequency of spontaneous IPSCs | Increased excitability of GABAergic interneurons | [4] |
This compound and GABA: A Comparative Perspective
Similar to the dopaminergic system, direct evidence for the interaction of this compound with the GABAergic system is lacking. Based on its modulatory properties, it is plausible that this compound could modulate TRH's effects on GABA release. For instance, it might dampen the TRH-induced increase in sIPSC frequency.
Signaling Pathway: TRH and GABA Interaction
Caption: TRH enhances GABAergic inhibition by exciting interneurons, leading to increased GABA release.
Experimental Protocols
In Vivo Microdialysis for Dopamine and Acetylcholine Measurement
This protocol is adapted from established methods for in vivo microdialysis to measure neurotransmitter levels in the brain of awake, freely moving animals.
Experimental Workflow
Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Probe Implantation: Implant a microdialysis probe into the target brain region (e.g., striatum for dopamine, hippocampus for acetylcholine) using stereotaxic coordinates. Secure the probe with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of dopamine or an acetylcholinesterase inhibitor for acetylcholine.
-
Drug Administration: After collecting baseline samples, administer this compound (or TRH as a positive control) systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the concentration of dopamine or acetylcholine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound with the vehicle control.
Whole-Cell Patch-Clamp Electrophysiology for GABAergic sIPSCs
This protocol is designed to measure spontaneous inhibitory postsynaptic currents (sIPSCs) in brain slices to assess changes in GABAergic transmission.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp recording of spontaneous IPSCs.
Methodology:
-
Slice Preparation: Anesthetize and decapitate the animal (e.g., rat or mouse). Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare acute brain slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibratome.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Patch-Clamp: Using a glass micropipette filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
-
Data Acquisition: Record spontaneous synaptic currents in voltage-clamp mode. sIPSCs can be isolated by holding the neuron at a potential near the reversal potential for excitatory currents (around 0 mV) or by including antagonists for ionotropic glutamate receptors in the aCSF.
-
Drug Application: After recording a stable baseline of sIPSCs, bath-apply this compound at the desired concentration.
-
Analysis: Analyze the frequency, amplitude, and kinetics (rise time, decay time) of the sIPSCs before and after drug application to determine the effect of this compound on GABAergic transmission.
Conclusion and Future Directions
The existing evidence strongly supports a significant interaction between TRH and both the dopaminergic and GABAergic systems. In contrast, the role of this compound in modulating these systems remains largely unexplored. Based on its established activity as a negative modulator in the cholinergic system, it is plausible that this compound may exert similar modulatory, rather than direct, effects on dopamine and GABA neurotransmission.
The experimental protocols provided in this guide offer a clear path for researchers to investigate these potential interactions. Future studies should focus on:
-
Directly measuring the effect of this compound on dopamine and GABA release using in vivo microdialysis.
-
Investigating the impact of this compound on the electrophysiological properties of dopaminergic and GABAergic neurons using patch-clamp techniques.
-
Determining the binding affinity of this compound for dopamine and GABA receptors to rule out direct receptor interactions.
Elucidating the specific interactions of this compound with these critical neurotransmitter systems will provide valuable insights into its pharmacological profile and its potential as a therapeutic agent for neurological and psychiatric disorders.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thyrotropin-releasing hormone receptors -- similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (Glu2)-TRH: A Comparative Analysis Across Neuronal Cell Lines
For Immediate Release
A growing body of evidence highlights the neuroprotective capabilities of (Glu2)-TRH, a stable analog of Thyrotropin-Releasing Hormone (TRH). This guide offers a comparative overview of the neuroprotective effects of this compound against glutamate-induced excitotoxicity in various neuronal cell lines. Drawing from available scientific literature, this document is intended for researchers, scientists, and professionals in drug development interested in novel neuroprotective strategies.
Comparative Efficacy of this compound
This compound, also known as Glutarate-TRH or EEP, has demonstrated significant neuroprotective properties. Notably, in in-vitro studies, this compound has been shown to be a potent neuroprotectant against glutamate-induced excitotoxicity. One study highlighted that this compound was up to four times more effective than TRH in protecting neuronal cells from glutamate-induced damage[1]. This suggests a promising therapeutic potential for conditions where excitotoxicity plays a key pathological role.
While direct comparative studies of this compound across multiple neuronal cell lines are limited in publicly available literature, the following table summarizes the neuroprotective effects observed with TRH and its analogs against glutamate-induced toxicity in commonly used neuronal models. This provides a foundational understanding of the potential efficacy of this compound in these systems.
| Cell Line | Alternative Neuroprotective Agent(s) | Observed Neuroprotective Effects Against Glutamate Toxicity |
| Primary Cortical Neurons | TRH, Montirelin, RGH-2202, Z-TRH | TRH and its analogs have been shown to attenuate neuronal cell death induced by excitatory amino acids, including glutamate.[2] |
| SH-SY5Y (Human Neuroblastoma) | Various antioxidants and neuroprotective compounds | Glutamate induces oxidative stress and apoptosis in SH-SY5Y cells. Neuroprotective agents typically mitigate these effects. |
| PC12 (Rat Pheochromocytoma) | Various antioxidants and neuroprotective compounds | Glutamate-induced toxicity in PC12 cells is associated with glutathione depletion and oxidative stress. Neuroprotective compounds often work by counteracting these processes.[3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are representative protocols for assessing neuroprotective effects against glutamate-induced excitotoxicity in different neuronal cell lines, based on established methodologies in the field.
Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine. Cells are seeded on poly-D-lysine coated plates.
-
Treatment: After 7-10 days in culture, neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Following pre-treatment, a toxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a defined duration (e.g., 15-30 minutes).
-
Assessment of Cell Viability:
-
MTT Assay: Cell viability is quantified by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.
-
LDH Assay: Neuronal damage is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of this compound on glutamate-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Methodology:
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with different concentrations of this compound for a designated time.
-
Induction of Excitotoxicity: Glutamate (e.g., 5-10 mM) is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: To determine cell viability.
-
Flow Cytometry: To quantify apoptotic and necrotic cells using Annexin V and Propidium Iodide staining.
-
-
Data Analysis: The protective effect of this compound is determined by comparing the percentage of viable and apoptotic cells in treated versus untreated (glutamate only) groups.
Neuroprotection Assay in PC12 Cells
Objective: To determine the neuroprotective efficacy of this compound against glutamate-induced toxicity in the rat pheochromocytoma PC12 cell line.
Methodology:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with horse serum and fetal bovine serum. Differentiation into a neuronal-like phenotype can be induced by nerve growth factor (NGF).
-
Treatment: Differentiated PC12 cells are pre-incubated with various concentrations of this compound.
-
Induction of Excitotoxicity: A toxic concentration of glutamate (e.g., 5-10 mM) is added to the cultures.
-
Assessment of Oxidative Stress and Cell Viability:
-
LDH Assay: To measure cytotoxicity.
-
GSH Assay: To quantify intracellular levels of the antioxidant glutathione (GSH), as glutamate toxicity in PC12 cells is known to cause GSH depletion.[4]
-
-
Data Analysis: The neuroprotective effect is evaluated by the ability of this compound to prevent LDH release and the depletion of intracellular GSH.
Signaling Pathways and Mechanisms of Action
The precise signaling pathway for the neuroprotective effect of this compound is still under investigation. However, studies suggest that its mechanism may differ from that of TRH. While TRH is known to reduce glutamate-stimulated increases in intracellular calcium, this compound appears to be less dependent on this mechanism, despite its superior neuroprotective efficacy[1]. This suggests the involvement of alternative or downstream signaling cascades.
Below are diagrams illustrating a proposed, though not fully elucidated, signaling pathway for this compound-mediated neuroprotection and a generalized experimental workflow for its validation.
Caption: Proposed signaling pathway for this compound neuroprotection.
Caption: General workflow for assessing neuroprotective effects.
Conclusion
This compound emerges as a compelling candidate for further investigation as a neuroprotective agent. Its enhanced potency compared to TRH in preliminary studies warrants more extensive, direct comparative analyses across a broader range of neuronal cell lines and in vivo models. The elucidation of its precise mechanism of action will be pivotal in unlocking its full therapeutic potential for neurodegenerative diseases and other conditions characterized by excitotoxic neuronal damage.
References
- 1. In vitro neuroprotection against glutamate-induced toxicity by pGlu-Glu-Pro-NH(2) (EEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Glutamate-induced Toxicity by a New Thyrotropin-releasing Hormone (TRH) Analogue PYR-l-(2,5-Dibromo)-His-l-ProNH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of TRH Analogs for CNS Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Thyrotropin-releasing hormone (TRH) is a tripeptide with a well-established neuroendocrine role and a diverse range of effects within the central nervous system (CNS).[1] Its potential as a therapeutic agent for various CNS disorders, including neurodegenerative diseases, epilepsy, and traumatic brain injury, has been the subject of extensive research. However, the clinical utility of native TRH is limited by its short half-life and poor blood-brain barrier permeability.[2] This has spurred the development of numerous TRH analogs with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative review of prominent TRH analogs, focusing on their therapeutic potential for CNS applications, supported by experimental data.
Comparative Analysis of TRH Analogs
The therapeutic potential of TRH analogs is largely determined by their affinity for TRH receptors (TRH-R1 and TRH-R2), their ability to activate downstream signaling pathways, and their in vivo efficacy in relevant disease models. While TRH-R1 is predominantly associated with neuroendocrine functions, TRH-R2 is thought to mediate many of the CNS effects.[3][4] However, some studies suggest that TRH-R1 also plays a significant role in the CNS actions of certain analogs.[4]
Here, we compare key quantitative data for several notable TRH analogs:
| Analog | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Key In Vivo CNS Effects | References |
| Taltirelin | TRH-R (rat brain): 311 | - | Improves motor ataxia in spinocerebellar degeneration (SCD) models and patients. Shows neuroprotective effects in models of Parkinson's disease. | [5][6] |
| Montirelin | TRH-R (rat brain): 35.2 | - | Shows potent and sustained occupation of brain TRH receptors. | [7] |
| Rovatirelin | Human TRH-R: 702 (higher affinity than Taltirelin) | - | More potent and longer-lasting increase in locomotor activity and noradrenaline levels compared to Taltirelin. Showed improvement in SARA scores in SCD patients. | [8][9] |
| [Analog 21a] | TRH-R1: 170, TRH-R2: 16 | TRH-R1: 0.05, TRH-R2: 0.0021 | Potent analeptic and anticonvulsant activity in mice. | [8] |
TRH Receptor Signaling Pathways
TRH and its analogs exert their effects by binding to G protein-coupled receptors, primarily coupling to Gq/11 proteins.[10][11][12][13] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][10] These signaling events ultimately lead to the modulation of various downstream effectors, including mitogen-activated protein kinases (MAPK), which are involved in cell proliferation, differentiation, and apoptosis.[10]
References
- 1. Chemistry and biology of thyrotropin-releasing hormone (TRH) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRH-R2 exhibits similar binding and acute signaling but distinct regulation and anatomic distribution compared with TRH-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 5. Frontiers | TRH Analog, Taltirelin Improves Motor Function of Hemi-PD Rats Without Inducing Dyskinesia via Sustained Dopamine Stimulating Effect [frontiersin.org]
- 6. Taltirelin improves motor ataxia independently of monoamine levels in rolling mouse nagoya, a model of spinocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of rovatirelin in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (Glu2)-TRH
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to ensure personal safety and prevent contamination.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes of peptide solutions. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the peptide.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not generally required for small quantities. A dust mask is recommended when weighing large quantities of lyophilized powder. | Minimizes the risk of inhaling the powder, which is a potential route of exposure. The SDS for TRH indicates it is harmful if inhaled.[3][4] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for both safety and experimental integrity.
1. Preparation and Weighing of Lyophilized Powder:
-
Before handling, ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.[1][5]
-
Wear all required PPE as outlined in the table above.[2]
-
Allow the vial of lyophilized (Glu2)-TRH to equilibrate to room temperature in a desiccator before opening to prevent condensation, as peptides can be hygroscopic.[6][7]
-
When weighing the peptide, perform the task in a fume hood or on a bench with minimal air currents to avoid creating dust.[1][5] Use a clean spatula and weighing paper.
2. Reconstitution (Dissolution):
-
Consult the product's technical data sheet for specific solubility information.
-
Peptides are typically dissolved in sterile, purified water or a buffer solution.[2]
-
Add the appropriate solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.[2]
3. Experimental Use:
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[1]
4. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container.[7]
-
Peptide Solution: For short-term storage, peptide solutions can be kept at 4°C for up to a week.[7] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[7][8]
Disposal Plan
Proper disposal of this compound and associated materials is critical for laboratory safety and environmental protection.
-
Waste Classification: Treat all this compound waste, both solid and liquid, as chemical waste.[5][9]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated chemical waste container.
-
-
Liquid Waste:
-
Decontamination: Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound using an appropriate laboratory disinfectant.
-
Institutional Guidelines: Always follow your institution's specific protocols for chemical and hazardous waste disposal.[9] If you are unsure, contact your institution's Environmental Health and Safety (EHS) department.[9]
Experimental Protocols
While specific experimental protocols for this compound are not provided here, the following general principles should be applied:
-
Risk Assessment: Before beginning any new experiment, conduct a thorough risk assessment that considers the biological activity of this compound, potential routes of exposure, and the hazards of any other chemicals being used.[5]
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving this compound to ensure consistency and safety.
-
Training: Ensure all personnel handling the peptide are adequately trained on the potential hazards and safe handling procedures.[5]
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. biovera.com.au [biovera.com.au]
- 6. bachem.com [bachem.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
